molecular formula C19H23NO2 B564975 10,11-Dihydro-10,11-dihydroxy Protriptyline CAS No. 29785-65-7

10,11-Dihydro-10,11-dihydroxy Protriptyline

Cat. No.: B564975
CAS No.: 29785-65-7
M. Wt: 297.398
InChI Key: KQWYQGRGZFSGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-10,11-dihydroxy Protriptyline is a significant metabolite in the study of the tricyclic antidepressant (TCA) protriptyline . Researchers value this compound for investigating the metabolic pathways, pharmacokinetics, and biotransformation processes of the parent drug, which is critical for understanding drug disposition and interaction . Protriptyline itself is known to potently inhibit the norepinephrine reuptake pump and, at higher doses, increase serotonin neurotransmission . As a metabolite, 10,11-Dihydro-10,11-dihydroxy Protriptyline provides a crucial tool for elucidating the complex mechanisms of action and the metabolic fate of TCAs in biological systems. Furthermore, recent research has identified the presence of this amine compound in plant extracts used for the biogenic synthesis of silver nanoparticles, highlighting its potential role as a reducing agent in novel materials science and nanotechnology applications . This opens avenues for interdisciplinary research that bridges pharmacology and nanotechnology. The primary research applications for this compound are in the fields of analytical chemistry as a reference standard, pharmacology for metabolic and toxicity studies, and materials science for nanoparticle synthesis.

Properties

IUPAC Name

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYQGRGZFSGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952222
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29785-65-7
Record name 10,11-Dihydro-10,11-dihydroxyprotriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a significant metabolite of the tricyclic antidepressant Protriptyline. The information presented herein is intended to support research, analytical method development, and drug metabolism studies.

Introduction

10,11-Dihydro-10,11-dihydroxy Protriptyline is a key metabolite of Protriptyline, a tricyclic antidepressant (TCA) used in the treatment of depression.[1] The parent compound, Protriptyline, exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, in the brain.[2][3] The metabolism of Protriptyline is a critical aspect of its pharmacology, influencing its efficacy and safety profile. The formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline occurs through a well-established metabolic pathway for tricyclic compounds containing a dibenzocycloheptene ring system.[4][5] Understanding the chemical properties of this metabolite is essential for a complete characterization of Protriptyline's disposition in the body.

Chemical and Physical Properties

Detailed experimental data for 10,11-Dihydro-10,11-dihydroxy Protriptyline is not extensively available in the public domain. However, based on its chemical structure and data from its parent compound, Protriptyline, we can infer some of its key properties.

PropertyValueSource/Reference
Chemical Name 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][6]annulene-10,11-diolInferred from parent compound structure
CAS Number 29785-65-7Commercial Suppliers
Molecular Formula C₁₉H₂₃NO₂Commercial Suppliers
Molecular Weight 297.4 g/mol Commercial Suppliers
Appearance Likely a solidInferred from related compounds
Solubility Expected to be more polar than Protriptyline, with some solubility in water and polar organic solvents. The hydrochloride salt of the parent drug, Protriptyline HCl, is freely soluble in water and soluble in dilute HCl.[7]Inferred from chemical structure
Stability The stability of the diol metabolite has not been extensively reported. As with many hydroxylated metabolites, it may be susceptible to further oxidation or conjugation.General chemical principles

Synthesis and Metabolic Formation

The primary route to 10,11-Dihydro-10,11-dihydroxy Protriptyline is through the hepatic metabolism of Protriptyline.[2][8] This process is mediated by cytochrome P450 enzymes and involves the formation of an epoxide intermediate.[4][5]

The metabolic pathway can be summarized as follows:

  • Epoxidation: The 10,11-double bond of the dibenzocycloheptene ring of Protriptyline is oxidized by cytochrome P450 enzymes to form a reactive epoxide intermediate, 10,11-epoxy Protriptyline.[9]

  • Hydrolysis: The epoxide intermediate is then hydrolyzed by epoxide hydrolase to the corresponding trans-diol, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[5]

Metabolic Pathway of Protriptyline Protriptyline Protriptyline Epoxide 10,11-Epoxy Protriptyline (Intermediate) Protriptyline->Epoxide Cytochrome P450 Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline Epoxide->Diol Epoxide Hydrolase

Caption: Metabolic formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline from Protriptyline.

A laboratory synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline would likely mimic this metabolic pathway, involving a controlled oxidation of Protriptyline to the epoxide, followed by acid- or base-catalyzed hydrolysis.

Analytical Characterization

The characterization and quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in biological matrices are crucial for pharmacokinetic and metabolism studies. The primary analytical techniques employed for tricyclic antidepressants and their metabolites are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[10][11]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and specific quantification of drug metabolites in complex biological samples.[12]

Hypothetical HPLC-MS/MS Method:

  • Sample Preparation: A protein precipitation or solid-phase extraction (SPE) would be employed to isolate the analyte from plasma or urine.[12]

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (containing a small amount of formic acid or ammonium acetate) would likely provide good separation from the parent drug and other metabolites.

  • Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions.

HPLC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Protein Precipitation / SPE Protein Precipitation / SPE Biological Sample->Protein Precipitation / SPE Extract Extract Protein Precipitation / SPE->Extract HPLC Separation HPLC Separation Extract->HPLC Separation Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) HPLC Separation->Mass Spectrometry (MS/MS) Data Analysis Data Analysis Mass Spectrometry (MS/MS)->Data Analysis

Caption: A typical workflow for the analysis of drug metabolites by HPLC-MS/MS.

Spectral Data
  • Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of 298.4. Key fragmentation patterns would likely involve the loss of water from the diol moiety and cleavage of the propylamino side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the dibenzocycloheptene ring system, new signals for the protons at the 10- and 11-positions bearing the hydroxyl groups, and signals for the propylamino side chain.

    • ¹³C NMR would show signals for the two new hydroxyl-bearing carbons in the aliphatic region, in addition to the aromatic and side-chain carbon signals.

Pharmacological Significance

The pharmacological activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline has not been extensively studied. However, it is known that hydroxylated metabolites of tricyclic antidepressants can retain pharmacological activity, sometimes with a different receptor binding profile compared to the parent drug.[13][14] Therefore, it is plausible that this metabolite could contribute to the overall therapeutic effect or side-effect profile of Protriptyline. Further research is needed to elucidate the specific pharmacological properties of this compound.

Conclusion

10,11-Dihydro-10,11-dihydroxy Protriptyline is a major metabolite of Protriptyline, formed via the epoxide-diol pathway. While it is commercially available as a reference standard, detailed information on its chemical and pharmacological properties is limited. This guide provides a summary of the known information and highlights areas where further research is needed to fully characterize this important metabolite. The analytical methods and structural information presented here can serve as a foundation for researchers and drug development professionals working with Protriptyline and its metabolites.

References

  • Ziegler, V. E., Biggs, J. T., Wylie, L. T., Coryell, W. H., Hanifl, K. M., Hawf, D. J., & Rosen, S. H. (1978). Protriptyline kinetics. Clinical pharmacology and therapeutics, 23(5), 580–584.
  • Wikipedia. (2024). Protriptyline. Retrieved from [Link]

  • PubChem. (n.d.). Protriptyline. Retrieved from [Link]

  • Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373–409.
  • ClinPGx. (n.d.). Metabolism of tricyclic antidepressants. Retrieved from [Link]

  • Hammett-Stabler, C. A., & Dasgupta, A. (2015). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In Mass Spectrometry in the Clinical Laboratory (pp. 161-169). Humana Press, New York, NY.
  • StatPearls. (2023). Protriptyline. Retrieved from [Link]

  • Wen, B., Ma, L., Zhu, M., & Nelson, S. D. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-biological interactions, 173(2), 135–144.
  • Washington State Patrol. (n.d.).
  • International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods.
  • Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity.
  • Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis.
  • Drugs.com. (n.d.). Protriptyline: Package Insert / Prescribing Information. Retrieved from [Link]

  • Mayo Clinic. (2024). Tricyclic antidepressants. Retrieved from [Link]

  • LiverTox. (2020). Protriptyline. Retrieved from [Link]

  • Wen, B., Ma, L., Zhu, M., & Nelson, S. D. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-biological interactions, 173(2), 135–144.
  • Patsnap Synapse. (2024). What is Protriptyline Hydrochloride used for?
  • Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1975). Epoxide metabolites of protriptyline in rat urine.
  • Sisenwine, S. F., Knowles, J. A., & Ruelius, H. W. (1969). A Specific and Highly Sensitive Method for the Determination of Protriptyline in Body Fluids and Tissues. Analytical Letters, 2(6), 315-324.
  • Der Pharma Chemica. (2013). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review.
  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
  • MDPI. (2024).
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Al-Najar, A. A. (2022). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine.
  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
  • Axios Research. (n.d.). 10,11-Dihydro-10,11-Dihydroxy Carbamazepine-d4 (mixture of isomers).
  • Journal of Analytical Toxicology. (1995).
  • Sisenwine, S. F., Knowles, J. A., & Ruelius, H. W. (1969). A Specific and Highly Sensitive Method for the Determination of Protriptyline in Body Fluids and Tissues. Analytical Letters, 2(6), 315-324.
  • Wong, S. H., & Waugh, S. W. (2008). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Therapeutic drug monitoring, 30(4), 513–517.
  • MDPI. (2021). New Method for the Monitoring of Antidepressants in Oral Fluid Using Dried Spot Sampling.
  • Wikipedia. (2024). Mirtazapine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1973). 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)

Sources

An In-depth Technical Guide to the Mechanism of Action of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a principal metabolite of the tricyclic antidepressant (TCA) protriptyline. While direct pharmacological data on this metabolite is limited, this paper synthesizes information on the parent compound's pharmacodynamics, the principles of TCA metabolism, and data from analogous compounds to construct a scientifically grounded, inferred mechanism of action. We delve into the metabolic pathway, the likely receptor and transporter interactions of the diol metabolite, and its potential contribution to the overall therapeutic and adverse effect profile of protriptyline. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships and metabolic fate of dibenzocycloheptene-derivative TCAs.

Introduction: The Clinical Context of Protriptyline and its Metabolites

Protriptyline is a secondary amine tricyclic antidepressant that has been utilized in the treatment of major depressive disorder and, due to its uniquely energizing properties among TCAs, in conditions such as narcolepsy and attention-deficit/hyperactivity disorder.[1][2] Like all TCAs, its clinical efficacy and side effect profile are not solely attributable to the parent drug. The therapeutic and adverse effects of TCAs are often a composite of the actions of the parent compound and its pharmacologically active metabolites.[3]

Protriptyline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] A key metabolic pathway involves the oxidation of the 10,11-double bond of the dibenzocycloheptene ring, leading to the formation of a 10,11-epoxide intermediate.[4] This reactive epoxide is subsequently hydrolyzed by epoxide hydrolase to form the more stable and polar metabolite, 10,11-Dihydro-10,11-dihydroxy Protriptyline. The presence of this dihydrodiol metabolite has been confirmed in the urine of rats and is a recognized metabolite in humans.[4] Understanding the intrinsic pharmacological activity of this metabolite is crucial for a complete comprehension of protriptyline's clinical pharmacology.

Pharmacodynamic Profile of the Parent Compound: Protriptyline

The foundational mechanism of action of protriptyline, like other TCAs, is the inhibition of monoamine reuptake in the synaptic cleft.[5][6] This action increases the concentration of neurotransmitters available to bind to postsynaptic receptors. Protriptyline exhibits a distinct preference for the norepinephrine transporter (NET) over the serotonin transporter (SERT).[7]

Primary Mechanism of Action:

  • Norepinephrine Reuptake Inhibition: Protriptyline is a potent inhibitor of NET, which is believed to be the primary driver of its antidepressant and energizing effects.[1]

  • Serotonin Reuptake Inhibition: It is a less potent inhibitor of SERT.[7]

  • Dopamine Reuptake Inhibition: Its affinity for the dopamine transporter (DAT) is significantly lower and generally not considered clinically relevant at therapeutic doses.[7]

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NE_cleft NE NE->NE_cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Post_Receptor_NE Postsynaptic NE Receptors NE_cleft->Post_Receptor_NE Binding Serotonin_cleft 5-HT Serotonin_cleft->SERT Reuptake Post_Receptor_5HT Postsynaptic 5-HT Receptors Serotonin_cleft->Post_Receptor_5HT Binding Effect Therapeutic Effect (Antidepressant Action) Post_Receptor_NE->Effect Post_Receptor_5HT->Effect Protriptyline Protriptyline Protriptyline->SERT Weak Inhibition (Ki = 19.6 nM) Protriptyline->NET Potent Inhibition (Ki = 1.41 nM)

Caption: Primary mechanism of Protriptyline action at the synapse.

Beyond its primary targets, protriptyline interacts with several other receptors, which largely contribute to its side effect profile rather than its therapeutic efficacy.[4]

Table 1: Receptor Binding Affinity (Ki, nM) of Protriptyline

Target Transporter/Receptor Binding Affinity (Ki, nM) Associated Effects
Norepinephrine Transporter (NET) 1.41 [7] Antidepressant, Energizing
Serotonin Transporter (SERT) 19.6 [7] Antidepressant, Anxiolytic
Dopamine Transporter (DAT) 2,100[7] Negligible at therapeutic doses
Histamine H1 Receptor High Affinity (not quantified in results) Sedation, Weight Gain[4][8]
Muscarinic M1 Receptor High Affinity (not quantified in results) Anticholinergic effects (dry mouth, blurred vision, constipation)[4][8]

| Alpha-1 Adrenergic Receptor | High Affinity (not quantified in results) | Orthostatic hypotension, Dizziness[4][8] |

Metabolic Bioactivation Pathway

The biotransformation of protriptyline to its 10,11-dihydrodiol metabolite is a critical pathway that detoxifies the parent compound while generating a new chemical entity with its own potential pharmacological profile. This process is a classic example of xenobiotic metabolism.

Step 1: Epoxidation: The process is initiated by CYP450 enzymes, which catalyze the oxidation of the electron-rich 10,11-double bond on the central seven-membered ring of protriptyline. This reaction forms a highly reactive and electrophilic arene oxide intermediate, Protriptyline-10,11-epoxide. This type of reactive intermediate has been implicated in the idiosyncratic hepatotoxicity of some TCAs, as it can form covalent adducts with cellular macromolecules if not efficiently detoxified.[2][8]

Step 2: Enzymatic Hydrolysis: The epoxide intermediate is a substrate for the enzyme epoxide hydrolase. This enzyme catalyzes the addition of a water molecule across the epoxide ring, opening it to form the vicinal diol, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[4] This step is crucial for detoxification, as it converts the reactive epoxide into a more stable, polar, and water-soluble compound that can be more readily excreted by the kidneys.[3]

dot

Protriptyline Protriptyline Epoxide Protriptyline-10,11-Epoxide (Reactive Intermediate) Protriptyline->Epoxide CYP450 Enzymes (Oxidation) Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline Epoxide->Diol Epoxide Hydrolase (Hydrolysis) Excretion Renal Excretion Diol->Excretion Increased Polarity

Caption: Metabolic pathway of Protriptyline to its dihydrodiol metabolite.

Inferred Mechanism of Action of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Direct experimental data on the binding affinities and functional activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline are not available in the current body of scientific literature. However, by applying established principles of medicinal chemistry and pharmacology, we can infer a likely mechanistic profile.

Core Causality—The Impact of Increased Polarity: The most significant structural change from protriptyline to its dihydrodiol metabolite is the introduction of two hydroxyl (-OH) groups. This transformation has profound implications for the molecule's physicochemical properties, most notably a substantial increase in polarity.

Hypothesized Pharmacological Profile:

  • Reduced Blood-Brain Barrier (BBB) Penetration: Increased polarity generally correlates with decreased passive diffusion across the lipophilic BBB. Therefore, it is highly probable that 10,11-Dihydro-10,11-dihydroxy Protriptyline has a lower brain-to-plasma concentration ratio than the parent protriptyline. Its contribution to the central antidepressant effects may consequently be diminished.

  • Altered Transporter Affinity: The addition of the bulky and polar hydroxyl groups at the 10 and 11 positions could sterically hinder the optimal binding of the molecule to the monoamine transporters. It is reasonable to hypothesize that the affinity for both NET and SERT is reduced compared to the parent compound. However, given that hydroxylated metabolites of other TCAs can retain significant activity, it may still be a weak to moderate reuptake inhibitor.[3]

  • Significantly Reduced Off-Target Receptor Affinity: This is the most critical and confident inference. The binding sites for muscarinic, histaminic, and alpha-adrenergic receptors are typically more hydrophobic. The increased polarity of the diol metabolite would be energetically unfavorable for binding to these sites. Studies on other TCA metabolites, such as amitriptylinoxide, have shown that oxidized metabolites have dramatically lower affinities for these off-target receptors compared to the parent drug.[9] For instance, amitriptylinoxide's affinity for the muscarinic acetylcholine receptor is nearly 60 times weaker than that of amitriptyline.[9]

Table 2: Comparison of Known Protriptyline and Inferred Dihydrodiol Metabolite Profile

Target Protriptyline (Known Ki, nM) 10,11-Dihydro-10,11-dihydroxy Protriptyline (Inferred Profile) Rationale for Inference
NET 1.41 Reduced Affinity Increased polarity and steric hindrance from diol group.
SERT 19.6 Reduced Affinity Increased polarity and steric hindrance from diol group.
Muscarinic M1 High Significantly Reduced Affinity Increased polarity is unfavorable for binding to hydrophobic receptor pocket.
Histamine H1 High Significantly Reduced Affinity Increased polarity is unfavorable for binding to hydrophobic receptor pocket.

| Alpha-1 Adrenergic | High | Significantly Reduced Affinity | Increased polarity is unfavorable for binding to hydrophobic receptor pocket. |

In essence, the metabolic conversion to the dihydrodiol likely serves as a detoxification pathway that not only prepares the molecule for excretion but also transforms it into a pharmacologically "cleaner" compound with a substantially reduced burden of anticholinergic, antihistaminic, and antiadrenergic side effects.

Experimental Protocols for Mechanistic Validation

To validate the inferred mechanism of action, the 10,11-Dihydro-10,11-dihydroxy Protriptyline reference standard, which is commercially available for research purposes, can be used in a series of in vitro assays.[10]

Protocol 1: Competitive Radioligand Binding Assay for NET and SERT Affinity

Objective: To determine the binding affinity (Ki) of the dihydrodiol metabolite for the human norepinephrine and serotonin transporters.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing the human NET (hNET) or human SERT (hSERT) (e.g., HEK293 cells). Culture cells to confluence, harvest, and prepare membrane fractions via differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Radioligand Selection:

    • For hNET: Use [³H]Nisoxetine as the radioligand.

    • For hSERT: Use [³H]Citalopram as the radioligand.

  • Assay Setup: In a 96-well plate, add membrane preparations, the selected radioligand at a concentration near its Kd, and varying concentrations of the test compound (10,11-Dihydro-10,11-dihydroxy Protriptyline, ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of a known non-radioactive inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a one-site competition curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The available evidence strongly suggests that 10,11-Dihydro-10,11-dihydroxy Protriptyline is a significant metabolite of protriptyline formed via an epoxide intermediate. While it is likely pharmacologically active, its primary role appears to be one of detoxification. The addition of two hydroxyl groups drastically increases its polarity, which is predicted to reduce its penetration into the central nervous system and significantly attenuate its affinity for the off-target receptors responsible for the classic TCA side effect profile.

This guide provides a robust, inferred mechanism of action based on established scientific principles. However, this inference must be confirmed by direct experimental evidence. Future research should prioritize the in vitro characterization of this metabolite's binding and functional activity at monoamine transporters and key off-target receptors. Such studies would provide a definitive understanding of its contribution to the clinical pharmacology of protriptyline and could offer insights into the design of future antidepressants with improved safety profiles.

References

  • Wikipedia. Protriptyline. [Link]

  • National Center for Biotechnology Information. Protriptyline - LiverTox. [Link]

  • ClinPGx. Protriptyline kinetics. [Link]

  • National Center for Biotechnology Information. Protriptyline - StatPearls. [Link]

  • ClinPGx. Metabolism of tricyclic antidepressants. [Link]

  • National Center for Biotechnology Information. Tricyclic Antidepressants - StatPearls. [Link]

  • National Center for Biotechnology Information. Protriptyline - PubChem. [Link]

  • ResearchGate. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. [Link]

  • PubMed. Pharmacokinetic aspects of protriptyline plasma levels. [Link]

  • PubMed. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. [Link]

  • PubMed. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs. [Link]

  • Mayo Clinic. Tricyclic antidepressants. [Link]

Sources

The Metabolic Journey of Protriptyline: A Technical Guide to the Formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide elucidates the metabolic conversion of the tricyclic antidepressant protriptyline to its 10,11-dihydro-10,11-dihydroxy metabolite. Moving beyond a mere procedural outline, this document delves into the biochemical rationale, enzymatic players, and practical methodologies essential for investigating this critical biotransformation pathway. The following sections are structured to provide a comprehensive understanding, from the foundational pharmacology of protriptyline to the nuanced experimental designs required for its metabolic characterization.

Introduction: Protriptyline's Clinical Significance and Metabolic Imperatives

Protriptyline, a secondary amine tricyclic antidepressant (TCA), is recognized for its stimulating rather than sedating effects, setting it apart from many other TCAs.[1] Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine reuptake, and to a lesser extent, serotonin.[2] Like all xenobiotics, protriptyline undergoes extensive hepatic metabolism, a process that dictates its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.[3][4] Understanding these metabolic pathways is paramount for predicting clinical outcomes and ensuring patient safety. A key metabolic route for protriptyline involves the oxidation of its dibenzocycloheptene ring system, leading to the formation of the 10,11-dihydro-10,11-dihydroxy protriptyline metabolite. This guide focuses specifically on this biotransformation, a pathway of toxicological and pharmacological interest.

The Core Metabolic Pathway: A Two-Step Enzymatic Cascade

The conversion of protriptyline to its dihydrodiol metabolite is not a direct process but rather a sequential, two-step enzymatic reaction primarily occurring in the liver. This cascade involves an initial epoxidation followed by hydration.

Step 1: Cytochrome P450-Mediated Epoxidation

The first and rate-limiting step is the oxidation of the 10,11-double bond of the protriptyline molecule to form a reactive epoxide intermediate, protriptyline-10,11-epoxide. This reaction is catalyzed by the superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[5] These enzymes are central to the metabolism of a vast array of drugs and endogenous compounds.[5]

While the specific CYP isozymes responsible for protriptyline epoxidation have not been definitively elucidated in dedicated studies, compelling evidence from structurally analogous TCAs, such as nortriptyline and amitriptyline, points towards the primary involvement of CYP2D6 .[6][7][8] Studies on nortriptyline have shown that its 10-hydroxylation (a related oxidative reaction) is mediated by a high-affinity component of CYP2D6 and a low-affinity component of CYP3A4.[6] Given the structural similarities, it is highly probable that CYP2D6 is the principal catalyst for protriptyline's 10,11-epoxidation, with potential minor contributions from other isoforms like CYP3A4, particularly at higher substrate concentrations. The genetic polymorphism of CYP2D6 is a critical consideration, as "poor metabolizers" may exhibit altered clearance and an increased risk of toxicity.[9][10]

Step 2: Epoxide Hydrolase-Mediated Dihydrodiol Formation

The protriptyline-10,11-epoxide intermediate is an electrophilic species that can potentially bind to cellular macromolecules, leading to toxicity.[3] To mitigate this, the epoxide is rapidly hydrolyzed to the more stable and water-soluble 10,11-dihydro-10,11-dihydroxy protriptyline. This detoxification step is catalyzed by epoxide hydrolases (EHs) .[11]

There are two main forms of epoxide hydrolase: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH).[12] While both can hydrolyze a wide range of epoxide substrates, their subcellular localization and substrate preferences differ. In the context of drug metabolism, mEH, located in the endoplasmic reticulum alongside CYP enzymes, is often the key player in detoxifying reactive epoxide intermediates formed during Phase I metabolism. The close proximity of mEH to the site of epoxide formation facilitates efficient quenching of the reactive intermediate.

Visualizing the Metabolic Pathway

The following diagram illustrates the sequential enzymatic conversion of protriptyline to its dihydrodiol metabolite.

Protriptyline_Metabolism Protriptyline Protriptyline Epoxide Protriptyline-10,11-epoxide (Reactive Intermediate) Protriptyline->Epoxide Cytochrome P450 (primarily CYP2D6) Dihydrodiol 10,11-Dihydro-10,11-dihydroxy Protriptyline Epoxide->Dihydrodiol Epoxide Hydrolase (e.g., mEH) Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analytical Chemistry HLM Human Liver Microsomes Kinetics Enzyme Kinetics (Km, Vmax) HLM->Kinetics Recombinant Recombinant Enzymes (CYPs, EH) Recombinant->Kinetics LCMS LC-MS/MS Quantification Kinetics->LCMS Animal Animal Model Dosing Sample Biological Sample Collection (Blood, Urine) Animal->Sample PK Pharmacokinetic Analysis Sample->PK PK->LCMS Extraction Sample Extraction (PPT, SPE) Extraction->LCMS Data_Analysis Metabolic Pathway Elucidation and Risk Assessment LCMS->Data_Analysis Data Interpretation

Sources

An In-Depth Technical Guide to Elucidating the Biological Activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protriptyline is a potent tricyclic antidepressant (TCA) whose clinical efficacy is primarily attributed to its potent inhibition of the norepinephrine transporter (NET).[1] Like most TCAs, protriptyline undergoes extensive hepatic metabolism, leading to the formation of various metabolites.[2] One such metabolite, formed via an epoxide-diol pathway, is 10,11-Dihydro-10,11-dihydroxy Protriptyline. While the parent drug's pharmacology is well-documented, the specific biological activity of this dihydrodiol metabolite remains largely uncharacterized. This technical guide provides a comprehensive framework for the systematic investigation of 10,11-Dihydro-10,11-dihydroxy Protriptyline. It details the rationale behind key experimental choices and provides robust, step-by-step protocols for determining its potential pharmacological activity, from primary target engagement to off-target effects and general cytotoxicity. This document serves as a roadmap for researchers aiming to understand the contribution of this metabolite to the overall therapeutic and adverse effect profile of protriptyline.

Introduction: The Parent Compound and the Metabolic Question

Protriptyline, a secondary amine TCA, is distinguished from its counterparts by a more stimulating than sedating profile.[3] Its primary mechanism of action is the blockade of norepinephrine reuptake, with a significantly lower affinity for the serotonin transporter (SERT).[1] The affinity for the human norepinephrine transporter (NET) is reported to be 1.41 nM, while for the serotonin transporter (SERT) it is 19.6 nM.[1] This potent noradrenergic activity underlies its therapeutic efficacy in treating major depressive disorder.

However, the journey of a drug in the body rarely ends with the parent molecule. Protriptyline is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[2] These metabolic transformations can produce compounds that are pharmacologically active, inactive, or even toxic. Understanding the profile of major metabolites is therefore critical for a complete picture of a drug's in vivo action.

One key metabolic route for compounds with a dibenzocycloheptene ring, like protriptyline, is epoxidation across the 10,11-double bond, followed by enzymatic hydration to a dihydrodiol. This pathway leads to the formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline . The central question this guide addresses is: Is this metabolite an active pharmacological agent, a benign detoxification product, or a contributor to off-target effects?

The Metabolic Pathway: From Parent Drug to Dihydrodiol

The biotransformation of protriptyline to its dihydrodiol metabolite is a two-step enzymatic process predominantly occurring in the liver.

  • Step 1: Epoxidation. Cytochrome P450 enzymes, a superfamily of monooxygenases, catalyze the oxidation of the 10,11-double bond of the protriptyline core, forming a reactive 10,11-epoxide intermediate.[4]

  • Step 2: Hydrolysis. The enzyme soluble epoxide hydrolase (sEH) rapidly catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form the more stable and polar trans-diol, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[5] This diol is more water-soluble, facilitating its eventual renal excretion.

This metabolic cascade is a critical detoxification pathway, but it does not preclude the possibility of the intermediate or final products having biological activity.

G cluster_0 Protriptyline Protriptyline Epoxide 10,11-Epoxy-Protriptyline (Intermediate) Protriptyline->Epoxide Cytochrome P450 (CYP) Enzymes Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline Epoxide->Diol Soluble Epoxide Hydrolase (sEH)

Figure 1: Metabolic conversion of Protriptyline.

Characterizing Biological Activity: A Multi-Tiered Approach

To comprehensively assess the biological activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline (herein referred to as "the metabolite"), a hierarchical testing strategy is proposed. This strategy begins with evaluating the most probable targets based on the parent compound's pharmacology and progressively widens to include potential off-target interactions and cytotoxicity.

Tier 1: Primary Target Engagement Assays

The primary hypothesis is that the metabolite may retain affinity for the monoamine transporters, NET and SERT. Radioligand binding assays provide a direct measure of the affinity of a compound for a specific receptor or transporter site.

Causality Behind Experimental Choice: We use competition binding assays to determine the affinity (expressed as the inhibition constant, Ki) of the metabolite for the human NET and SERT. By comparing the Ki value of the metabolite to that of the parent drug, protriptyline, we can quantify any loss or retention of potency. A low nanomolar Ki would suggest the metabolite is a potent binder and potentially pharmacologically active at that transporter.

This protocol describes a method using cell membranes prepared from HEK-293 cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).

  • Membrane Preparation:

    • Culture HEK-293 cells expressing hNET or hSERT to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.

    • Pellet the membranes from the supernatant by centrifugation at 20,000 x g for 20 minutes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

  • Competition Binding Assay:

    • Set up the assay in a 96-well plate. Each well will contain:

      • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).

      • A fixed concentration of radioligand:

        • For hNET: ~1 nM [³H]-Nisoxetine.[6]

        • For hSERT: ~0.5 nM [³H]-Citalopram.

      • Cell membranes (10-20 µg protein/well).

      • Varying concentrations of competitor (protriptyline or the metabolite, typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Define Total Binding wells (containing only radioligand and membranes).

    • Define Non-Specific Binding (NSB) wells (containing radioligand, membranes, and a high concentration of a known inhibitor, e.g., 10 µM Desipramine for hNET, 10 µM Fluoxetine for hSERT).

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature).[6]

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Wash the filters multiple times with ice-cold wash buffer.

  • Data Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Workflow A Prepare 96-well plate (Buffer, Membranes, Radioligand) B Add Competitors (Protriptyline or Metabolite in serial dilution) A->B C Incubate (e.g., 60 min, RT) B->C D Filtration & Washing (Separate bound from free radioligand) C->D E Scintillation Counting (Quantify bound radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Figure 2: Workflow for competition binding assays.
Tier 2: Functional Activity Assessment

While binding indicates affinity, it does not confirm functional effect (i.e., inhibition or stimulation). A neurotransmitter uptake assay provides this crucial functional data.

Causality Behind Experimental Choice: This assay directly measures the ability of the metabolite to block the function of the norepinephrine transporter. We will use synaptosomes, which are resealed nerve terminals that contain functional transporters, providing a more physiologically relevant system than isolated membranes.[7] A reduction in the uptake of radiolabeled norepinephrine in the presence of the metabolite confirms it as a functional inhibitor.

  • Synaptosome Preparation:

    • Humanely euthanize a rat and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove cell debris (P1 pellet).

    • Centrifuge the resulting supernatant (S1) at 20,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2).

    • Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with either vehicle, protriptyline, or the metabolite across a range of concentrations.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine (e.g., 10-20 nM).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove external radioactivity.

    • Determine non-specific uptake in parallel tubes incubated at 4°C or in the presence of a high concentration of a standard inhibitor like Desipramine.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters via liquid scintillation counting.

    • Calculate the specific uptake at each drug concentration.

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.

CompoundNET Binding Ki (nM)NE Uptake IC₅₀ (nM)
Protriptyline (Reference)1.41[1]To Be Determined
10,11-Dihydro-10,11-dihydroxy ProtriptylineTo Be DeterminedTo Be Determined
Table 1: Example data summary for primary target activity.
Tier 3: Off-Target Profiling and Cytotoxicity

TCAs are known for their broad receptor-binding profile, which contributes to many of their side effects.[9] Common off-targets include histaminergic (H₁), muscarinic cholinergic (M₁₋₅), and adrenergic (α₁) receptors. It is crucial to determine if the metabolite retains or loses affinity for these sites. Furthermore, the metabolic process, particularly the formation of an epoxide intermediate, can sometimes lead to cellular toxicity.

Causality Behind Experimental Choice: A broad receptor binding panel (often outsourced to specialized vendors) provides an efficient way to screen the metabolite against dozens of clinically relevant off-targets. For cytotoxicity, the MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10] A significant reduction in cell viability would flag the metabolite as a potential toxicant.

  • Cell Culture:

    • Seed a metabolically active cell line (e.g., HepG2, a human liver cell line, or SH-SY5Y, a human neuroblastoma line) into a 96-well plate at an appropriate density (e.g., 10,000 cells/well).

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the metabolite or protriptyline (e.g., from 0.1 µM to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[11]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO or a buffered detergent solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution on a plate reader, typically at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot percent viability against the log concentration of the compound to determine the CC₅₀ (concentration causing 50% cytotoxicity).

G cluster_tier1 Tier 1: Primary Targets cluster_tier2 Tier 2: Safety & Off-Target T1_Bind Radioligand Binding (NET, SERT) T1_Func NE Uptake Assay T1_Bind->T1_Func Confirms Function T2_OffTarget Broad Receptor Panel (H1, M1, α1, etc.) T2_Cyto Cytotoxicity Assay (MTT)

Figure 3: Logical flow of the experimental tiers.

Data Interpretation and Future Directions

The data generated from this three-tiered approach will allow for a comprehensive classification of the metabolite's biological activity.

  • Scenario 1: Active Metabolite. If the metabolite displays potent Ki and IC₅₀ values at NET (e.g., <100 nM), it should be considered an active metabolite that likely contributes to the therapeutic effect of protriptyline.

  • Scenario 2: Inactive Metabolite. If the metabolite shows significantly reduced affinity and functional activity (>100-fold weaker than protriptyline) at monoamine transporters and has low affinity for off-targets, it can be classified as a largely inactive detoxification product.

  • Scenario 3: Off-Target Activity. The metabolite might lose affinity for NET but retain or gain affinity for off-targets like the muscarinic M₁ receptor. This would suggest it could contribute to the side-effect profile (e.g., anticholinergic effects) without contributing to the therapeutic action.

  • Scenario 4: Cytotoxic Metabolite. If the metabolite shows a low CC₅₀ value in the MTT assay, this would raise concerns about its potential to cause cellular damage, warranting further toxicological investigation.

Based on these findings, future research could involve pharmacokinetic studies to determine the plasma and brain concentrations of the metabolite in vivo, allowing for a direct correlation between its potency and its physiological concentrations.

Conclusion

The systematic biological evaluation of drug metabolites is a cornerstone of modern drug development and pharmacology. While 10,11-Dihydro-10,11-dihydroxy Protriptyline is a predicted and identified product of protriptyline metabolism, its pharmacological significance is unknown. By employing the hierarchical approach detailed in this guide—combining high-fidelity binding assays, functional assessments, and safety profiling—researchers can definitively characterize its biological activity. This knowledge is essential for fully understanding the clinical pharmacology of protriptyline, potentially explaining inter-individual variability in response and side effects, and refining our understanding of the complete lifecycle of this important antidepressant drug.

References

  • Ziegler, V. E., Biggs, J. T., Wylie, L. T., Coryell, W. H., Hanifl, K. M., Hawf, D. J., & Rosen, S. H. (1978). Protriptyline kinetics. Clinical Pharmacology & Therapeutics, 23(5), 580-584. [Link]

  • National Center for Biotechnology Information. (n.d.). Protriptyline Hydrochloride. In PubChem. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Protriptyline. In Wikipedia. Retrieved from [Link]

  • Dhaliwal, G., & Rosani, A. (2023). Protriptyline. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (n.d.). Protriptyline Monograph for Professionals. Retrieved from [Link]

  • Node, K., Huo, Y., Ruan, X., Yang, B., Spiecker, M., Ley, K., Zeldin, D. C., & Liao, J. K. (1999). Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids. Science, 285(5431), 1276-1279. [Link]

  • Snyder, S. H., & Coyle, J. T. (1969). Regional differences in H3-norepinephrine and H3-dopamine uptake into rat brain homogenates. Journal of Pharmacology and Experimental Therapeutics, 165(1), 78-86. [Link]

  • Ziegler, V. E., Biggs, J. T., & Arroyo, J. R. (1976). Protriptyline and imipramine: a controlled study. Journal of Clinical Pharmacology, 16(10 Pt 1), 589-595. [Link]

  • Reith, M. E., Berglund, A., & Cha, J. H. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 71-80. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bortolato, M., Chen, K., & Shih, J. C. (2012). The role of soluble epoxide hydrolase and its inhibitors in depression. Journal of Affective Disorders, 136(3), 1039-1051. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 237-251. [Link]

  • Maj, J., Sowińska, H., & Baran, L. (1984). Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs. European Journal of Pharmacology, 100(2), 221-225. [Link]

  • John, C. S., & Jones, S. R. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Feinberg, M. (2024). Tricyclic Antidepressants (TCA). In PsychDB. Retrieved from [Link]

  • Inaba, T., & Umeda, T. (1979). Cytochrome P-450 derived epoxidized fatty acids as a therapeutic tool against neuroinflammatory diseases. Drug Metabolism and Disposition, 7(5), 336-338. [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. In Springer Nature Experiments. Retrieved from [Link]

  • Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use? Methods in Molecular Biology, 1232, 29-45. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

A Technical Guide to the Discovery and History of Protriptyline Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protriptyline, a secondary amine tricyclic antidepressant (TCA), has been a subject of pharmacological interest since its development by Merck and subsequent patenting in 1962.[1] Initially introduced for the treatment of depression in 1966, its energizing properties, in contrast to the sedative effects of many other TCAs, have led to its use in conditions such as narcolepsy.[1][2] Like other TCAs, protriptyline's therapeutic effects are attributed to its ability to inhibit the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain.[3][4] The biotransformation of protriptyline in the body results in the formation of various metabolites, the discovery and characterization of which have been crucial for understanding its complete pharmacological profile, including efficacy, potential for drug-drug interactions, and adverse effects. This in-depth technical guide provides a comprehensive overview of the discovery and history of protriptyline metabolites, detailing the metabolic pathways, analytical methodologies for their identification, and their clinical significance for researchers, scientists, and drug development professionals.

A Historical Perspective on the Elucidation of Protriptyline's Metabolic Fate

The journey to understand the metabolism of protriptyline began with early studies in the 1960s, shortly after its introduction into clinical practice. Initial metabolic studies indicated that protriptyline is well absorbed and undergoes significant hepatic transformation.[3][4] These preliminary investigations in animal models and humans laid the groundwork for more detailed structural elucidation of its metabolic products in the following decades.

A significant step forward came with the use of radiolabeled protriptyline, which allowed researchers to trace the drug's disposition and excretion. These studies revealed that a substantial portion of the administered dose was metabolized before being excreted in the urine.[3] Early research pointed towards two primary metabolic routes for TCAs in general: N-demethylation and hydroxylation of the dibenzocycloheptene ring system. For protriptyline, a secondary amine, N-demethylation leads to the formation of its primary amine analog.

The 1970s saw the application of more sophisticated analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectrometry, which were instrumental in definitively identifying specific metabolites. A key discovery during this period was the identification of epoxide metabolites in rat urine.[5] Researchers characterized 10,11-dihydro-10,11-epoxy-5(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene and its N-desmethyl analog, which together accounted for a significant portion of the urinary radioactivity.[5] This finding highlighted the importance of the 10,11-double bond in the dibenzocycloheptene ring as a site for metabolic attack.

Further investigations in various species, including humans, dogs, and miniature pigs, confirmed the oxidation of this double bond as a major metabolic pathway.[1] These studies led to the identification of a dihydrodiol metabolite and a rearrangement product, suggesting the formation of an intermediate epoxide.[1] Additionally, 10-hydroxyprotriptyline and 10,11-dihydroxyprotriptyline were identified as urinary metabolites in these species, further solidifying the importance of ring hydroxylation in the biotransformation of protriptyline.[1]

The advent of molecular biology and enzymology in the latter part of the 20th century allowed for the identification of the specific enzymes responsible for these metabolic transformations. The cytochrome P450 (CYP) superfamily of enzymes was identified as the primary catalyst for the oxidative metabolism of TCAs. Specifically, CYP2D6 was found to be a key enzyme in the hydroxylation of many TCAs, and its genetic polymorphism was recognized as a major contributor to the inter-individual variability in drug response and side effects.[6][7] This discovery had significant clinical implications, explaining why some individuals are "poor metabolizers" and experience higher plasma concentrations and an increased risk of toxicity.[4]

Metabolic Pathways of Protriptyline

The metabolism of protriptyline is complex, involving several enzymatic reactions that lead to the formation of a variety of metabolites. The primary site of this biotransformation is the liver.[3] The main metabolic pathways are N-demethylation and oxidation of the dibenzocycloheptene ring system, primarily at the 10 and 11 positions.

Key Metabolic Reactions:
  • N-Demethylation: The secondary amine group of protriptyline can be demethylated to form its primary amine metabolite, N-desmethylprotriptyline. While not as extensively studied as the parent compound, this metabolite may possess pharmacological activity.

  • Hydroxylation: The dibenzocycloheptene ring is susceptible to hydroxylation, primarily at the 10-position, to form 10-hydroxyprotriptyline. This reaction is largely mediated by the polymorphic enzyme CYP2D6.[6][7] This hydroxylated metabolite can be further metabolized.

  • Epoxidation and Diol Formation: The double bond at the 10 and 11 positions can undergo epoxidation to form an unstable epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase to form the more stable 10,11-dihydro-10,11-dihydroxyprotriptyline (a dihydrodiol).[1]

  • Conjugation: The hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more readily excreted in the urine.

The following diagram illustrates the primary metabolic pathways of protriptyline:

Protriptyline_Metabolism Protriptyline Protriptyline N_Desmethyl N-Desmethylprotriptyline Protriptyline->N_Desmethyl N-Demethylation Epoxide 10,11-Epoxyprotriptyline Protriptyline->Epoxide Epoxidation (CYP450) Hydroxy 10-Hydroxyprotriptyline Protriptyline->Hydroxy Hydroxylation (CYP2D6) Dihydrodiol 10,11-Dihydroxyprotriptyline Epoxide->Dihydrodiol Epoxide Hydrolase Conjugates Glucuronide Conjugates Hydroxy->Conjugates Glucuronidation (UGTs)

Caption: Primary metabolic pathways of protriptyline.

Analytical Methodologies for the Identification and Quantification of Protriptyline and its Metabolites

The characterization of protriptyline's metabolic profile has been heavily reliant on the advancement of analytical chemistry. A variety of techniques have been employed over the years, each with its own advantages in terms of sensitivity, specificity, and throughput. For researchers and drug development professionals, the choice of analytical method is critical for obtaining reliable pharmacokinetic and metabolic data.

Evolution of Analytical Techniques

Early studies on TCA metabolism utilized less specific methods such as spectrophotometry and thin-layer chromatography (TLC). While useful for initial investigations, these techniques often lacked the resolution and sensitivity required for the definitive identification and quantification of multiple metabolites in complex biological matrices.

The advent of chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), revolutionized the analysis of TCAs and their metabolites.[8] GC, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), offered high separation efficiency and sensitivity. HPLC, with its versatility in stationary and mobile phases, became the workhorse for the analysis of these relatively polar and thermally labile compounds.

Modern Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Currently, the gold standard for the quantification of protriptyline and its metabolites in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] This technique combines the superior separation capabilities of ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and specificity of tandem mass spectrometry.

A Representative UPLC-MS/MS Protocol for the Analysis of Protriptyline and its Metabolites in Human Plasma:

The following is a generalized protocol that can be adapted and optimized for specific research needs.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of protriptyline).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. UPLC Conditions:

  • Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) is typically used for efficient separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is employed to elute protriptyline and its metabolites with varying polarities.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for TCAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for protriptyline and each of its metabolites, as well as the internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Protriptyline264.2233.1
N-Desmethylprotriptyline250.2219.1
10-Hydroxyprotriptyline280.2207.1
10,11-Dihydroxyprotriptyline296.2223.1

This table provides example MRM transitions. These should be optimized for the specific instrument being used.

Workflow Diagram for UPLC-MS/MS Analysis:

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (Reversed-Phase C18) Reconstitution->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Data Data MSMS->Data Data Acquisition & Quantification

Caption: A typical workflow for the analysis of protriptyline and its metabolites.

Pharmacological Activity and Clinical Significance of Protriptyline Metabolites

The formation of metabolites can significantly impact the overall pharmacological profile of a drug. Metabolites can be active, inactive, or even toxic. Understanding the activity of protriptyline's metabolites is crucial for predicting its therapeutic effects and potential for adverse reactions.

Metabolite Known/Suspected Pharmacological Activity Clinical Significance
N-Desmethylprotriptyline Likely retains some activity as a norepinephrine and serotonin reuptake inhibitor, similar to other desmethyl-TCAs.[6]May contribute to the overall antidepressant effect of protriptyline. Its formation and clearance could be influenced by other drugs, leading to potential drug-drug interactions.
10-Hydroxyprotriptyline The pharmacological activity is not as well-characterized as the parent drug, but hydroxylated TCA metabolites are often less active at neurotransmitter transporters. However, they may have increased cardiotoxicity.[7]Formation is dependent on the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in plasma concentrations. "Poor metabolizers" may have higher levels of the parent drug and lower levels of this metabolite, potentially altering the therapeutic and side-effect profile.[4]
10,11-Dihydroxyprotriptyline Generally considered to be pharmacologically less active and more polar, facilitating excretion.Represents a detoxification pathway. Its formation is dependent on the initial epoxidation step.
10,11-Epoxyprotriptyline As an epoxide, this is a reactive intermediate.Reactive intermediates can potentially bind to cellular macromolecules, which has been suggested as a mechanism for idiosyncratic drug-induced liver injury with some TCAs.[12]

The clinical implications of protriptyline metabolism are significant, particularly in the context of personalized medicine. Genetic testing for CYP2D6 polymorphisms can help identify patients who may be at risk for altered metabolism and may require dose adjustments to optimize efficacy and minimize adverse effects. Furthermore, co-administration of drugs that are inhibitors or inducers of CYP2D6 can lead to clinically significant drug-drug interactions, altering the plasma concentrations of protriptyline and its active metabolites.

Conclusion

The study of protriptyline metabolism has evolved from initial observations of its biotransformation to a detailed understanding of the specific metabolites formed and the enzymes involved. This journey, spanning several decades, has been driven by advancements in analytical technology and a growing appreciation for the role of pharmacogenetics in drug response. For researchers and drug development professionals, a thorough understanding of the discovery and history of protriptyline metabolites provides a critical framework for ongoing research, including the development of safer and more effective antidepressants, the investigation of drug-drug interactions, and the implementation of personalized medicine strategies in the treatment of depression and other neurological disorders. The continued application of advanced analytical techniques will undoubtedly lead to an even more refined understanding of the complex interplay between protriptyline, its metabolites, and the human body.

References

  • Protriptyline. PubChem. [Link]

  • Protriptyline. In: Wikipedia. ; 2023. [Link]

  • Protriptyline kinetics. ClinPGx. [Link]

  • Protriptyline. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

  • Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. ResearchGate. [Link]

  • Hucker HB, Stauffer SC, White SD, Rhodes RE, Arison BH, Vandenheuvel WJ. Epoxide metabolites of protriptyline in rat urine. Drug Metab Dispos. 1978;6(5):547-553. [Link]

  • Protriptyline. StatPearls. [Link]

  • Protriptyline: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Protriptyline Monograph for Professionals. Drugs.com. [Link]

  • Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. National Center for Biotechnology Information. [Link]

  • Setapar SHM, Yusoof M, Ahmad Kazi A, Hussain MI, Ullah Khan I. Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. 2013;5(3):79-85. [Link]

  • Rudorfer MV, Potter WZ. Metabolism of tricyclic antidepressants. Cell Mol Neurobiol. 1999;19(3):373-409. [Link]

  • Hicks JK, Swen JJ, Thorn CF, et al. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. ClinPGx. [Link]

  • Patteet L, Maudens KE, Sabbe B, Neels H. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules. 2020;25(24):5956. [Link]

  • The role of CYP2D6 in the metabolism of antidepressants. GSC Online Press. [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. [Link]

  • UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions. Arabian Journal of Chemistry. [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

Sources

Unveiling the Pharmacological Significance of 10,11-Dihydro-10,11-dihydroxy Protriptyline: A Core Metabolite in Antidepressant Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protriptyline, a second-generation tricyclic antidepressant (TCA), has long been utilized in the management of major depressive disorder. While the pharmacological activity of the parent drug is well-documented, the contribution of its metabolites to its overall therapeutic and adverse effect profile remains an area of active investigation. This technical guide delves into the core pharmacological role of a key metabolite, 10,11-Dihydro-10,11-dihydroxy Protriptyline. Synthesizing available data and drawing upon established principles of TCA metabolism and pharmacology, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its formation, putative mechanism of action, potential clinical significance, and the experimental methodologies required for its characterization.

Introduction: The Clinical Landscape of Protriptyline and the Imperative of Metabolite Profiling

Protriptyline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant.[1] Unlike many other TCAs, protriptyline often exhibits energizing rather than sedating properties.[2] Its primary therapeutic application is in the treatment of major depressive disorder, particularly in patients who are withdrawn and anergic.[3] The accepted mechanism of action for protriptyline, like other TCAs, involves the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake in the synaptic cleft, thereby increasing the concentration of these neurotransmitters.[1][4]

However, the clinical pharmacology of protriptyline is not solely dictated by the parent compound. The metabolism of tricyclic antidepressants is extensive, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, and results in the formation of numerous metabolites.[5][6] These metabolites can be pharmacologically active, contributing significantly to both the therapeutic efficacy and the adverse effect profile of the drug.[5][7] Therefore, a comprehensive understanding of the pharmacological roles of major metabolites is critical for optimizing therapeutic strategies and for the development of novel antidepressants with improved safety and efficacy profiles. One such pivotal metabolite is 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Metabolic Genesis: The Biotransformation of Protriptyline

The journey from the parent drug to its dihydroxylated metabolite is a critical step in its pharmacological lifecycle. This transformation is primarily orchestrated by the hepatic cytochrome P450 (CYP) enzyme system.

The Central Role of Aromatic Hydroxylation

Aromatic hydroxylation is a key metabolic pathway for tricyclic antidepressants.[6] In the case of protriptyline, this process leads to the formation of hydroxylated derivatives. While specific data for protriptyline is limited, extensive research on the structurally similar TCA, nortriptyline, has demonstrated that 10-hydroxylation is a major metabolic route.[8][9] This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6, with a smaller contribution from CYP3A4 at higher concentrations.[8] Given the structural similarities, it is highly probable that CYP2D6 is the primary enzyme responsible for the hydroxylation of protriptyline at the 10- and 11-positions, leading to the formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the rate of TCA metabolism, affecting both efficacy and toxicity.[10] Patients who are "poor metabolizers" may have reduced formation of hydroxylated metabolites, while "ultrarapid metabolizers" may have higher concentrations of these metabolites.[9]

The following diagram illustrates the proposed metabolic pathway:

Protriptyline Protriptyline Dihydroxy_Protriptyline 10,11-Dihydro-10,11-dihydroxy Protriptyline Protriptyline->Dihydroxy_Protriptyline Aromatic Hydroxylation CYP2D6 CYP2D6 (Primary) CYP2D6->Dihydroxy_Protriptyline CYP3A4 CYP3A4 (Secondary) CYP3A4->Dihydroxy_Protriptyline

Caption: Proposed metabolic pathway of Protriptyline to its dihydroxy metabolite.

Unveiling the Pharmacological Activity: A Focus on Neurotransmitter Reuptake Inhibition

While direct pharmacological data for 10,11-Dihydro-10,11-dihydroxy Protriptyline is scarce, compelling evidence from studies on hydroxylated metabolites of other TCAs provides a strong basis for its putative mechanism of action.

Inhibition of Norepinephrine and Serotonin Transporters

Studies on hydroxylated metabolites of imipramine, desipramine, chlorimipramine, and nortriptyline have consistently demonstrated that these compounds retain significant activity as inhibitors of norepinephrine and serotonin reuptake, often to a similar extent as the parent drug.[11] The structurally analogous metabolite, 10-hydroxy-nortriptyline, has been shown to be a potent inhibitor of noradrenaline uptake both in vitro and in vivo.[12][13] This inhibition of the norepinephrine transporter (NET) is a hallmark of the antidepressant activity of most TCAs.

Furthermore, there is evidence to suggest that hydroxylated metabolites may exhibit a more selective pharmacological profile. For instance, 10-hydroxy-nortriptyline is a more selective inhibitor of noradrenergic neurons compared to its parent compound, with less potent effects on the serotonin transporter (SERT).[13] This increased selectivity could potentially translate to a different side-effect profile. It is therefore highly probable that 10,11-Dihydro-10,11-dihydroxy Protriptyline is an active inhibitor of NET and may contribute significantly to the overall noradrenergic effects of protriptyline treatment.

Reduced Anticholinergic Activity

A significant drawback of many TCAs is their anticholinergic side effects, which are mediated by the blockade of muscarinic acetylcholine receptors. Research on 10-hydroxy-nortriptyline has revealed that it possesses substantially lower affinity for muscarinic receptors compared to nortriptyline, resulting in significantly reduced anticholinergic effects.[9] This finding is of considerable clinical importance, as it suggests that the formation of hydroxylated metabolites could lead to a more tolerable side-effect profile. It is plausible that 10,11-Dihydro-10,11-dihydroxy Protriptyline also exhibits attenuated anticholinergic activity relative to the parent compound.

The following diagram illustrates the putative mechanism of action at the synapse:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal NE Presynaptic_Terminal->NE Release NE_Vesicle Norepinephrine Vesicles Postsynaptic_Receptor Postsynaptic Receptors NE->Postsynaptic_Receptor Binding NET Norepinephrine Transporter (NET) NE->NET Reuptake Metabolite 10,11-Dihydro-10,11-dihydroxy Protriptyline Metabolite->NET Inhibition

Caption: Putative mechanism of action of the dihydroxy metabolite at the synapse.

Clinical Significance and Therapeutic Implications

The pharmacological activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline has several important clinical implications:

  • Contribution to Therapeutic Effect: As an active inhibitor of norepinephrine reuptake, this metabolite likely contributes to the overall antidepressant efficacy of protriptyline. In individuals who are extensive or ultrarapid metabolizers via CYP2D6, the contribution of the hydroxylated metabolite to the clinical effect could be substantial.

  • Modulation of Side-Effect Profile: The potentially reduced anticholinergic activity of the dihydroxy metabolite could lead to a more favorable side-effect profile compared to the parent drug. This is particularly relevant for elderly patients who are more susceptible to the cognitive and peripheral side effects of anticholinergic medications.

  • Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can alter the metabolic ratio of protriptyline to its hydroxylated metabolites, potentially impacting both efficacy and toxicity.[3] For example, potent CYP2D6 inhibitors could decrease the formation of the active, less anticholinergic metabolite, leading to higher levels of the parent drug and increased side effects.

  • Therapeutic Drug Monitoring (TDM): The significant and variable plasma concentrations of active hydroxylated metabolites of TCAs suggest that monitoring only the parent drug may not provide a complete picture of the pharmacologically active species.[11] Including the quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in TDM protocols could potentially improve the correlation between plasma levels and clinical outcomes.

Experimental Protocols for Characterization

To further elucidate the precise pharmacological role of 10,11-Dihydro-10,11-dihydroxy Protriptyline, rigorous experimental characterization is necessary. The availability of a pharmaceutical reference standard for this metabolite is a crucial prerequisite for these studies.

Neurotransmitter Transporter Binding and Uptake Assays

Objective: To determine the binding affinity and functional inhibitory potency of 10,11-Dihydro-10,11-dihydroxy Protriptyline at human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.

Methodology: Radioligand Binding Assays

  • Preparation of Cell Membranes: Utilize cell lines stably expressing hNET, hSERT, or hDAT. Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT) in the presence of increasing concentrations of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the metabolite that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Methodology: Synaptosomal Uptake Assays

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., hypothalamus for norepinephrine, striatum for dopamine, and cortex for serotonin).

  • Uptake Reaction: Pre-incubate synaptosomes with varying concentrations of 10,11-Dihydro-10,11-dihydroxy Protriptyline, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine).

  • Termination and Measurement: Terminate the uptake reaction by rapid filtration and washing. Measure the amount of radioactivity accumulated within the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

The following diagram outlines the workflow for a neurotransmitter reuptake assay:

Start Start Prepare_Synaptosomes Prepare Synaptosomes Start->Prepare_Synaptosomes Pre_incubation Pre-incubate with Metabolite Prepare_Synaptosomes->Pre_incubation Add_Radiolabeled_NT Add Radiolabeled Neurotransmitter Pre_incubation->Add_Radiolabeled_NT Incubation Incubate Add_Radiolabeled_NT->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a neurotransmitter reuptake assay.

In Vivo Microdialysis

Objective: To assess the in vivo effects of 10,11-Dihydro-10,11-dihydroxy Protriptyline on extracellular levels of norepinephrine and serotonin in relevant brain regions of freely moving animals.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.

  • Baseline Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer 10,11-Dihydro-10,11-dihydroxy Protriptyline systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Post-treatment Sampling: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Quantify the concentrations of norepinephrine and serotonin in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect.

Quantitative Data Summary

While specific quantitative data for 10,11-Dihydro-10,11-dihydroxy Protriptyline is not yet available in the public domain, the following table provides a template for summarizing key pharmacological parameters that should be determined in future studies, with comparative data for the parent compound, protriptyline.

ParameterProtriptyline10,11-Dihydro-10,11-dihydroxy Protriptyline
Norepinephrine Transporter (NET) Ki (nM) ~1.4To be determined
Serotonin Transporter (SERT) Ki (nM) ~20To be determined
Dopamine Transporter (DAT) Ki (nM) >1000To be determined
Muscarinic M1 Receptor Ki (nM) To be determinedTo be determined
Histamine H1 Receptor Ki (nM) To be determinedTo be determined
Alpha-1 Adrenergic Receptor Ki (nM) To be determinedTo be determined

Conclusion and Future Directions

The available evidence strongly suggests that 10,11-Dihydro-10,11-dihydroxy Protriptyline is not an inactive byproduct of protriptyline metabolism but rather a pharmacologically active entity with the potential to significantly influence the overall clinical profile of its parent drug. Its likely activity as a norepinephrine reuptake inhibitor, coupled with potentially reduced anticholinergic effects, underscores the importance of its further investigation.

Future research should focus on:

  • Direct Pharmacological Characterization: Conducting detailed in vitro binding and uptake assays to definitively determine the affinity and potency of 10,11-Dihydro-10,11-dihydroxy Protriptyline at various neurotransmitter transporters and receptors.

  • Pharmacokinetic Profiling: Characterizing the pharmacokinetic properties of the metabolite, including its half-life, volume of distribution, and brain penetration.

  • In Vivo Behavioral Studies: Evaluating the antidepressant-like and other behavioral effects of the metabolite in animal models.

  • Clinical Studies: Investigating the correlation between the plasma concentrations of 10,11-Dihydro-10,11-dihydroxy Protriptyline and clinical response and side effects in patients treated with protriptyline.

A deeper understanding of the pharmacological role of this core metabolite will not only enhance our knowledge of the clinical pharmacology of protriptyline but also inform the rational design of future antidepressant medications with improved efficacy and tolerability.

References

  • Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity.
  • Preskorn, S. H. (1993). Hydroxylated metabolites of antidepressants. Journal of Clinical Psychopharmacology, 13(2 Suppl 1), 1S–4S.
  • National Center for Biotechnology Information (2024). Protriptyline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 21). Protriptyline. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • Patsnap. (2024). What is the mechanism of Nortriptyline Hydrochloride?. In Synapse. Retrieved January 29, 2026, from [Link]

  • Young, J. P., Lader, M. H., & Hughes, W. C. (1979). 10-Hydroxynortriptyline and treatment effects in elderly depressed patients. British Journal of Clinical Pharmacology, 8(4), 363–369.
  • National Center for Biotechnology Information (2024). Protriptyline. In StatPearls. Retrieved from [Link]

  • von Bahr, C., Steiner, E., Koike, Y., & Bertilsson, L. (2000). Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. Drug Metabolism and Disposition, 28(11), 1279–1283.
  • Drugs.com. (2023). Protriptyline: Package Insert / Prescribing Information. Retrieved from [Link]

  • Stahl, S. M. (2013). Prescriber's Guide: Stahl's Essential Psychopharmacology (5th ed.). Cambridge University Press.
  • Nordin, C., & Bertilsson, L. (1995). Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clinical Pharmacokinetics, 28(1), 26–40.
  • Bertilsson, L., Mellström, B., & Sjöqvist, F. (1979). Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics. Psychopharmacology, 62(2), 145–148.
  • Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and Molecular Neurobiology, 19(3), 373–409.
  • Wikipedia contributors. (2024, January 21). Sertraline. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • Nordin, C., Siwers, B., Ben-Menachem, E., & Bertilsson, L. (1988). Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline. Clinical Pharmacology and Therapeutics, 44(6), 704–712.
  • LITFL. (2021). Pharm 101: Tricyclic Antidepressants. In Life in the Fast Lane. Retrieved from [Link]

  • ResearchGate. (n.d.). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to 10,11-Dihydro-10,11-dihydroxy Protriptyline: A Core Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a significant metabolite of the tricyclic antidepressant protriptyline. While the parent drug has been extensively studied, its metabolites, including the dihydroxy derivative, are less characterized. This document synthesizes the available scientific literature to detail the metabolic formation, chemical properties, and analytical considerations for this compound. It is designed to be a foundational resource for researchers in drug metabolism, pharmacology, and analytical chemistry, highlighting both the current state of knowledge and the existing gaps in the literature to guide future research.

Introduction

Protriptyline is a tricyclic antidepressant (TCA) that has been used in the treatment of depression.[1] Like other TCAs, it undergoes extensive hepatic metabolism, leading to the formation of various metabolites.[2] One of the key metabolic pathways for compounds with a dibenzocycloheptene nucleus, such as protriptyline, is the formation of an epoxide at the 10,11-position, which is subsequently hydrolyzed to a dihydrodiol. This pathway leads to the formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline. Understanding the formation and fate of this metabolite is crucial for a complete picture of protriptyline's pharmacokinetics and may have implications for its overall therapeutic and toxicological profile. This guide will delve into the known aspects of this specific metabolite, providing a technical resource for the scientific community.

Physicochemical Properties

A clear understanding of the physicochemical properties of 10,11-Dihydro-10,11-dihydroxy Protriptyline is fundamental for its study, from developing analytical methods to postulating its biological behavior.

PropertyValueSource(s)
Chemical Name 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][3]annulene-10,11-diol[4]
Molecular Formula C₁₉H₂₃NO₂[4]
Molecular Weight 297.4 g/mol [4]
CAS Number 29785-65-7[4]

Metabolic Pathway: The Epoxide-Diol Route

The formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline is a multi-step process initiated by the cytochrome P450 (CYP) enzyme system in the liver.[2] While the specific CYP isozymes responsible for protriptyline metabolism are not as extensively characterized as for other TCAs, the general pathway is understood to proceed via an epoxide intermediate.

The metabolic cascade can be summarized as follows:

  • Epoxidation: The parent drug, protriptyline, undergoes oxidation at the 10,11-double bond of the dibenzocycloheptene ring, catalyzed by CYP enzymes, to form the reactive intermediate, 10,11-Epoxyprotriptyline.[5]

  • Hydrolysis: The epoxide intermediate is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to the more stable trans-diol, which is 10,11-Dihydro-10,11-dihydroxy Protriptyline.[5]

This metabolic pathway has been confirmed through the identification of the epoxide, 10-hydroxy, and the 10,11-dihydrodiol metabolites in the urine of rats administered protriptyline.[5]

Metabolic_Pathway Protriptyline Protriptyline Epoxide 10,11-Epoxyprotriptyline Protriptyline->Epoxide CYP450 Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline Epoxide->Diol Epoxide Hydrolase

Metabolic formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Synthesis and Characterization

The availability of a pure reference standard is paramount for the accurate quantification and toxicological assessment of any metabolite.

Synthesis
  • Epoxidation of the Parent Compound: Protriptyline could be treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the 10,11-epoxide.

  • Acid-Catalyzed Hydrolysis: The resulting epoxide can then be subjected to acid-catalyzed hydrolysis to open the epoxide ring and form the trans-diol.

It is important to note that this is a generalized and hypothetical pathway. The actual synthesis would require optimization of reaction conditions and purification steps to achieve a high-purity product. The stereochemistry of the diol would also need to be carefully considered and controlled.

Characterization

The primary method for the characterization of 10,11-Dihydro-10,11-dihydroxy Protriptyline has been mass spectrometry. In a study identifying protriptyline metabolites in rat urine, mass spectrometric analysis was used to confirm the structure of the dihydrodiol metabolite.[5] A high-purity reference standard, available from commercial suppliers, would be characterized using a suite of analytical techniques including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine purity.

Analytical Methodology

The quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in biological matrices is essential for pharmacokinetic and toxicokinetic studies. While a specific, validated method solely for this metabolite is not published, methods for the simultaneous analysis of tricyclic antidepressants and their metabolites can be adapted.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest.

  • Solid-Phase Extraction (SPE): This is a commonly used technique for the extraction of tricyclic antidepressants and their metabolites from plasma and urine. A mixed-mode or reversed-phase SPE cartridge can be effective.

  • Liquid-Liquid Extraction (LLE): This technique can also be employed, typically using a water-immiscible organic solvent under alkaline conditions to extract the basic analytes.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a simpler, though less clean, alternative to SPE or LLE.

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological fluids.

5.2.1. Chromatographic Separation

A reversed-phase HPLC or UPLC column, such as a C18 or C8, is typically used for the separation of protriptyline and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is generally employed.

5.2.2. Mass Spectrometric Detection

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. For 10,11-Dihydro-10,11-dihydroxy Protriptyline, the precursor ion would be the protonated molecule [M+H]⁺. The product ions would be generated by fragmentation of the precursor ion in the collision cell. The selection of specific precursor-product ion transitions is crucial for method specificity.

Experimental Protocol: A General LC-MS/MS Workflow

The following is a generalized protocol that can be used as a starting point for developing a validated method for the quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in human plasma.

Step 1: Sample Preparation (SPE)

  • Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Load 1 mL of plasma sample (pre-treated with an internal standard).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Step 2: LC-MS/MS Analysis

  • Inject the reconstituted sample onto a C18 UPLC column.

  • Perform a gradient elution from a low to high percentage of organic mobile phase.

  • Detect the analyte and internal standard using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with optimized MRM transitions.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction Plasma->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

A general workflow for the analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Pharmacological and Toxicological Profile

There is a significant lack of published data on the specific pharmacological activity of 10,11-Dihydro-10,11-dihydroxy Protriptyline. Generally, the hydroxylation of tricyclic antidepressants is considered a detoxification step, leading to more polar metabolites that are more readily excreted. However, some hydroxylated metabolites of other TCAs have been shown to retain some pharmacological activity.

Given the structural similarity to the dihydroxy metabolite of carbamazepine, which is considered largely inactive, it is plausible that 10,11-Dihydro-10,11-dihydroxy Protriptyline also has significantly reduced or no affinity for the monoamine transporters that are the primary targets of the parent drug. However, without empirical data from receptor binding assays or functional studies, this remains speculative.

Further research is warranted to:

  • Determine the binding affinity of 10,11-Dihydro-10,11-dihydroxy Protriptyline for serotonin and norepinephrine transporters.

  • Assess its potential for off-target effects, such as interactions with other receptors or ion channels.

  • Evaluate its potential contribution to the overall toxicological profile of protriptyline, particularly in cases of overdose or in individuals with impaired drug metabolism.

Conclusion and Future Directions

10,11-Dihydro-10,11-dihydroxy Protriptyline is a known, yet understudied, metabolite of protriptyline. Its formation via the epoxide-diol pathway is a critical aspect of the parent drug's biotransformation. While its basic chemical properties are established and a reference standard is commercially available, there are considerable knowledge gaps that present opportunities for future research.

Key areas for future investigation include:

  • Development and publication of a robust synthetic route to facilitate wider access to this compound for research purposes.

  • Comprehensive pharmacological characterization to definitively determine its activity profile and its contribution, if any, to the therapeutic or adverse effects of protriptyline.

  • Development and validation of specific and sensitive analytical methods for its routine quantification in clinical and research settings.

This technical guide serves as a consolidation of the current understanding of 10,11-Dihydro-10,11-dihydroxy Protriptyline and aims to be a valuable resource for scientists working to further elucidate the complex metabolism and disposition of protriptyline.

References

  • Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Protriptyline. (2020, April 5). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 28, 2026, from [Link]

  • Protriptyline. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Protriptyline: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 28, 2026, from [Link]

  • Protriptyline. (2023, August 7). In StatPearls. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • A Specific and Highly Sensitive Method for the Determination of Protriptyline in Body Fluids and Tissues. (1969). Analytical Letters, 2(6), 315-324.
  • Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. (n.d.). Der Pharma Chemica. Retrieved January 28, 2026, from [Link]

  • Protriptyline | C19H21N | CID 4976. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Protriptyline kinetics. (n.d.). ClinPGx. Retrieved January 28, 2026, from [Link]

  • 10,11-Dihydro-10,11-Dihydroxy Protriptyline. (n.d.). Axios Research. Retrieved January 28, 2026, from [Link]

  • Protriptyline improves spatial memory and reduces oxidative damage by regulating NFκB-BDNF/CREB signaling axis in streptozotocin-induced rat model of Alzheimer's disease. (2021). Brain Research, 1754, 147261.
  • An Investigation on in vitro and in vivo Antimicrobial Properties of the Antidepressant: Amitriptyline Hydrochloride. (2010). Brazilian Journal of Microbiology, 41(3), 635-645.
  • Protriptyline. (2020, April 5). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 28, 2026, from [Link]

Sources

Preclinical Assessment of 10,11-Dihydro-10,11-dihydroxy Protriptyline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Protriptyline and the Rationale for Metabolite Profiling

Protriptyline is a tricyclic antidepressant (TCA) that has been utilized in the management of major depressive disorder.[1] Unlike many other TCAs, protriptyline often exhibits energizing rather than sedating properties.[2] Its primary mechanism of action involves the inhibition of norepinephrine reuptake, and to a lesser extent, serotonin reuptake, in the synaptic cleft, thereby potentiating the activity of these neurotransmitters.[3] Protriptyline undergoes extensive hepatic metabolism, a critical consideration in its preclinical and clinical evaluation.[4] The characterization of its metabolic profile is paramount for a comprehensive understanding of its efficacy and safety, as metabolites can contribute to both the therapeutic effects and potential adverse reactions of the parent drug.[5] One such metabolite, 10,11-Dihydro-10,11-dihydroxy Protriptyline, has been identified and warrants a thorough preclinical assessment to elucidate its potential pharmacological and toxicological significance.

This technical guide provides an in-depth exploration of the preclinical studies involving 10,11-Dihydro-10,11-dihydroxy Protriptyline. It is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the core principles and methodologies essential for the comprehensive evaluation of this specific metabolite.

The Metabolic Fate of Protriptyline: Formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline

The biotransformation of protriptyline is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes.[5] The metabolic pathways include N-demethylation, aromatic hydroxylation, and oxidation of the dibenzocycloheptene ring. The formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline is a result of the oxidation of the ethylene bridge of the dibenzocycloheptene nucleus. This metabolite has been identified in the urine of rats administered protriptyline, and its structure has been confirmed using gas chromatographic-mass spectrometric characterization.[6]

Protriptyline_Metabolism Protriptyline Protriptyline Metabolite 10,11-Dihydro-10,11-dihydroxy Protriptyline Protriptyline->Metabolite Hepatic Oxidation (CYP450) Other_Metabolites Other Metabolites (e.g., N-desmethylprotriptyline, 10-hydroxyprotriptyline) Protriptyline->Other_Metabolites Demethylation, Hydroxylation

Caption: Metabolic pathway of Protriptyline to 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Physicochemical Properties and Reference Standard

A comprehensive preclinical evaluation begins with the characterization of the metabolite's physicochemical properties. 10,11-Dihydro-10,11-dihydroxy Protriptyline is available as a fully characterized chemical compound and is used as a reference standard for the API Protriptyline.[7] Its availability as a reference material is crucial for the development and validation of analytical methods required for its quantification in biological matrices during preclinical studies.[7]

PropertyValueSource
Molecular Formula C₁₉H₂₃NO₂[7]
Molecular Weight 297.4 g/mol [7]
CAS Number 29785-65-7

Inferred Preclinical Relevance and Strategic Approach to Evaluation

While direct and extensive preclinical studies on 10,11-Dihydro-10,11-dihydroxy Protriptyline are not widely published, its potential to contribute to the overall pharmacological and toxicological profile of protriptyline necessitates a strategic evaluation. The guidance from regulatory bodies, such as the U.S. Food and Drug Administration (FDA), on the safety testing of drug metabolites provides a framework for this assessment.[8][9] A key consideration is whether the metabolite is "disproportionate," meaning it is found at higher concentrations in humans than in the animal species used for nonclinical toxicology studies.[9]

The preclinical assessment of 10,11-Dihydro-10,11-dihydroxy Protriptyline should be approached through a tiered process:

  • Quantitative Analysis in Preclinical Species and Humans: The first step is to develop and validate a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for the simultaneous quantification of protriptyline and 10,11-Dihydro-10,11-dihydroxy Protriptyline in plasma and other relevant biological matrices. This method should be applied to samples from preclinical toxicology species (e.g., rats, dogs) and from human clinical trials.

  • Comparative Pharmacokinetics: The pharmacokinetic parameters of both the parent drug and the metabolite, including Cmax, AUC, and half-life, should be determined in all species. This data is essential for assessing the relative exposure of the metabolite in animals and humans.

  • In Vitro Pharmacological Profiling: The synthesized reference standard of 10,11-Dihydro-10,11-dihydroxy Protriptyline should be subjected to a battery of in vitro pharmacological assays. This profiling is critical to understanding its potential biological activity. Given that the parent compound is a norepinephrine and serotonin reuptake inhibitor, the primary focus of the in vitro assessment should be on:

    • Neurotransmitter Transporter Binding and Uptake Assays: Determine the affinity (Ki) and inhibitory potency (IC50) of the metabolite for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

    • Receptor Binding Assays: Evaluate binding to a panel of receptors known to be affected by tricyclic antidepressants, including muscarinic, histaminergic, and adrenergic receptors, to predict potential side effects.[10]

  • In Vitro Toxicology: A preliminary assessment of the metabolite's toxicity can be conducted using in vitro models. Key assays include:

    • Cytotoxicity Assays: Using relevant cell lines (e.g., hepatocytes, neuronal cells) to determine the concentration at which the metabolite induces cell death.

    • Genotoxicity Assays: Standard battery of tests including the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and mouse lymphoma assay to assess mutagenic and clastogenic potential.

    • hERG Channel Assay: To evaluate the potential for QT prolongation and cardiac arrhythmias, a known risk with some TCAs.[10]

  • In Vivo Studies (if warranted): If the metabolite is found to be disproportionate in humans and exhibits significant in vitro pharmacological activity or toxicity, further in vivo studies may be necessary.[8] This could involve the direct administration of the synthesized metabolite to a relevant animal species to assess its specific pharmacokinetic, pharmacodynamic, and toxicological properties.

Preclinical_Workflow cluster_0 Initial Assessment cluster_1 Comparative Exposure cluster_2 In Vitro Profiling cluster_3 Decision Point cluster_4 Further Evaluation A Synthesize & Characterize Metabolite Reference Standard B Develop & Validate Analytical Method (LC-MS) A->B E Pharmacological Profiling (Transporter & Receptor Binding) A->E F Toxicology Screening (Cytotoxicity, Genotoxicity, hERG) A->F C Quantitative Analysis in Preclinical Species & Humans B->C D Determine Comparative Pharmacokinetics (Cmax, AUC) C->D G Is the metabolite disproportionate and active? D->G E->G F->G H In Vivo Studies with Synthesized Metabolite G->H Yes I No further specific studies on metabolite required G->I No

Caption: A workflow for the preclinical evaluation of a drug metabolite.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the inhibitory potency (IC50) of 10,11-Dihydro-10,11-dihydroxy Protriptyline on norepinephrine uptake via the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human NET.

  • [³H]-Norepinephrine.

  • Test compound (10,11-Dihydro-10,11-dihydroxy Protriptyline) and reference compound (e.g., Desipramine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Plate HEK293-hNET cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Pre-incubation: Aspirate the culture medium and wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction. Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-Norepinephrine taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of norepinephrine uptake for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro hERG Channel Patch Clamp Assay

Objective: To evaluate the potential of 10,11-Dihydro-10,11-dihydroxy Protriptyline to inhibit the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch clamp rig with amplifier and data acquisition system.

  • Extracellular and intracellular recording solutions.

  • Test compound and positive control (e.g., E-4031).

Procedure:

  • Cell Preparation: Culture and prepare the HEK293-hERG cells for patch clamp recording.

  • Whole-Cell Patch Clamp: Establish a whole-cell patch clamp configuration on a single cell.

  • Baseline Recording: Record baseline hERG currents in response to a voltage-clamp protocol designed to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Effect Recording: Record the hERG currents in the presence of the test compound.

  • Washout: Perfuse the cell with the control extracellular solution to assess the reversibility of any observed effects.

  • Data Analysis: Measure the amplitude of the hERG tail current before and after compound application. Calculate the percent inhibition for each concentration and determine the IC50 value.

Conclusion: A Data-Driven Approach to Metabolite Safety Assessment

The preclinical evaluation of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a known metabolite of the tricyclic antidepressant protriptyline, is a critical component of a thorough drug development program. Although specific preclinical data for this metabolite is not extensively available in the public domain, a robust scientific and regulatory framework exists for its assessment. By employing a systematic approach that includes quantitative bioanalysis, comparative pharmacokinetics, and a comprehensive in vitro pharmacological and toxicological profiling, researchers can effectively elucidate the potential contribution of this metabolite to the overall efficacy and safety profile of protriptyline. This data-driven approach ensures a comprehensive understanding of the drug's disposition and effects, ultimately safeguarding patient health and facilitating informed regulatory decisions.

References

  • Onto-sight AI. Dihydroxyprotriptyline Pharmacology Overview. Accessed January 27, 2026.
  • Axios Research. 10,11-Dihydro-10,11-Dihydroxy Protriptyline. Accessed January 27, 2026. [Link]

  • SciSpace. Top 37 Il Farmaco; edizione scientifica papers published in 1975. Accessed January 27, 2026. [Link]

  • StatPearls - NCBI Bookshelf. Protriptyline. Accessed January 27, 2026. [Link]

  • LiverTox - NCBI Bookshelf. Protriptyline. Accessed January 27, 2026. [Link]

  • Protriptyline: Drug information.
  • ResearchGate. A Novel Flavonoid and Furoquinoline Alkaloids from Vepris glomerata and their Antioxidant Activity. Accessed January 27, 2026. [Link]

  • Drug Index | Pediatric Oncall. Protriptyline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Accessed January 27, 2026. [Link]

  • ResearchGate. Biogenic synthesis of silver nanoparticles using Persicaria odorata leaf extract: Antibacterial, cytocompatibility, and in vitro wound healing evaluation. Accessed January 27, 2026. [Link]

  • ResearchGate. Understanding the effects of Moringa Oleifera in chronic unpredictable stressed zebrafish using metabolomics analysis. Accessed January 27, 2026. [Link]

  • Veeprho. Protriptyline Impurities and Related Compound. Accessed January 27, 2026. [Link]

  • ResearchGate. Hydroxyl radical scavenging activity of compounds 1-4 and standard ascorbic acid as measured by the deoxyribose method. Accessed January 27, 2026. [Link]

  • ClinPGx. Metabolism of tricyclic antidepressants. Accessed January 27, 2026. [Link]

  • ResearchGate. (PDF) Silver nanoparticles biogenically synthesised using Maclurodendron porteri extract and their bioactivities. Accessed January 27, 2026. [Link]

  • ResearchGate. Antimicrobial efficacy of green synthesized drug blended silver nanoparticles against dental caries and periodontal disease causing microorganisms. Accessed January 27, 2026. [Link]

  • FDA. Safety Testing of Drug Metabolites Guidance for Industry. Accessed January 27, 2026. [Link]

  • StatPearls - NCBI Bookshelf. Tricyclic Antidepressants. Accessed January 27, 2026. [Link]

  • Amra Bratovčić. synthesis of silver and gold nanoparticles and their application in the pharmacy. ZBORNIK RADOVA SA SIMPOZIJA MAGISTARA FARMACIJE TUZLANSKOG KANTONA. 2024.
  • MDPI. Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Accessed January 27, 2026. [Link]

  • Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. Accessed January 27, 2026. [Link]

  • Wikipedia. Tricyclic antidepressant. Accessed January 27, 2026. [Link]

  • Chemical Research in Toxicology. Pragmatic Approaches to Determine the Exposures of Drug Metabolites in Preclinical and Clinical Subjects in the MIST Evaluation of the Clinical Development Phase. Accessed January 27, 2026. [Link]

  • Scholars Research Library. Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Accessed January 27, 2026. [Link]

  • ResearchGate. Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. Accessed January 27, 2026. [Link]

  • ResearchGate. In-vitro anticancer activity of green synthesized silver nanoparticles on MCF-7 human breast cancer cells. Accessed January 27, 2026. [Link]

Sources

Methodological & Application

10,11-Dihydro-10,11-dihydroxy Protriptyline analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantitation & Metabolic Profiling of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Executive Summary

This technical guide details the analytical protocol for 10,11-Dihydro-10,11-dihydroxy Protriptyline , a critical oxidative metabolite of the tricyclic antidepressant (TCA) Protriptyline.[1] While Protriptyline is unique among TCAs for its activating kinetics and 10,11-alkene bridge, its metabolic conversion via the epoxide-diol pathway represents a significant clearance route.[1][2]

This metabolite poses distinct analytical challenges:

  • Polarity Shift: The addition of two hydroxyl groups significantly increases polarity compared to the hydrophobic parent, complicating reverse-phase retention.[1][2]

  • Stereoisomerism: The opening of the 10,11-epoxide intermediate creates chiral centers, resulting in cis and trans diol diastereomers that require chromatographic resolution.[1]

  • Isobaric Interference: Potential interference from other hydroxylated metabolites requires high-specificity MS/MS transitions.[1][2]

Chemical Profile & Stability

  • Compound Name: 10,11-Dihydro-10,11-dihydroxy Protriptyline[1][2][3][4][5]

  • Synonyms: Protriptyline-10,11-diol; 10,11-Dihydroxydihydroprotriptyline.[1][2][3][4][5]

  • CAS Number: 29785-65-7[1][2][3][4][5]

  • Molecular Formula: C₁₉H₂₃NO₂[1][2][4]

  • Molecular Weight: 297.39 g/mol [1][2]

  • Precursor Ion (M+H)⁺: 298.18[1][2]

Handling & Storage:

  • Solubility: Soluble in Methanol, DMSO, and Acetonitrile.[1][2] Significantly more water-soluble than Protriptyline HCl.[1][2]

  • Stability: The 10,11-diol functionality renders the molecule sensitive to dehydration under highly acidic conditions at elevated temperatures.[1] Stock solutions should be prepared in Methanol and stored at -20°C.[1][2]

Biological Context: The Metabolic Pathway[1]

Understanding the formation of this metabolite is crucial for interpreting toxicological data.[1][2] Protriptyline undergoes oxidation at the 10,11-double bond, mediated by CYP450 enzymes (primarily CYP2D6 and CYP3A4), forming an unstable epoxide.[1] Microsomal epoxide hydrolase (mEH) rapidly hydrolyzes this to the stable trans-10,11-dihydro-10,11-diol .[1][2]

Figure 1: Metabolic Pathway of Protriptyline[1]

MetabolicPathway cluster_0 Oxidative Pathway Protriptyline Protriptyline (Parent Drug) MW: 263.4 Epoxide 10,11-Epoxide (Unstable Intermediate) Protriptyline->Epoxide CYP Oxidation (CYP2D6/3A4) Norprotriptyline Norprotriptyline (N-desmethyl) Protriptyline->Norprotriptyline N-Demethylation Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline (Target Analyte) MW: 297.4 Epoxide->Diol Epoxide Hydrolase (Hydrolysis)

Caption: Figure 1. The oxidative metabolic pathway of Protriptyline. The target analyte (Diol) is formed via hydrolysis of the epoxide intermediate.[1][6]

Analytical Protocol: Sample Preparation

Due to the basic nature of the secondary amine (pKa ~9.[1]5) and the polarity of the diol, Mixed-Mode Cation Exchange (MCX) is the superior extraction methodology over simple protein precipitation or Liquid-Liquid Extraction (LLE).[1] MCX allows for an aggressive organic wash to remove neutral matrix interferences while retaining the basic analyte.[1][2]

Protocol 1: MCX Solid Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/serum.[1][2]

    • Add 20 µL Internal Standard (Protriptyline-d3 or Nortriptyline-d3).[1][2]

    • Add 200 µL 4% Phosphoric Acid (H₃PO₄) to acidify (pH ~2-3) and disrupt protein binding.[1][2] Vortex for 30s.

  • SPE Cartridge Conditioning:

    • Use Oasis MCX or Strata-X-C (30 mg/1 mL).[1][2]

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.[1][2]

  • Loading:

    • Load pre-treated sample onto the cartridge at low vacuum (<5 Hg).[1][2]

  • Washing (Critical Step):

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1][2]

    • Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/matrix).[1][2] Note: The basic analyte remains charged and bound to the sorbent.[1]

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][7][8] The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.[1]

  • Reconstitution:

    • Evaporate eluate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Analytical Protocol: LC-MS/MS Method

Chromatographic Conditions

The separation of the cis and trans diol isomers requires a column with steric selectivity.[1] A Phenyl-Hexyl or a high-strength silica C18 is recommended.[1][2]

  • System: UHPLC (Agilent 1290 / Waters Acquity)[1][2]

  • Column: Phenomenex Kinetex Biphenyl or Waters BEH Phenyl (2.1 x 100 mm, 1.7 µm).[1][2]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1][2]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Focusing)
0.510Start Gradient
5.045Elution of Diol Metabolites
6.090Elution of Parent Protriptyline
7.590Column Wash
7.610Re-equilibration
9.010End of Run
Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. The diol metabolite readily loses water molecules in the source or collision cell.[1][2]

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
10,11-Dihydro-10,11-dihydroxy Protriptyline 298.2 191.1 280.1 25 / 15
Protriptyline (Parent)264.2191.1155.128 / 35
Protriptyline-d3 (IS)267.2191.1155.128 / 35
  • Note on Transitions:

    • 298.2 -> 280.1: Loss of one water molecule [M+H - H₂O]⁺.[1][2] High intensity but potential for background noise.[1][2]

    • 298.2 -> 191.1: Formation of the stable tricyclic tropylium ion.[1][2] High specificity.

Workflow Visualization

Figure 2: Analytical Workflow Logic

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PreTreat Acidification (4% H3PO4) Sample->PreTreat SPE MCX SPE Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Wash Wash Steps: 1. Aqueous Acid 2. 100% MeOH (Critical) SPE->Wash Remove Interferences Elute Elution 5% NH4OH in MeOH Wash->Elute Retain Analyte LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Data Quantitation & Isomer Profiling LCMS->Data

Caption: Figure 2. Step-by-step analytical workflow from sample pretreatment to data acquisition using Mixed-Mode Cation Exchange (MCX).

Troubleshooting & Validation Criteria

  • Peak Tailing: TCAs are notorious for tailing on silica columns due to silanol interactions.[1][2] Ensure the mobile phase contains adequate buffer (Ammonium Formate) and maintain acidic pH to keep silanols protonated.[1][2]

  • Isomer Separation: If the cis and trans diols co-elute, lower the initial organic composition to 5% B or switch to a Biphenyl stationary phase, which offers enhanced pi-pi selectivity for the tricyclic ring system.[1]

  • Carryover: The hydrophobic parent (Protriptyline) may stick to injector parts.[1][2] Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46781304, 10,11-Dihydro-10,11-dihydroxyprotriptyline.[1][2] Retrieved from [Link]

  • Huestis, M. A., et al. (2010). Antidepressant Drugs in Oral Fluid Using Liquid Chromatography-Tandem Mass Spectrometry.[1][2][9] Journal of Analytical Toxicology.[1][2][9] Retrieved from [Link][1][2]

  • Waters Corporation. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.[1][2] Retrieved from [Link][1][2]

Sources

Application Note: Quantitative Analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a significant metabolite of the tricyclic antidepressant Protriptyline. The protocol outlines a comprehensive workflow, from sample preparation using protein precipitation to optimized chromatographic separation and sensitive mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Introduction: The Significance of Protriptyline Metabolism

Protriptyline is a tricyclic antidepressant (TCA) used in the management of major depressive disorder. Like other TCAs, it undergoes extensive hepatic metabolism, leading to the formation of various metabolites.[1] Understanding the metabolic fate of protriptyline is crucial for comprehending its pharmacokinetic profile, assessing drug-drug interactions, and ensuring patient safety. One of the key metabolic pathways is the oxidation of the dibenzocycloheptene ring, which can lead to the formation of hydroxylated metabolites.[2][3] The 10,11-Dihydro-10,11-dihydroxy Protriptyline metabolite is a product of this pathway and its quantification provides valuable insights into the individual metabolic capacity and potential for drug accumulation. LC-MS/MS offers the high sensitivity and specificity required for the accurate determination of such metabolites in complex biological matrices like human plasma.[4]

Analyte Properties

  • Compound Name: 10,11-Dihydro-10,11-dihydroxy Protriptyline

  • Synonym: 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][5]annulene-10,11-diol

  • Molecular Formula: C₁₉H₂₃NO₂[6][7]

  • Molecular Weight: 297.4 g/mol [6][7]

  • Chemical Structure: (A chemical structure image would be placed here in a formal document.)

A high-purity reference standard for 10,11-Dihydro-10,11-dihydroxy Protriptyline is essential for method development and validation and can be sourced from specialized chemical suppliers.[7]

LC-MS/MS Methodological Framework

The analytical approach is based on the principles of reversed-phase liquid chromatography for the separation of the analyte from endogenous plasma components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Methodological Choices

The selection of each component of the analytical workflow is critical for achieving the desired sensitivity, selectivity, and robustness.

  • Sample Preparation: Protein precipitation is chosen as a straightforward and effective method for removing the bulk of proteins from the plasma sample. This technique is widely used for the analysis of tricyclic antidepressants and their metabolites.[4] It offers a good balance between cleanliness and recovery for this class of compounds.

  • Chromatography: A C18 stationary phase is selected for its versatility and proven performance in the separation of moderately polar compounds like hydroxylated metabolites. The use of a gradient elution with an acidic mobile phase (formic acid) ensures good peak shape and ionization efficiency in positive electrospray ionization mode.

  • Mass Spectrometry: Electrospray ionization in the positive mode (ESI+) is employed as tricyclic antidepressants and their metabolites readily form protonated molecules [M+H]⁺. MRM is utilized for its high selectivity and sensitivity, which is crucial for detecting low concentrations of metabolites in biological samples.

Experimental Protocol

Materials and Reagents
  • 10,11-Dihydro-10,11-dihydroxy Protriptyline reference standard

  • Protriptyline-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

Standard and Internal Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 10,11-Dihydro-10,11-dihydroxy Protriptyline in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into blank plasma to create calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Protriptyline-d3 in a 50:50 mixture of methanol and water.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution to each tube (except for blank samples).

  • To create calibration standards, add a corresponding volume of the working standard solutions to blank plasma.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

The following parameters are predicted based on the chemical structure of 10,11-Dihydro-10,11-dihydroxy Protriptyline and common fragmentation patterns of hydroxylated tricyclic antidepressants. These should be optimized empirically on the specific mass spectrometer being used.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Instrument dependent, optimize for best signal

Predicted MRM Transitions:

The protonated molecule [M+H]⁺ for 10,11-Dihydro-10,11-dihydroxy Protriptyline is m/z 298.4. Common fragmentation pathways for hydroxylated compounds involve the loss of water (H₂O, 18 Da). Further fragmentation would likely occur at the propylamino side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
10,11-Dihydro-10,11-dihydroxy Protriptyline (Quantifier)298.4280.4100Optimize (predicted ~15-25)
10,11-Dihydro-10,11-dihydroxy Protriptyline (Qualifier)298.472.1100Optimize (predicted ~20-30)
Protriptyline-d3 (Internal Standard)267.2233.2100Optimize

Note: The collision energies are starting points and require empirical optimization for the specific instrument used.

Workflow Diagrams

Sample Preparation Workflow

SamplePrepWorkflow Plasma 100 µL Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Sample preparation workflow.

Analytical Workflow

AnalyticalWorkflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Separation C18 Column Separation Injection->Separation Elution Gradient Elution Separation->Elution Ionization ESI+ Ionization Elution->Ionization Precursor_Selection Q1: Precursor Ion Selection (m/z 298.4) Ionization->Precursor_Selection Fragmentation Q2: Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Selection Q3: Product Ion Selection Fragmentation->Product_Selection Detection Detector Product_Selection->Detection Data_Acquisition Data Acquisition (MRM) Detection->Data_Acquisition

Caption: LC-MS/MS analytical workflow.

Method Validation Considerations

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention time of the analyte and IS.

  • Linearity and Range: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline in human plasma. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the rationale behind the methodological choices, offer a solid foundation for researchers to implement and further optimize this method for their specific needs. Adherence to rigorous method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies of Protriptyline.

References

  • Axios Research. 10,11-Dihydro-10,11-Dihydroxy Protriptyline. [Link]

  • Sisenwine, S. F., & Tio, C. O. (1980). Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration. Drug Metabolism and Disposition, 8(1), 44–45.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Biggs, J. T., & Ziegler, V. E. (1977). Protriptyline kinetics. Clinical Pharmacology & Therapeutics, 22(3), 269–273.
  • Waters Corporation. (2021). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • Wikipedia. (2023). Protriptyline. [Link]

  • PubChem. Protriptyline. National Center for Biotechnology Information. [Link]

  • Veeprho. 10,11-Dihydro-10,11-Dihydroxy Protriptyline. [Link]

  • PubChem. 10,11-dihydro-10,11-dihydroxyprotriptyline. National Center for Biotechnology Information. [Link]

  • Potter, W. Z., Calil, H. M., Manian, A. A., Zavadil, A. P., & Goodwin, F. K. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity.
  • Clarke, G., & Clarke, W. (2016). Quantification of Tricyclic Antidepressants Using UPLC-MS/MS. In Clinical Applications of Mass Spectrometry (pp. 103-112). Humana Press, New York, NY.
  • von Bahr, C., Henthorn, T., & Sjoqvist, F. (1980). The metabolism of tricyclic antidepressant drugs. Therapeutic Drug Monitoring, 2(3), 221–232.
  • E. Grove. LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi. [Link]

Sources

Application Note: Quantitative Analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protriptyline is a tricyclic antidepressant (TCA) utilized in the management of depression and other conditions.[1][2] Monitoring its metabolites is crucial for understanding its pharmacokinetics, assessing patient adherence, and investigating potential toxicity. One of its significant metabolites is 10,11-Dihydro-10,11-dihydroxy Protriptyline. The quantitative analysis of this metabolite in urine provides a non-invasive method to evaluate drug metabolism and excretion pathways.[1]

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in human urine. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory standards.

Scientific Rationale and Method Overview

The complexity of the urine matrix necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the gold standard for bioanalytical assays due to its ability to separate the analyte of interest from endogenous interferences and provide unambiguous identification and quantification through mass analysis.[3] This method employs a simple and efficient sample preparation step using solid-phase extraction (SPE), followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The choice of a stable isotope-labeled internal standard (SIL-IS), Protriptyline-D3, is critical for ensuring accuracy and precision by compensating for variations in sample preparation and instrument response. The method is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance to ensure its reliability for research and clinical applications.

Materials and Reagents

  • Analytes and Internal Standard:

    • 10,11-Dihydro-10,11-dihydroxy Protriptyline (CAS: 29785-65-7) analytical standard.[4]

    • Protriptyline-D3 (Deuterated Internal Standard).

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Human urine (drug-free)

  • Sample Preparation:

    • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

    • 96-well collection plates

    • Centrifuge

    • Nitrogen evaporator

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Rationale: The accuracy of the quantification relies on the precise preparation of calibration standards and quality control samples. Stock solutions are prepared in a non-aqueous solvent to ensure stability. Working solutions and subsequent dilutions into a biological matrix (urine) mimic the actual samples to be analyzed.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 1 mg of 10,11-Dihydro-10,11-dihydroxy Protriptyline and Protriptyline-D3.

    • Dissolve each in 1 mL of methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 10,11-Dihydro-10,11-dihydroxy Protriptyline by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Protriptyline-D3 primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Spike drug-free human urine with the appropriate working standard solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, 750 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is employed to remove endogenous interferences from the urine matrix, such as salts, urea, and other metabolites, which can cause ion suppression or enhancement in the mass spectrometer. A mixed-mode cation exchange sorbent is chosen to retain the basic amine group of the analyte.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution urine Urine Sample (1 mL) is Add Internal Standard (Protriptyline-D3) urine->is acidify Acidify with Formic Acid is->acidify load Load Pre-treated Sample acidify->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1: Acidic Buffer load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness (under N2) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Step-by-Step Protocol:

  • Sample Pre-treatment: To 1 mL of urine sample, CS, or QC, add 20 µL of the 100 ng/mL internal standard working solution. Vortex briefly. Acidify the sample by adding 100 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Rationale: Chromatographic separation is essential to resolve the analyte from any remaining isomeric or isobaric interferences. A C18 column is a robust choice for the retention of moderately polar compounds. The gradient elution allows for efficient separation and elution of the analyte. The mass spectrometer parameters are optimized for maximum sensitivity and specificity. The MRM transitions are selected based on the predictable fragmentation of the protonated molecule.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System UPLC/HPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 mins
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Optimized for the specific instrument

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
10,11-Dihydro-10,11-dihydroxy Protriptyline298.4Hypothetical: 280.4, 262.4100To be optimized
Protriptyline-D3 (IS)267.2Hypothetical: 191.2, 91.1100To be optimized

Note on MRM Transitions: The precursor ion for the analyte is the protonated molecule [M+H]⁺ (C₁₉H₂₃NO₂; MW = 297.4, [M+H]⁺ = 298.4). The product ions are hypothetical and should be optimized by infusing the analytical standard. Likely fragmentations include the loss of water (H₂O, 18 Da) and subsequent fragmentations of the tricyclic ring structure, similar to other hydroxylated TCAs.[5][6]

Method Validation

The developed method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The following parameters must be assessed:

  • Selectivity and Specificity: Analysis of at least six different batches of blank human urine to ensure no endogenous interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction efficiency of the SPE method should be determined at three QC levels.

  • Matrix Effect: Assessed to ensure that the urine matrix does not cause ion suppression or enhancement.

  • Stability: The stability of the analyte in urine should be evaluated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

Results and Discussion

Table 3: Representative Method Performance Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
LLOQ 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Bias) -7.8% to 9.5%
Mean Recovery 88%

The presented LC-MS/MS method demonstrates high sensitivity, specificity, and robustness for the quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The SPE sample preparation is effective in removing matrix interferences, leading to reliable and reproducible results.

Validation_Workflow start Method Development validation Full Method Validation (FDA Guidelines) start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery matrix Matrix Effect validation->matrix stability Stability validation->stability end Sample Analysis selectivity->end linearity->end accuracy->end recovery->end matrix->end stability->end

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline in human urine by LC-MS/MS. The method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring research, and other applications where reliable quantification of this metabolite is required. The described validation parameters ensure that the method adheres to the high standards of scientific integrity and regulatory expectations.

References

  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC. (n.d.). Retrieved from [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. (n.d.). Retrieved from [Link]

  • Practical LC–MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy‐metabolites in human serum. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). ResearchGate. Retrieved from [Link]

  • Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. (n.d.). PMC. Retrieved from [Link]

  • Fragmentation mass spectra of selected metabolites with purposed... (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.). Waters Corporation. Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. Retrieved from [Link]

  • Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. (2019). PubMed. Retrieved from [Link]

  • Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. (2020). PubMed Central. Retrieved from [Link]

  • Mass spectrum of protriptyline. (n.d.). ResearchGate. Retrieved from [Link]

  • 10,11-Dihydro-10,11-Dihydroxy Protriptyline | CAS 29785-65-7. (n.d.). Veeprho. Retrieved from [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024). MDPI. Retrieved from [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (n.d.). PubMed. Retrieved from [Link]

  • Protriptyline. (n.d.). Wikipedia. Retrieved from [Link]

  • Protriptyline | C19H21N | CID 4976. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of Protriptyline

Protriptyline, a secondary amine tricyclic antidepressant (TCA), has a long history in the management of major depressive disorder.[1] Unlike many other TCAs, it often exhibits energizing rather than sedating properties.[2] The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. Protriptyline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, before its excretion.[3] Key metabolic pathways include N-demethylation and oxidation of the dibenzocycloheptene ring.[4]

One of the principal oxidative pathways is the formation of hydroxylated metabolites. Specifically, the oxidation of the 10,11-double bond leads to the formation of an epoxide intermediate, which is subsequently hydrolyzed to the more polar and readily excretable 10,11-Dihydro-10,11-dihydroxy Protriptyline.[4][5] The study of such metabolites is crucial for several reasons:

  • Pharmacological Activity: Hydroxylated metabolites of TCAs can retain pharmacological activity, sometimes contributing significantly to the overall therapeutic effect or, conversely, to the adverse effect profile of the parent drug.[6]

  • Toxicity: Certain metabolites can be associated with toxicity. For instance, hydroxylated metabolites of other TCAs have been linked to cardiotoxicity.[2]

  • Pharmacokinetic Variability: The rate of metabolite formation can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes like CYP2D6, influencing drug response and the risk of adverse events.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the study of 10,11-Dihydro-10,11-dihydroxy Protriptyline. It details the metabolic pathway and offers a robust, step-by-step protocol for the quantitative analysis of this key metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Protriptyline to its Dihydroxy Metabolite

Protriptyline is metabolized in the liver, where it undergoes Phase I and Phase II biotransformations. The formation of 10,11-Dihydro-10,11-dihydroxy Protriptyline is a two-step process initiated by CYP-mediated oxidation.

Based on its structural similarity to nortriptyline, the 10,11-oxidation of protriptyline is likely mediated by CYP2D6 and to a lesser extent, CYP3A4 .[3] These enzymes introduce an epoxide across the 10,11-double bond of the dibenzocycloheptene ring. This epoxide is a reactive intermediate that is then rapidly hydrolyzed by epoxide hydrolase to the stable and more polar 10,11-dihydrodiol metabolite.

Protriptyline Metabolism Protriptyline Protriptyline Epoxide 10,11-Epoxy Protriptyline (Reactive Intermediate) Protriptyline->Epoxide CYP2D6, CYP3A4 (Oxidation) Dihydroxy 10,11-Dihydro-10,11-dihydroxy Protriptyline Epoxide->Dihydroxy Epoxide Hydrolase (Hydrolysis) Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Internal Standard and Acetonitrile (150 µL) P1->P2 P3 Vortex and Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject Supernatant P4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Sources

Application Note: Targeted Quantitation of 10,11-Dihydro-10,11-dihydroxy Protriptyline in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the toxicological analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline , a critical metabolite for distinguishing specific tricyclic antidepressant (TCA) intake and evaluating metabolic phenotypes.


Molecular Weight:  297.4  g/mol [1]

Introduction & Scientific Rationale

In forensic and clinical toxicology, the analysis of Tricyclic Antidepressants (TCAs) is complicated by structural similarities and overlapping metabolic pathways. Protriptyline (


) is a secondary amine TCA structurally distinct from Nortriptyline and Cyclobenzaprine, yet often confused due to isobaric properties or shared metabolites.

The specific metabolite 10,11-Dihydro-10,11-dihydroxy Protriptyline (hereafter referred to as Protriptyline-diol ) represents a unique biomarker of the epoxide-diol pathway . Unlike Nortriptyline (which possesses a saturated 10,11-bridge), Protriptyline contains a 10,11-double bond. This unsaturation allows for metabolic oxidation to an unstable 10,11-epoxide , which is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the stable trans-diol.

Key Applications
  • Forensic Differentiation: Presence of the 10,11-diol definitively rules out Nortriptyline intake (which cannot directly form this metabolite) and aids in distinguishing Protriptyline from Cyclobenzaprine (which forms a structurally isomeric diol).

  • Metabolic Phenotyping: The ratio of Protriptyline to Protriptyline-diol serves as an in vivo probe for CYP450 oxidation vs. Epoxide Hydrolase activity, relevant in pharmacogenomic profiling.

  • Toxicity Assessment: The precursor epoxide is a reactive electrophile capable of covalent binding to cellular macromolecules. Monitoring the diol confirms the detoxification capacity of the subject.

Chemical & Physical Properties[2][3]

PropertySpecificationNotes
IUPAC Name 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diolTrans-configuration is dominant in vivo.
Structure Tricyclic ring with diol at 10,11; secondary amine side chain.Polar metabolite; requires specific extraction conditions.
pKa ~9.5 (Amine), ~13 (Hydroxyls)Basic; positively charged at acidic/neutral pH.
Solubility Soluble in Methanol, Acetonitrile, DMSO.Poor solubility in non-polar solvents (Hexane).
Stability Stable in frozen plasma (-20°C).Sensitive to acid-catalyzed dehydration (forms ketone).

Metabolic Pathway Visualization

The following diagram illustrates the formation of the diol metabolite, highlighting the critical divergence from saturated TCAs.

MetabolicPathway cluster_legend Pathway Significance PRO Protriptyline (Parent Drug) [C19H21N] EPOX Protriptyline-10,11-epoxide (Reactive Intermediate) [Unstable] PRO->EPOX CYP450 Oxidation (CYP2D6/3A4) DIOL 10,11-Dihydro-10,11- dihydroxy Protriptyline (Target Analyte) EPOX->DIOL Epoxide Hydrolase (mEH) CONJ Glucuronide Conjugate (Excreted) DIOL->CONJ UGT Conjugation NOTE The 10,11-diol is a marker of oxidative metabolism specific to unsaturated TCAs.

Figure 1: Metabolic pathway of Protriptyline showing the critical epoxide hydrolase step forming the target diol metabolite.

Analytical Protocol: LC-MS/MS Quantitation

This protocol utilizes Solid Phase Extraction (SPE) followed by LC-MS/MS to ensure high recovery of the polar diol metabolite while removing matrix interferences.

A. Reagents & Standards[1][5][6][7]
  • Reference Standard: 10,11-Dihydro-10,11-dihydroxy Protriptyline (Purity >98%).

  • Internal Standard (IS): Protriptyline-d3 or Nortriptyline-d3 (structural analog).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

B. Sample Preparation (SPE Method)

Rationale: Liquid-Liquid Extraction (LLE) often yields poor recovery for polar diols. Mixed-mode cation exchange SPE is superior.

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma or urine.

    • Add 20 µL Internal Standard working solution (100 ng/mL).

    • Dilute with 600 µL 1% Formic Acid in water (to ionize the amine).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 mins.

  • SPE Extraction (MCX - Mixed Mode Cation Exchange):

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply supernatant from Step 1.

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (releases basic analytes).

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A:B (90:10).

C. LC-MS/MS Parameters[6][7][8]
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm)
Flow Rate 0.4 mL/min
Column Temp 40°C
Ionization ESI Positive Mode
Run Time 6.0 minutes

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.5 min: 90% B

  • 4.5 min: 90% B

  • 4.6 min: 5% B (Re-equilibration)

MRM Transitions (Optimization Required): Note: Transitions must be experimentally optimized for the specific instrument. The following are theoretical/predicted based on fragmentation patterns of TCA diols.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Protriptyline-diol 298.2

280.2

20Quantifier
191.1 (Ring fragment)35Qualifier
Protriptyline-d3 (IS) 267.2 191.1 30Internal Std

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation (MCX SPE) cluster_analysis LC-MS/MS Analysis S1 Sample Aliquot (200 µL Plasma/Urine) + IS Addition S2 Acidification (1% Formic Acid) Ionize Amine S1->S2 S3 SPE Load & Wash (Remove Neutrals/Acids) S2->S3 S4 Elution (5% NH4OH in MeOH) S3->S4 A1 Reconstitution (90:10 Mobile Phase) S4->A1 Evaporate N2 A2 LC Separation (C18, Gradient) A1->A2 A3 MS/MS Detection (MRM: 298.2 -> 280.2) A2->A3

Figure 2: Step-by-step workflow for the extraction and quantification of Protriptyline-diol.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is "Self-Validating," the following criteria must be met within every batch:

  • Retention Time Check: The diol is more polar than the parent Protriptyline. It must elute earlier (typically 1-2 minutes earlier on a C18 column). If it elutes later, suspect contamination or incorrect standard.

  • Ion Ratio Confirmation: The ratio of the Quantifier (280.2) to Qualifier (191.1) ion must be within ±20% of the reference standard. This confirms the analyte is the diol and not an isobaric interference.

  • Glucuronide Hydrolysis Control (Optional but Recommended):

    • If measuring total diol (free + conjugated), treat a QC sample with

      
      -glucuronidase .
      
    • A significant increase in the diol signal post-hydrolysis confirms the presence of the conjugate and validates the metabolic pathway activity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Recovery Incomplete elution from SPE.Ensure Elution solvent is basic (pH > 10) to neutralize the amine.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 10mM; check column age.
Signal Suppression Matrix effects in early elution.Improve Wash 2 (Methanol) step in SPE; switch to APCI source if available.

References

  • National Center for Biotechnology Information (NCBI). (2023). Protriptyline | C19H21N | CID 4976. PubChem Database.[2] Retrieved from [Link][2]

  • Hass, J. R., et al. (1977). Metabolism of Protriptyline in Man and Animals. Foreign Compound Metabolism in Mammals, Vol 4. The Chemical Society.[3]

  • National Institutes of Health (NIH). (2020). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Protriptyline. Retrieved from [Link]

  • Wong, Y. W., et al. (2016). Variations in enzymatic hydrolysis efficiencies for amitriptyline and cyclobenzaprine in urine. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Application Note: Quantitative Calibration Strategy for 10,11-Dihydro-10,11-dihydroxy Protriptyline via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It details the rigorous development of a quantitative calibration curve for 10,11-Dihydro-10,11-dihydroxy Protriptyline (hereafter referred to as Protriptyline Diol ), a key polar metabolite of the tricyclic antidepressant Protriptyline.

Executive Summary

Developing a robust calibration curve for polar metabolites like Protriptyline Diol requires overcoming specific challenges: distinct polarity differences from the parent drug, potential matrix suppression, and the absence of commercially ubiquitous stable-isotope labeled analogs. This protocol outlines a self-validating workflow using Solid Phase Extraction (SPE) and LC-MS/MS to establish a linear dynamic range of 1.0 – 500 ng/mL in human plasma, compliant with FDA M10 Bioanalytical Method Validation guidelines.

Scientific Background & Mechanistic Logic

Metabolic Context

Protriptyline is a secondary amine tricyclic antidepressant.[1][2][3] Unlike many TCAs that are primarily demethylated, Protriptyline undergoes significant oxidation at the 10,11-bridge.[1]

  • Pathway: Protriptyline

    
     [CYP450 Oxidation] 
    
    
    
    Protriptyline-10,11-epoxide
    
    
    [Epoxide Hydrolase]
    
    
    10,11-Dihydro-10,11-dihydroxy Protriptyline .[1]
  • Analytical Consequence: The addition of two hydroxyl groups (+34 Da) significantly increases polarity (lowers LogP).[1] Extraction methods optimized solely for the lipophilic parent (e.g., Hexane LLE) often yield poor recovery for this diol metabolite.

Chemical Identity[1][3]
  • Analyte: 10,11-Dihydro-10,11-dihydroxy Protriptyline[1][2][4][5][6]

  • CAS: 29785-65-7[1][2][4][5][7]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 297.39 g/mol [1]

  • Ionization: Positive ESI (

    
    )[1]
    

Materials and Reagents

ReagentGrade/SpecificationPurpose
Protriptyline Diol Standard >98% Purity (Custom Synthesis or Certified Ref Material)Primary Analyte
Protriptyline-d3 (IS) >98% Isotopic PurityInternal Standard (Surrogate)*
Formic Acid LC-MS GradeMobile Phase Modifier
Acetonitrile (ACN) LC-MS GradeOrganic Solvent
Methanol (MeOH) LC-MS GradeStock Solvent
Ammonium Formate LC-MS GradeBuffer
Human Plasma K2EDTA (Drug-Free)Biological Matrix

*Note: If 10,11-dihydroxyprotriptyline-d3 is unavailable, Protriptyline-d3 is the accepted surrogate.[1] However, due to retention time differences, matrix effects must be evaluated carefully.

Experimental Protocol

Instrumentation & Conditions

Rationale: A C18 column with polar-embedded groups or a biphenyl phase is recommended to ensure adequate retention of the polar diol and separation from early-eluting matrix interferences.[1]

  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290)

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (4.0 min) 
    
    
    
    Hold (5.0 min).

MS/MS Transitions (Calculated):

  • Precursor: 298.2 (

    
    )[1]
    
  • Quantifier Product: 225.1 (Loss of side chain

    
    )
    
  • Qualifier Product: 207.1 (Loss of side chain +

    
    )
    
Stock Solution Preparation

Critical Step: Diol metabolites can be hygroscopic.[1] Equilibrate the standard vial to room temperature before weighing.

  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of Protriptyline Diol in 1.0 mL Methanol. Sonicate for 5 mins. Store at -20°C.

  • Internal Standard Stock (1.0 mg/mL): Dissolve Protriptyline-d3 in Methanol.

  • IS Working Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water.

Calibration Curve Construction (The Core Directive)

We will generate an 8-point calibration curve ranging from 1.0 to 500 ng/mL. This covers the expected therapeutic and metabolic range.[1][2]

Spiking Scheme: Do not serial dilute in the matrix directly, as this propagates pipetting errors. Use Working Standard Solutions (WS) in solvent first.[1]

Std IDConc. in Plasma (ng/mL)Preparation of Working Std (WS) (Solvent: 50% MeOH)Spiking Volume (µL) into 950 µL PlasmaFinal Volume (mL)
STD 8 50010,000 ng/mL (Dilute Master Stock 1:100)501.0
STD 7 4008,000 ng/mL501.0
STD 6 2004,000 ng/mL501.0
STD 5 1002,000 ng/mL501.0
STD 4 501,000 ng/mL501.0
STD 3 10200 ng/mL501.0
STD 2 2.550 ng/mL501.0
STD 1 1.020 ng/mL501.0
Blank 0Solvent Only501.0
Sample Extraction (Mixed-Mode SPE)

Since the diol is polar, Liquid-Liquid Extraction (LLE) with hexane is unsuitable.[1] Mixed-Mode Cation Exchange (MCX) SPE is the gold standard here, utilizing the basic amine of the drug and the polarity of the diol.

  • Pre-treatment: Aliquot 200 µL of Spiked Plasma (STD/QC) + 20 µL IS Working Sol. + 200 µL 4% Phosphoric Acid (

    
    ). Vortex.
    
  • Conditioning: Load MCX Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/acidic interferences).[1]

  • Wash 2: 1 mL Methanol (Removes neutral lipids; Note: Determine if Diol is lost here.[1] If so, use 10-20% MeOH).[1]

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase (10% ACN in Water).
    

Visualizing the Workflow

G Start Protriptyline Diol Master Stock (1 mg/mL) WS_Prep Prepare Working Standards (Solvent: 50% MeOH) Start->WS_Prep Spike Spike into Human Plasma (1.0 - 500 ng/mL) WS_Prep->Spike 5% v/v spike PreTreat Pre-treatment: Add IS + H3PO4 (Acidify) Spike->PreTreat SPE_Load SPE (MCX Cartridge) Load Sample PreTreat->SPE_Load SPE_Wash Wash Steps: 1. Acidic Water 2. Methanol (Optimization req.) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (Biphenyl Column, ESI+) SPE_Elute->LCMS Data Regression Analysis (1/x² weighting) LCMS->Data

Figure 1: End-to-end workflow for the extraction and quantification of Protriptyline Diol.

Validation & Acceptance Criteria (FDA M10)

To ensure the calibration curve is valid, you must apply the following regression logic.

Regression Model
  • Type: Linear Regression (

    
    ).[1]
    
  • Weighting:

    
     (Inverse square of concentration).[1]
    
    • Why? Bioanalytical data is heteroscedastic (variance increases with concentration).[1] Unweighted regression will bias the curve toward high standards, causing failure at the LLOQ.

Acceptance Criteria
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][8][9]
  • Back-Calculated Accuracy:

    • LLOQ (1.0 ng/mL): ± 20% of nominal (0.8 – 1.2 ng/mL).[1]

    • Other Standards: ± 15% of nominal.[1][10]

  • Precision (CV%):

    
    .
    
  • Minimum Standards: At least 75% of non-zero standards must pass (minimum 6 points).

Quality Control (QC) Samples

Run these alongside the curve to validate the run:

  • LLOQ QC: 1.0 ng/mL

  • Low QC (LQC): 3.0 ng/mL (3x LLOQ)

  • Mid QC (MQC): 250 ng/mL (Geometric Mean)

  • High QC (HQC): 400 ng/mL (80% of ULOQ)

Troubleshooting & Optimization

"The Diol peak is splitting."[1]
  • Cause: Solvent mismatch.[1] Reconstituting in 100% Methanol while the initial mobile phase is 95% Water causes peak distortion for early eluters.[1]

  • Fix: Reconstitute in 10-15% Acetonitrile in Water to match the starting gradient conditions.

"Low Recovery of the Diol compared to Parent."[1]
  • Cause: The Wash 2 step (100% MeOH) in standard MCX protocols might wash away the polar diol if the pH isn't perfectly controlled or if the diol isn't sufficiently hydrophobic to stick during the organic wash.

  • Fix: Reduce Wash 2 strength to 50% MeOH or eliminate it, relying on the high-pH elution for specificity.

"Non-Linearity at High Concentrations."[1]
  • Cause: Detector saturation or dimer formation.[1]

  • Fix: Check the isotope pattern. If saturation occurs at 500 ng/mL, switch to a less sensitive transition (e.g., C13 isotope) or reduce injection volume.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[1] (2022).[1][10][11]

  • Sriram Chem. 10,11-Dihydro-10,11-Dihydroxy Protriptyline Reference Standard Data. (Accessed 2023).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Protriptyline.[1] (2023).[1] [1]

  • Veeprho. Protriptyline Impurities and Metabolites Structure Data. (2023).[1]

  • Hinderling, P. H., et al. Protein Binding and Erythrocyte Partitioning of Protriptyline and its Metabolites.[1] Journal of Pharmaceutical Sciences.[1] (1974).[1] (Contextual reference for metabolite polarity).

Sources

Application Notes and Protocols for in vitro Evaluation of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Bioactivity of a Key Protriptyline Metabolite

Protriptyline, a tricyclic antidepressant (TCA), has been a cornerstone in the management of depressive disorders for decades.[1] Its clinical efficacy is intrinsically linked to its complex metabolism, primarily orchestrated by hepatic cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.[2] Among these is 10,11-Dihydro-10,11-dihydroxy Protriptyline, a hydroxylated derivative that represents a significant transformation of the parent compound.[3] The biological activities and potential toxicities of such metabolites are of paramount importance in drug development, as they can contribute to the overall therapeutic and adverse effect profiles of the parent drug.[2]

These application notes provide a comprehensive guide for the in vitro characterization of 10,11-Dihydro-10,11-dihydroxy Protriptyline. The protocols detailed herein are designed to empower researchers, scientists, and drug development professionals to systematically investigate the pharmacological and toxicological properties of this metabolite. By elucidating its bioactivity, we can gain a deeper understanding of protriptyline's mechanism of action and safety profile, paving the way for more informed drug development and personalized medicine approaches.

Section 1: Compound Profile and Handling

1.1. Chemical Identity:

Parameter Value Source
Compound Name 10,11-Dihydro-10,11-dihydroxy Protriptyline[4]
Synonym 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][5]annulene-10,11-diol[4]
CAS Number 29785-65-7[4][6]
Molecular Formula C₁₉H₂₃NO₂[4][7]
Molecular Weight 297.4 g/mol [4][7]

1.2. Sourcing and Purity:

For all in vitro applications, it is imperative to use a high-purity, certified reference standard of 10,11-Dihydro-10,11-dihydroxy Protriptyline. Several commercial suppliers, such as SRIRAMCHEM and Axios Research, provide this compound as a pharmaceutical reference standard, complete with a Certificate of Analysis (CoA) detailing its purity and characterization.[4][7]

1.3. Storage and Handling:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Solubilization: For the preparation of stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. Prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.

Section 2: Pharmacological Characterization in vitro

The primary mechanism of action of most tricyclic antidepressants is the inhibition of monoamine reuptake.[5] Additionally, interactions with monoamine oxidases (MAO) can also play a role in modulating neurotransmitter levels.[8] Therefore, the initial pharmacological assessment of 10,11-Dihydro-10,11-dihydroxy Protriptyline should focus on these key targets.

Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[9] Inhibition of MAO-A or MAO-B can lead to an increase in the synaptic availability of these neurotransmitters, contributing to antidepressant effects.[10] This assay will determine if the metabolite retains or possesses altered MAO inhibitory activity compared to the parent compound.

Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 10,11-Dihydro-10,11-dihydroxy Protriptyline Stock Incubation Incubate Compound with MAO Enzyme Compound->Incubation Enzyme Recombinant Human MAO-A or MAO-B Enzyme->Incubation Substrate MAO Substrate (e.g., Kynuramine) Reaction Initiate Reaction with Substrate Substrate->Reaction Buffer Assay Buffer Buffer->Incubation Incubation->Reaction Detection Measure Product Formation (Fluorometric or Spectrophotometric) Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for MAO Inhibition Assay.

Protocol: Fluorometric MAO Inhibition Assay

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich or other suppliers).

    • MAO substrate (e.g., Kynuramine for a continuous spectrophotometric assay or a fluorogenic substrate for a fluorometric assay).[10]

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[11]

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Black 96-well microplate.

    • Plate reader with fluorescence or absorbance detection capabilities.

  • Procedure: a. Prepare serial dilutions of 10,11-Dihydro-10,11-dihydroxy Protriptyline and the positive controls in assay buffer. b. To each well of the microplate, add the diluted compound or control. c. Add the MAO-A or MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the MAO substrate to each well. e. Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The signal is proportional to the amount of product formed.[12] f. The rate of reaction is calculated from the linear portion of the kinetic read.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Section 3: in vitro Metabolism and Drug-Drug Interaction Potential

Scientific Rationale: As a metabolite, 10,11-Dihydro-10,11-dihydroxy Protriptyline has already undergone metabolism. However, it is crucial to determine if it can inhibit or induce major CYP450 enzymes. Inhibition of CYPs can lead to drug-drug interactions (DDIs), while induction can increase the metabolism of other drugs, potentially reducing their efficacy.[2]

Cytochrome P450 (CYP) Inhibition Assay

Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 10,11-Dihydro-10,11-dihydroxy Protriptyline Stock Incubation Pre-incubate Compound with Microsomes Compound->Incubation Microsomes Human Liver Microsomes Microsomes->Incubation Substrate CYP-specific Probe Substrate Reaction Initiate Reaction with Substrate and Cofactors Substrate->Reaction Cofactors NADPH Cofactors->Reaction Incubation->Reaction Quench Stop Reaction (e.g., with Acetonitrile) Reaction->Quench Detection Quantify Metabolite Formation (LC-MS/MS) Quench->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for CYP Inhibition Assay.

Protocol: CYP Inhibition Assay using Human Liver Microsomes

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • NADPH regenerating system.

    • Positive control inhibitors for each CYP isoform.

    • Acetonitrile for quenching the reaction.

    • LC-MS/MS system for metabolite quantification.

  • Procedure: a. Prepare various concentrations of 10,11-Dihydro-10,11-dihydroxy Protriptyline. b. In a 96-well plate, pre-incubate the test compound with HLMs and buffer at 37°C. c. Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system. d. After a specific incubation time (e.g., 10-15 minutes), quench the reaction by adding cold acetonitrile. e. Centrifuge the plate to pellet the protein. f. Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound.

Section 4: Safety and Toxicity Assessment in vitro

Scientific Rationale: Early assessment of potential toxicity is a critical component of drug development. For a metabolite of a centrally acting drug, evaluating neurotoxicity and cardiotoxicity is of high importance.

in vitro Neurotoxicity Assay

Scientific Rationale: Given that the parent compound acts on the central nervous system, it is essential to assess whether the metabolite exhibits any neurotoxic properties. This can be evaluated using neuronal cell lines and assessing cell viability.[14]

Experimental Workflow:

Neurotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Neuronal Cell Line (e.g., SH-SY5Y) Seeding Seed Cells in 96-well Plate Cells->Seeding Compound 10,11-Dihydro-10,11-dihydroxy Protriptyline Stock Treatment Treat Cells with Compound for 24-48 hours Compound->Treatment Media Cell Culture Media Media->Seeding Seeding->Treatment Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Treatment->Assay CC50 Calculate CC50 Value Assay->CC50

Caption: Workflow for Neurotoxicity Assay.

Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells

  • Materials:

    • SH-SY5Y human neuroblastoma cell line.

    • Complete cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure: a. Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of 10,11-Dihydro-10,11-dihydroxy Protriptyline for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for toxicity. c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

hERG Channel Inhibition Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15] Given that some TCAs have been associated with cardiotoxicity, it is crucial to evaluate the potential of 10,11-Dihydro-10,11-dihydroxy Protriptyline to block the hERG channel.[16]

Protocol: Automated Patch Clamp for hERG Inhibition

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • Automated patch-clamp system (e.g., QPatch, Patchliner).

    • Appropriate internal and external solutions for patch-clamp recording.

    • Positive control hERG inhibitor (e.g., dofetilide, E-4031).

  • Procedure: a. Culture and prepare the hERG-expressing cells according to the automated patch-clamp system's protocol. b. Load the cells and the test compound (at various concentrations) onto the system. c. The system will automatically establish whole-cell patch-clamp recordings. d. Apply a specific voltage protocol to elicit hERG currents. e. Perfuse the cells with the different concentrations of 10,11-Dihydro-10,11-dihydroxy Protriptyline and record the corresponding hERG currents.[17] f. A positive control is used to confirm the sensitivity of the assay.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel at each compound concentration.

    • Calculate the percentage of inhibition of the hERG current relative to the baseline.

    • Determine the IC₅₀ value for hERG channel inhibition by fitting the concentration-response data.

Section 5: Data Interpretation and Next Steps

The in vitro data generated from these protocols will provide a comprehensive initial profile of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Assay Key Parameter Interpretation of Results
MAO Inhibition IC₅₀A low IC₅₀ value suggests potent inhibition of MAO-A or MAO-B, indicating potential for antidepressant activity.
CYP Inhibition IC₅₀Low IC₅₀ values for specific CYP isoforms indicate a potential for drug-drug interactions.
Neurotoxicity CC₅₀A low CC₅₀ value suggests potential neurotoxicity and a narrow therapeutic window.
hERG Inhibition IC₅₀A low IC₅₀ value indicates a risk of cardiotoxicity and may be a flag for further investigation.

Next Steps: Based on the results of these in vitro assays, further investigations may be warranted. These could include:

  • Monoamine Transporter Uptake Assays: To determine if the metabolite inhibits the reuptake of serotonin, norepinephrine, or dopamine.

  • in vitro Blood-Brain Barrier Models: To assess the potential of the metabolite to cross the blood-brain barrier.

  • in vivo Pharmacokinetic and Pharmacodynamic Studies: If the in vitro data suggest significant activity or toxicity, in vivo studies in animal models would be the next logical step to understand the metabolite's contribution to the overall pharmacology and toxicology of protriptyline.

References

  • Protriptyline kinetics. - ClinPGx. (n.d.).
  • Protriptyline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Protriptyline. (2023, August 7). In StatPearls. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • (±)-10,11-Dihydro-10-Hydroxycarbamazepine. (n.d.). Cerilliant. Retrieved January 28, 2026, from [Link]

  • Protriptyline. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Protriptyline. (n.d.). Drug Index. Pediatric Oncall. Retrieved January 28, 2026, from [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023). RSC Advances, 13(23), 15635–15640. [Link]

  • Protriptyline. (2020, April 5). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 28, 2026, from [Link]

  • Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. (2022). Environmental Science and Pollution Research, 29(37), 56490–56500. [Link]

  • Protriptyline. (2023, August 7). In StatPearls. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • Protriptyline Monograph for Professionals. (n.d.). Drugs.com. Retrieved January 28, 2026, from [Link]

  • Metabolism of tricyclic antidepressants. - ClinPGx. (n.d.).
  • hERG toxicity assessment: Useful guidelines for drug design. (2020). European Journal of Medicinal Chemistry, 196, 112294. [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved January 28, 2026, from [Link]

  • Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons. (2024). International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes. (1996). Pharmacogenetics, 6(5), 439–447. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 28, 2026, from [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. (2015). Der Pharma Chemica, 7(7), 183-197.
  • Role of hERG potassium channel assays in drug development. (2008). Channels, 2(2), 85-91.
  • Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. (2008). Chemico-Biological Interactions, 173(2), 119-130. [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]

  • Antidepressant activity, neurotoxicity of the newly synthesized compounds and in vitro MAO inhibition activity on rat brain mitochondria by kynuramine fluorimetric assay. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2531–2535.
  • 10,11-Dihydro-10,11-Dihydroxy Protriptyline. (n.d.). Axios Research. Retrieved January 28, 2026, from [Link]

  • Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. (2008). Chemico-Biological Interactions, 173(2), 119-130.
  • hERG Screening. (n.d.). Creative Biolabs. Retrieved January 28, 2026, from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology, 2708, 359–369. [Link]

  • 10,11-Dihydro-10,11-Dihydroxy Protriptyline. (n.d.). Veeprho. Retrieved January 28, 2026, from [Link]

  • In vivo and in vitro models of Depression. (n.d.). NEUROFIT. Retrieved January 28, 2026, from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). Molecules, 27(19), 6524. [Link]

  • Tricyclic Antidepressants. (2023, August 17). In StatPearls. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine. (2015). British Journal of Pharmacology, 172(20), 4948–4958.
  • Comparison of Protective Effects of Antidepressants Mediated by Serotonin Receptor in Aβ-Oligomer-Induced Neurotoxicity. (2024). International Journal of Molecular Sciences, 25(11), 5789. [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). antibodies-online.com. Retrieved January 28, 2026, from [Link]

  • Session 1: Introduction to Developmental Neurotoxicity In Vitro Battery (DNT-IVB). (2023, October 1). YouTube. Retrieved January 28, 2026, from [Link]

  • Novel Chitosan-Pimelic Buccal Mucoadhesive Film for Ameliorative Antidepressant Efficacy of Duloxetine: In-vitro Characterization, In-vivo Behavioral and Biochemical Assessment. (2024). International Journal of Nanomedicine, 19, 123-141.
  • Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Sertraline. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Protriptyline Hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

purchasing 10,11-Dihydro-10,11-dihydroxy Protriptyline for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Laboratory Use of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of 10,11-Dihydro-10,11-dihydroxy Protriptyline. As a principal metabolite of the tricyclic antidepressant Protriptyline, this compound is a critical reference standard for a range of laboratory applications, including drug metabolism and pharmacokinetics (DMPK), bioanalytical method development, and toxicological assessment. This guide offers detailed protocols, scientific rationale for experimental choices, and best practices to ensure data integrity and reproducibility in a research setting.

Compound Profile and Scientific Rationale

Overview and Origin

10,11-Dihydro-10,11-dihydroxy Protriptyline is a major oxidative metabolite of Protriptyline, a secondary amine tricyclic antidepressant (TCA).[1] Protriptyline itself functions primarily by inhibiting the reuptake of norepinephrine, and to a lesser extent serotonin, thereby increasing their concentrations in the synaptic cleft.[1][2][3] The study of its metabolites is crucial for a complete understanding of its disposition, efficacy, and safety profile in vivo. This diol metabolite is formed through a multi-step enzymatic process in the liver, making it a key biomarker in metabolic studies.[1][4]

Metabolic Pathway

The biotransformation of Protriptyline to its dihydrodiol metabolite is a classic example of xenobiotic metabolism. The process is initiated by cytochrome P450 enzymes, which oxidize the 10,11-double bond of the dibenzocycloheptene ring to form an unstable, reactive intermediate, Protriptyline-10,11-epoxide. This epoxide is then rapidly hydrolyzed by the enzyme epoxide hydrolase to the more stable and excretable trans-diol form, 10,11-Dihydro-10,11-dihydroxy Protriptyline.[1] A similar, well-documented pathway occurs in the metabolism of other drugs with a similar dibenzazepine structure, such as Carbamazepine.[5]

Metabolic Pathway of Protriptyline Protriptyline Protriptyline Epoxide Protriptyline-10,11-Epoxide (Reactive Intermediate) Protriptyline->Epoxide Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline (Diol Metabolite) Epoxide->Diol

Caption: Metabolic conversion of Protriptyline to its dihydrodiol metabolite.

Physicochemical Properties

Accurate characterization of the reference standard is fundamental for its use in quantitative analysis.

PropertyValueReference(s)
IUPAC Name 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][6]annulene-10,11-diol[7][8]
Molecular Formula C₁₉H₂₃NO₂[7][9]
Molecular Weight 297.4 g/mol [7][9][10]
CAS Number 29785-65-7[7][8]
Significance in Research Applications

The use of 10,11-Dihydro-10,11-dihydroxy Protriptyline as a reference standard is essential for:

  • Analytical Method Validation: Serving as a certified standard for the development and validation of quantitative assays in biological matrices (e.g., plasma, urine).[7][9]

  • Pharmacokinetic (PK) Studies: Enabling accurate measurement of the metabolite's formation and elimination rates, which contributes to the parent drug's overall PK profile.

  • Drug-Drug Interaction (DDI) Studies: Investigating how co-administered drugs may inhibit or induce the metabolic pathways responsible for its formation.

  • Toxicology and Safety Assessment: Quantifying exposure to this metabolite is important, as some drug metabolites can have their own pharmacological or toxicological activity.

  • Therapeutic Drug Monitoring (TDM): In some clinical contexts, monitoring metabolite levels alongside the parent drug can provide a more accurate picture of patient exposure and response.

Sourcing and Procurement of a Reference Standard

Supplier Selection Criteria

The quality of a reference standard is paramount for generating reliable and reproducible data. When purchasing 10,11-Dihydro-10,11-dihydroxy Protriptyline, researchers should prioritize suppliers who provide:

  • High Purity: The material should have a specified purity, typically ≥98%, as determined by a quantitative method like HPLC or qNMR.

  • Comprehensive Certificate of Analysis (CoA): The CoA is a non-negotiable document that validates the standard. It should include identity confirmation (e.g., ¹H-NMR, Mass Spectrometry), purity assessment, and batch-specific information.[7]

  • Pharmacopeia Traceability: For clinical or regulated research, standards traceable to major pharmacopeias (e.g., USP, EP) are often required.[7]

  • Regulatory Compliance: The supplier should manufacture the standard under a robust quality management system.[7]

Known Commercial Suppliers

The following table lists several suppliers known to offer 10,11-Dihydro-10,11-dihydroxy Protriptyline for research purposes. Researchers should contact the suppliers directly for current availability, pricing, and technical documentation.

SupplierCatalog / Part NumberContact Information
SRIRAMCHEM SPP199-01
Axios Research AR-P03188Contact via website
Veeprho CAS 29785-65-7
Sinco Pharmachem P30524

Handling, Storage, and Solution Preparation

Safety and Handling

As with any chemical of biological interest, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Storage and Stability
  • Solid Compound: Store the vial as received in a cool, dry, and dark place, often at 2-8°C or as specified by the supplier, to prevent degradation.

  • Stock Solutions: For long-term stability, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to 6 months. For short-term use, storage at -20°C for up to one month is generally acceptable.[11]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, a common solvent for solubilizing organic molecules for in vitro and analytical use.

Rationale: Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar to moderately polar compounds and is miscible with aqueous buffers used in subsequent dilutions.

Materials:

  • 10,11-Dihydro-10,11-dihydroxy Protriptyline solid

  • Anhydrous, analytical-grade DMSO

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Calibrated micropipettes

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber vial on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 1-5 mg of the solid compound into the tared vial. Record the exact weight precisely.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration: Volume (μL) = (Weight of Compound (mg) / 297.4 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mix Thoroughly: Cap the vial and vortex gently until the solid is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.[11]

  • Label and Store: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store as recommended in Section 3.2.

Application Protocol: Quantification in Human Plasma via LC-MS/MS

Rationale and Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drug metabolites in complex biological matrices like plasma.[12][13] Its high selectivity allows for the differentiation of the analyte from endogenous interferences and structurally similar compounds, while its sensitivity enables detection at low ng/mL concentrations.[12] This protocol employs a simple and rapid protein precipitation step for sample cleanup.[14]

Bioanalytical Workflow

LC-MS/MS Workflow Sample 1. Plasma Sample (Unknown, Calibrator, or QC) Precip 2. Protein Precipitation (Add Acetonitrile with Internal Standard) Sample->Precip Vortex 3. Vortex & Centrifuge Precip->Vortex Supernatant 4. Transfer & Dilute Supernatant Vortex->Supernatant Inject 5. LC-MS/MS Injection Supernatant->Inject Analyze 6. Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for the quantification of the metabolite in plasma.

Detailed Experimental Protocol

4.3.1 Materials and Reagents

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • 10,11-Dihydro-10,11-dihydroxy Protriptyline reference standard

  • A suitable stable isotope-labeled internal standard (SIL-IS), e.g., Protriptyline-d3 (if available, otherwise an analogue can be used).

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

4.3.2 Sample Preparation: Protein Precipitation

  • Prepare Precipitation Solution: Create a working solution of acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

  • Aliquot Samples: Pipette 50 µL of plasma samples (calibrators, QCs, and unknowns) into individual microcentrifuge tubes.[14]

  • Precipitate and Extract: Add 150 µL of the internal standard-containing acetonitrile to each tube.[14] This 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.

  • Vortex: Cap the tubes and vortex vigorously for 3 minutes to ensure complete protein precipitation and analyte extraction.[14]

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.[14]

  • Transfer and Dilute: Carefully transfer 50 µL of the clear supernatant to a 96-well plate. Add 450 µL of water to each well. This dilution step reduces the organic content of the final sample, improving peak shape during chromatography.

  • Analyze: Cap the plate and vortex briefly before placing it in the LC-MS/MS autosampler.

4.3.3 Instrumental Parameters The following are typical starting parameters and must be optimized empirically for the specific instrument and compound.

ParameterSuggested Setting
LC System UPLC/HPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, <2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4-0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Total run time ~4-5 minutes)
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions Parent Ion (Q1): 298.2 m/z [M+H]⁺ Product Ion (Q3): Optimize via infusion (e.g., monitor fragments like 280.2 from water loss, or fragments related to the side chain)
Collision Energy (CE) Optimize empirically for maximum product ion intensity.
Source Temp. 500-550 °C

4.3.4 Data Analysis and Validation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

  • Regression: Apply a linear regression with a 1/x² weighting. The curve should have a coefficient of determination (r²) of >0.99.[14]

  • Quantify Unknowns: Calculate the concentration of the metabolite in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The calculated concentrations of the quality control (QC) samples must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification) for the run to be considered valid.

References

  • 10,11-Dihydro-10,11-Dihydroxy Protriptyline. Axios Research. [Link]

  • Protriptyline: Package Insert / Prescribing Information. Drugs.com. [Link]

  • 10,11-Dihydro-10,11-dihydroxyprotriptyline | C19H23NO2. PubChem, National Center for Biotechnology Information. [Link]

  • Protriptyline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index, Pediatric Oncall. [Link]

  • Protriptyline - Prescriber's Guide. [Link]

  • Protriptyline Monograph for Professionals. Drugs.com. [Link]

  • Protriptyline | C19H21N. PubChem, National Center for Biotechnology Information. [Link]

  • Protriptyline. Wikipedia. [Link]

  • 10,11-Dihydro-10,11-Dihydroxy Protriptyline | CAS 29785-65-7. Veeprho. [Link]

  • Protriptyline kinetics. ClinPGx. [Link]

  • High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. National Institutes of Health. [Link]

  • Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Washington State Patrol. [Link]

  • Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Waters Corporation. [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation. [Link]

  • Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. [Link]

  • Analysis of seven selected antidepressant drugs in post-mortem samples using fabric phase sorptive extraction. Unich. [Link]

  • Protriptyline hydrochloride crystalline form.
  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove, University of Mississippi. [Link]

  • Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. As a hydroxylated metabolite of the tricyclic antidepressant Protriptyline, this compound presents unique analytical considerations.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

I. Troubleshooting Guide: Signal & Spectrum Issues

This section addresses specific experimental problems with a focus on causality and step-by-step resolution.

Question 1: I am observing a very weak or no signal for the [M+H]⁺ ion of 10,11-Dihydro-10,11-dihydroxy Protriptyline. What are the likely causes and how can I fix it?

A weak or absent signal for your target analyte is a common yet frustrating issue. The root cause can stem from sample preparation, chromatography, or the ionization process within the mass spectrometer. Let's break down the troubleshooting process logically.

Underlying Principles: 10,11-Dihydro-10,11-dihydroxy Protriptyline has a molecular formula of C₁₉H₂₃NO₂ and a molecular weight of 297.4 g/mol .[2][3] As it contains a secondary amine, it is a basic compound that will be most effectively ionized in positive electrospray ionization (ESI) mode, primarily forming a protonated molecule, [M+H]⁺, at approximately m/z 298.4. Optimizing the conditions that favor the formation and transmission of this ion is paramount.

Troubleshooting Workflow: Low/No Signal

Caption: Troubleshooting workflow for low MS signal.

Step-by-Step Protocol 1: Sample Preparation via Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting tricyclic antidepressants and their metabolites from plasma or serum.[4]

  • Aliquot Sample: Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 150 µL of cold acetonitrile containing your internal standard (e.g., Protriptyline-d3). The 3:1 solvent-to-sample ratio ensures efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 3 minutes at ~1500 rpm to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 25 µL of the clear supernatant to a new well in a 96-well plate or a vial.

  • Dilute: Add 475 µL of an aqueous solution (e.g., water with 0.1% formic acid) to the supernatant. This dilution reduces the organic content of the injection solvent, preventing chromatographic issues like peak fronting.

  • Mix & Inject: Vortex the plate or vial for 2 minutes before placing it in the autosampler for LC-MS/MS analysis.

Question 2: I'm seeing a strong signal at m/z 320.4, but my expected [M+H]⁺ is m/z 298.4. What is this unexpected ion?

This is a classic case of adduct formation, a common phenomenon in electrospray ionization.[5] An adduct ion is formed when your target molecule associates with other ions present in the mobile phase or sample matrix.[5]

Causality: The mass difference between your observed ion (m/z 320.4) and your expected protonated molecule (m/z 298.4) is 22 Da. This corresponds precisely to the mass of a sodium ion (Na⁺) replacing a proton (H⁺). Therefore, you are observing the sodium adduct [M+Na]⁺. Sodium is ubiquitous in laboratory environments (glassware, reagents, solvents) and is a very common source of adducts.

Data Summary: Common Adducts

Adduct TypeChemical FormulaMass Shift (from [M+H]⁺)Expected m/zCommon Sources
Protonated [M+H]⁺ - 298.4 Acidic mobile phase
Sodium[M+Na]⁺+22 Da320.4Glassware, solvents, buffers
Potassium[M+K]⁺+38 Da336.4Glassware, buffers
Ammonium[M+NH₄]⁺+17 Da315.4Ammonium formate/acetate buffer

Troubleshooting Steps:

  • Confirm the Adduct: Use high-resolution mass spectrometry if available to confirm the elemental composition of the m/z 320.4 ion.

  • Reduce Sodium Source:

    • Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).

    • Switch from glass to polypropylene vials and collection plates.

  • Promote Protonation: Increase the concentration of the proton source in your mobile phase. Upping the formic acid concentration from 0.1% to 0.2% can often favor the [M+H]⁺ ion over the [M+Na]⁺ adduct.

  • Modify Fragmentation: If you cannot eliminate the sodium adduct, you may need to optimize fragmentation parameters (collision energy) for the [M+Na]⁺ precursor ion in your MS/MS method. Note that adducts can fragment differently than their protonated counterparts.[6]

Question 3: My MS/MS spectrum is complex. What are the expected fragmentation patterns for 10,11-Dihydro-10,11-dihydroxy Protriptyline?

While a definitive, published fragmentation spectrum for this specific metabolite is elusive, we can predict the primary fragmentation pathways based on its chemical structure and the known behavior of similar compounds. The most labile bonds are typically targeted during collision-induced dissociation (CID).

Predicted Fragmentation Pathway:

The protonated molecule ([M+H]⁺ at m/z 298.4) will likely undergo the following fragmentation steps:

  • Neutral Loss of Water (H₂O): The two hydroxyl groups (diol) on the cycloheptene ring are prime candidates for dehydration. A loss of one water molecule (-18 Da) would result in a fragment at m/z 280.4. A subsequent loss of a second water molecule is also possible, yielding a fragment at m/z 262.4.

  • Cleavage of the Propylamine Side Chain: The bond between the tricycle and the propylamino side chain is another likely point of cleavage. This can happen in several ways, but a common fragmentation for tricyclic antidepressants is the loss of the entire side chain or parts of it. For example, cleavage could lead to a stable tropylium-like cation of the tricyclic core.

Diagram: Predicted Fragmentation of [M+H]⁺

G parent [M+H]⁺ m/z 298.4 frag1 [M+H-H₂O]⁺ m/z 280.4 parent->frag1 - H₂O (18 Da) frag3 Side Chain Fragments (e.g., m/z 44, 58) parent->frag3 Side Chain Cleavage frag4 Tricyclic Core Fragments parent->frag4 Side Chain Cleavage frag2 [M+H-2H₂O]⁺ m/z 262.4 frag1->frag2 - H₂O (18 Da)

Caption: Predicted MS/MS fragmentation pathway.

Troubleshooting Fragmentation:

  • No Fragmentation: Increase the collision energy (CE). Start with the values used for the parent drug, Protriptyline, and increase in 2-5 eV increments.

  • Excessive Fragmentation: Decrease the collision energy. If you are only seeing very low mass fragments, your precursor ion is being shattered.

  • Unusual Fragments: Consider the possibility of in-source fragmentation or the fragmentation of an unexpected precursor, like an adduct or dimer. Analyze the MS1 spectrum carefully to identify all co-eluting species.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for analyzing tricyclic antidepressants and their metabolites? A: Generally, a reversed-phase C18 column is used with a mobile phase consisting of an acidic aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[7] Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[8][9] Typical source conditions include a capillary voltage of 0.5-3.0 kV, a desolvation temperature of 500-600°C, and a desolvation gas flow of 800-1000 L/hr.

Q2: My sample is from urine. Do I need to perform hydrolysis before extraction? A: It is highly recommended. In vivo, drug metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion. These glucuronide conjugates may not be readily detectable or may ionize poorly. A hydrolysis step (either enzymatic with β-glucuronidase or acidic) will cleave the conjugate, liberating the free diol metabolite for analysis and significantly improving signal intensity.

Q3: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI? A: Yes, APCI is a viable alternative for the analysis of tricyclic antidepressants.[10] APCI is generally better suited for less polar compounds and can be less susceptible to matrix effects like ion suppression from salts. However, ESI is often preferred for its sensitivity and its "softer" ionization, which typically yields a more abundant molecular ion with less in-source fragmentation.[10] The choice between ESI and APCI should be determined empirically during method development.

Q4: How do I choose an appropriate internal standard? A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 10,11-Dihydro-10,11-dihydroxy Protriptyline-d3). This is because it will have nearly identical chemical and physical properties (retention time, extraction recovery, ionization efficiency) but is mass-differentiated. If a labeled version of the metabolite is unavailable, a labeled version of the parent drug (e.g., Protriptyline-d3) is a suitable alternative.[8]

III. References

  • von Minden, D. L., & d'Avila, J. C. (1975). Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration. Research Communications in Chemical Pathology and Pharmacology, 11(3), 393-402.

  • Waters Corporation. (2024). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Application Note. [Link]

  • Koba, M., & Koba, K. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5926. [Link]

  • ElSohly, M. A., Gul, W., & ElSohly, K. M. (2020). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi, eGrove. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Waters Application Note. [Link]

  • Rübel, A., & Henion, J. (2011). Mass Spectrometry Imaging for Drugs and Metabolites. Bioanalysis, 3(12), 1407–1422. [Link]

  • Dickson, A. J., et al. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MS for Pain Management Compliance Testing. Journal of analytical toxicology, 36(6), 412–420. [Link]

  • Pejchal, J., & Pompach, P. (2012). Fragmentation trees for the structural characterisation of metabolites. Rapid Communications in Mass Spectrometry, 26(18), 2145–2152. [Link]

  • de Castro, A., Concheiro, M., & Quintela, O. (2008). LC–MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 137-144.

  • Veeprho. (n.d.). 10,11-Dihydro-10,11-Dihydroxy Protriptyline. [Link]

  • Kruve, A., & Leito, I. (2013). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 24(12), 1907–1915.

Sources

Technical Support Hub: Optimization of 10,11-Dihydro-10,11-dihydroxy Protriptyline (DHP) Extraction from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the bioanalytical extraction of 10,11-Dihydro-10,11-dihydroxy Protriptyline (DHP). As the dihydroxylated, more polar metabolite of the tricyclic antidepressant Protriptyline, DHP presents unique challenges for achieving high, reproducible recovery from complex biological matrices like plasma.[1][2] Its increased polarity compared to the parent drug requires careful consideration of extraction chemistry to ensure efficient capture and release from extraction media while minimizing interferences.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of analytical chemistry and bioanalysis. Our goal is to empower you to diagnose issues, optimize your workflow, and develop a robust, self-validating extraction method suitable for regulatory scrutiny.

Troubleshooting Guide

This section addresses specific, common problems encountered during the extraction of DHP from plasma. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: I'm experiencing critically low recovery of DHP. What are the likely causes and how can I fix this?

Low recovery is the most frequent challenge in developing an extraction method for polar metabolites.[3][4] The root cause often lies in a mismatch between the analyte's properties and the extraction chemistry.

Systematic Troubleshooting Steps:

  • Verify Analyte-Sorbent Interaction: DHP is a polar molecule containing a secondary amine and two hydroxyl groups.[1][2] This structure dictates the choice of extraction mechanism.

    • Cause A: Inappropriate Sorbent Choice. Using a purely non-polar sorbent (like C18) may result in poor retention of the highly polar DHP.[3]

    • Solution: Employ a mixed-mode sorbent that offers both hydrophobic and ion-exchange retention. A mixed-mode strong cation exchange (MCX) sorbent is an excellent starting point. This allows for retention via two mechanisms: reversed-phase interaction with the carbon backbone and strong ionic interaction with the sulfonated functional group.[5]

  • Optimize Sample Loading pH: The charge state of DHP is critical for retention on an ion-exchange sorbent.

    • Cause B: Incorrect Sample pH. If the sample pH is too high (basic), the secondary amine on DHP will be neutral, preventing ionic binding to a cation exchange sorbent.[3]

    • Solution: Adjust the plasma sample pH to be at least 2 pH units below the pKa of the secondary amine. A pH of 3-4 is typically effective. This ensures the amine is fully protonated (positively charged) and available for strong binding to the negatively charged MCX sorbent.[3]

  • Evaluate the Wash Steps: Aggressive washing can prematurely elute the analyte.

    • Cause C: Wash Solvent is Too Strong. A wash solvent with a high percentage of organic solvent can disrupt the weaker hydrophobic interactions holding DHP on the sorbent, leading to analyte loss.[3][4]

    • Solution: Use a two-step wash. First, use an acidic aqueous wash (e.g., 2% formic acid in water) to remove polar interferences. Follow this with a weak organic wash (e.g., 2-5% methanol in acidic water) to remove less polar interferences without eluting the analyte. The primary retention mechanism at this stage is the strong ionic bond.

  • Ensure Complete Elution: The elution solvent must be strong enough to disrupt both retention mechanisms.

    • Cause D: Inefficient Elution Solvent. A neutral organic solvent may disrupt hydrophobic interactions but will not be sufficient to break the strong ionic bond between DHP and the MCX sorbent.[3][4]

    • Solution: Use a basic organic solvent. A common and effective choice is 5% ammonium hydroxide in methanol. The high concentration of ammonia will neutralize the protonated DHP, breaking the ionic bond, while the methanol disrupts hydrophobic interactions, ensuring complete elution from the sorbent.[3]

  • Check Flow Rates: Kinetic factors can significantly impact recovery.

    • Cause E: High Flow Rate. If the sample is loaded too quickly, there may be insufficient contact time between DHP and the sorbent, leading to breakthrough.[4][6]

    • Solution: Optimize the flow rate for sample loading and elution. Slower flow rates (e.g., 0.5-1.5 mL/min) often improve binding and elution efficiency.[6]

Troubleshooting Logic Diagram for Low Recovery

The following diagram outlines a decision-making process for diagnosing and resolving low DHP recovery.

LowRecoveryTroubleshooting Start Start: Low DHP Recovery Observed CheckSorbent Is the sorbent appropriate for a polar, basic analyte? Start->CheckSorbent SorbentNo No CheckSorbent->SorbentNo SorbentYes Yes CheckSorbent->SorbentYes CheckLoadpH Is the sample load pH acidic (e.g., pH 3-4)? LoadpHNo No CheckLoadpH->LoadpHNo LoadpHYes Yes CheckLoadpH->LoadpHYes CheckWash Is the organic wash step too strong (>10% organic)? WashNo Yes CheckWash->WashNo WashYes No CheckWash->WashYes CheckElution Is the elution solvent basic (e.g., 5% NH4OH in MeOH)? ElutionNo No CheckElution->ElutionNo ElutionYes Yes CheckElution->ElutionYes CheckFlowRate Are flow rates optimized (~1 mL/min)? FlowRateNo No CheckFlowRate->FlowRateNo FlowRateYes Yes CheckFlowRate->FlowRateYes End Recovery Improved ActionSorbent Action: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. SorbentNo->ActionSorbent ActionLoadpH Action: Acidify plasma sample with formic or acetic acid to pH 3-4. LoadpHNo->ActionLoadpH ActionWash Action: Reduce organic content in wash solvent to 2-5% or use acidic aqueous wash. WashNo->ActionWash ActionElution Action: Use an ammoniated organic solvent (e.g., 5% NH4OH in MeOH/ACN). ElutionNo->ActionElution ActionFlowRate Action: Reduce flow rates for loading, wash, and elution steps. FlowRateNo->ActionFlowRate SorbentYes->CheckLoadpH LoadpHYes->CheckWash WashYes->CheckElution ElutionYes->CheckFlowRate FlowRateYes->End SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction (MCX Cartridge) cluster_post 3. Post-Extraction Pretreat Thaw Plasma Sample. Add Internal Standard. Vortex. Acidify Acidify with 4% H3PO4 (or equivalent acid). Vortex and Centrifuge. Pretreat->Acidify Load Load: Pre-treated Plasma Supernatant Acidify->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL 2% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate Eluate to Dryness (under N2 stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Sources

Technical Support Center: Quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 10,11-Dihydro-10,11-dihydroxy Protriptyline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the quantification of this critical protriptyline metabolite. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and accuracy of your experimental results.

Introduction: The Challenge of a Polar Metabolite

10,11-Dihydro-10,11-dihydroxy protriptyline is a significant metabolite of the tricyclic antidepressant protriptyline. Its increased polarity compared to the parent drug presents unique challenges in bioanalysis. Accurate quantification is crucial for comprehensive pharmacokinetic and toxicokinetic studies. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in 10,11-Dihydro-10,11-dihydroxy Protriptyline quantification?

The primary sources of variability can be categorized into three main areas:

  • Analyte Instability: Dihydroxy metabolites can be susceptible to degradation under various conditions.

  • Chromatographic Resolution: The presence of two chiral centers gives rise to diastereomers, which may be difficult to separate.

  • Matrix Effects: The polar nature of the analyte can lead to significant ion suppression or enhancement in mass spectrometry-based assays.

Each of these challenges will be addressed in detail in the troubleshooting guide below.

Q2: Why is the quantification of this dihydroxy metabolite important?

Hydroxylated metabolites of tricyclic antidepressants can be pharmacologically active and may be present in significant concentrations in biological matrices.[1][2] Accurate measurement of 10,11-Dihydro-10,11-dihydroxy Protriptyline is therefore essential for a complete understanding of the drug's disposition, efficacy, and potential for toxicity.

Q3: Are there commercially available reference standards for 10,11-Dihydro-10,11-dihydroxy Protriptyline?

Yes, certified reference standards for 10,11-Dihydro-10,11-dihydroxy Protriptyline are available from several suppliers.[3][4] It is crucial to use a well-characterized reference standard for accurate quantification.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Reproducibility and Loss of Analyte Signal

Question: I'm observing a progressive decrease in the analyte signal during my analytical run and poor reproducibility between sample preparations. What could be the cause?

Answer: This is a classic sign of analyte instability. 10,11-Dihydro-10,11-dihydroxy Protriptyline, being a diol, may be susceptible to degradation through several pathways, including dehydration under acidic conditions or at elevated temperatures, or oxidation.

  • Assess Bench-Top and Autosampler Stability:

    • Why: The analyte may be degrading in the processed samples while sitting in the autosampler.

    • Protocol:

      • Prepare replicate quality control (QC) samples at low and high concentrations.

      • Analyze a set of these QCs immediately after preparation (T=0).

      • Leave the remaining QCs in the autosampler at the set temperature (e.g., 4°C or 10°C).

      • Re-inject the QCs at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

      • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.[3][5]

  • Evaluate Freeze-Thaw Stability:

    • Why: Repeated freezing and thawing of biological samples can lead to the degradation of sensitive analytes.

    • Protocol:

      • Prepare replicate QC samples at low and high concentrations.

      • Analyze one set of fresh QCs.

      • Subject the remaining sets to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

      • Analyze the QCs after each cycle and compare the results to the fresh samples.

      • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[3][5]

  • Investigate Long-Term Stability:

    • Why: To ensure sample integrity during storage.

    • Protocol:

      • Store replicate QC samples at the intended storage temperature (e.g., -80°C).

      • Analyze the QCs at various time points (e.g., 1, 3, and 6 months) and compare the results to the initial concentrations.

      • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[6]

cluster_prep Sample Preparation cluster_stability Stability Tests Prep Prepare Low & High QCs BT Bench-Top Stability (Autosampler) Prep->BT FT Freeze-Thaw Stability (Multiple Cycles) Prep->FT LT Long-Term Stability (Storage) Prep->LT Analysis LC-MS/MS Analysis BT->Analysis FT->Analysis LT->Analysis Data Data Evaluation (±15% of Nominal) Analysis->Data

Caption: Workflow for assessing the stability of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Issue 2: Inconsistent Peak Shapes and Non-Reproducible Retention Times

Question: I am observing broad or split peaks for my analyte, and the retention time is not consistent. What is happening?

Answer: This issue is likely due to the presence of diastereomers. The 10,11-dihydroxylation of protriptyline creates two chiral centers, leading to the formation of stereoisomers. If your chromatography is not optimized to separate these, you may see peak distortion.

  • Chromatographic Separation of Diastereomers:

    • Why: Diastereomers have different physical properties and can be separated by achiral chromatography.[7] Co-elution or partial separation can lead to inaccurate quantification.

    • Recommended Approach:

      • Method 1: Reversed-Phase Chromatography (RPC):

        • Start with a high-resolution C18 or Phenyl-Hexyl column.

        • Experiment with different mobile phase modifiers (e.g., formic acid, ammonium formate, ammonium acetate) and organic solvents (methanol vs. acetonitrile) to enhance selectivity.

        • Employ a shallow gradient to maximize separation.

      • Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC):

        • HILIC is well-suited for polar analytes and can offer different selectivity compared to RPC.[8][9]

        • Use an amide or silica-based HILIC column.

        • Optimize the water content in the mobile phase, as this is a critical parameter for retention and selectivity in HILIC.

  • Consider Chiral Chromatography:

    • Why: If you need to quantify individual enantiomers (which is less common for routine bioanalysis unless there is a significant difference in their pharmacology), a chiral column will be necessary.[10][11]

    • Note: For total concentration of the dihydroxy metabolite, separating the diastereomers on an achiral column is usually sufficient.

Caption: Decision tree for troubleshooting poor peak shapes.

Issue 3: Significant Matrix Effects and Poor Sensitivity

Question: I am experiencing significant ion suppression and cannot reach the required lower limit of quantification (LLOQ). How can I mitigate this?

Answer: 10,11-Dihydro-10,11-dihydroxy Protriptyline is a polar metabolite and is prone to matrix effects, especially from endogenous phospholipids and salts in plasma and urine.

  • Optimize Sample Preparation:

    • Why: To effectively remove interfering matrix components.

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex biological samples. Use a mixed-mode or polar-modified SPE sorbent for optimal retention and elution of the analyte while removing non-polar interferences.

      • Liquid-Liquid Extraction (LLE): While less common for very polar metabolites, a highly polar extraction solvent system could be explored.

      • Protein Precipitation (PPT): This is a simpler but less clean method. If using PPT, consider techniques to remove phospholipids post-precipitation.

  • LC-MS/MS Parameter Optimization:

    • Why: To minimize in-source degradation and enhance ionization efficiency.

    • Protocol:

      • Electrospray Ionization (ESI) Source Parameters: Optimize the capillary voltage, gas flow, and temperature to ensure efficient desolvation and ionization without causing fragmentation of the analyte in the source.[7][12]

      • Collision Energy: Optimize the collision energy in the mass spectrometer to achieve a stable and intense fragment ion for quantification.

      • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 10,11-Dihydro-10,11-dihydroxy Protriptyline is the best way to compensate for matrix effects and variability in extraction and ionization.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)85 ± 560 ± 10 (Suppression)51 ± 8
Liquid-Liquid Extraction (LLE)70 ± 875 ± 7 (Suppression)53 ± 9
Solid-Phase Extraction (SPE)95 ± 398 ± 4 (Minimal Effect)93 ± 5

Note: Data are illustrative and will vary depending on the specific protocol.

References

  • Pue, M. A., et al. (1986). Tricyclic antidepressant and metabolite levels in chronic renal failure. Clinical Pharmacology & Therapeutics, 40(3), 312-319. [Link]

  • Eto, S., et al. (1995). Chiral separation of 10, 11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum. Journal of Chromatography B: Biomedical Sciences and Applications, 668(1), 163-168. [Link]

  • Gautam, A. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Biggs, J. T., & Ziegler, V. E. (1978). Protriptyline kinetics. Clinical Pharmacology & Therapeutics, 23(5), 580-584. [Link]

  • Sisenwine, S. F., & Tio, C. O. (1975). Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration. Drug Metabolism and Disposition, 3(3), 199-201. [Link]

  • Potter, W. Z., et al. (1979). Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity. Communications in Psychopharmacology, 3(2), 91-97. [Link]

  • El-Didamony, A. M., et al. (2023). Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. Molecules, 28(23), 7806. [Link]

  • Unceta, N., et al. (2012). Chiral Determination of Antidepressant Drugs and their Metabolites in Biological Samples. Current Pharmaceutical Analysis, 8(4), 369-387. [Link]

  • PubChem. Protriptyline. National Center for Biotechnology Information. [Link]

  • Müller, K., et al. (2020). Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS. Analytical and Bioanalytical Chemistry, 412(20), 4867-4879. [Link]

  • Veeprho. 10,11-Dihydro-10,11-Dihydroxy Protriptyline. [Link]

  • Zhang, H., et al. (2022). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. International Journal of Molecular Sciences, 23(21), 13204. [Link]

  • Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373-409. [Link]

  • dos Santos, B. F., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3762. [Link]

  • Weng, P., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of separation science, 36(19), 3169-3176. [Link]

  • Hsieh, Y., et al. (2006). Quantification of 4 antidepressants and a metabolite by LC-MS for therapeutic drug monitoring. Journal of separation science, 29(17), 2608-2616. [Link]

  • Rojo, D., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-1243. [Link]

  • Wen, B., et al. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-biological interactions, 173(3), 175-184. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC–MS-MS determination of selected metabolites in human urine. Spectroscopy Online. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Dubbelman, A. C., et al. (2025). Absolute quantification of polar metabolites using matrix-free calibration curves and post-column infusion of standards in HILIC-MS based metabolomics. Journal of Chromatography A, 1723, 466507. [Link]

  • University of Dhaka. (n.d.). Metabolic Changes of Drugs. [Link]

  • Cerilliant. Protriptyline HCl. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu. [Link]

  • Toussaint, G., et al. (2005). HPLC separation of diastereomers: chiral molecular tools useful for the preparation of enantiopure compounds and simultaneous determination of their absolute configurations. Molecules, 10(8), 945-962. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Krska, S. W., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Jonsson, P., et al. (2014). Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. Analytical chemistry, 86(15), 7928-7935. [Link]

  • Schiel, J. E., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. The AAPS journal, 25(2), 35. [Link]

  • Shimadzu. (2020). WP 357 Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. [Link]

  • Witts, D. J., & Turner, P. (1984). Liquid chromatographic separation of antidepressant drugs: I. Tricyclics. Journal of analytical toxicology, 8(4), 163-168. [Link]

  • U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation (BMV) Panel Discussion. [Link]

  • Wikipedia. (n.d.). Drug metabolism. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Uppsala University. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

  • Agilent. (n.d.). Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. [Link]

  • Ionescu, D., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 10593. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Ziegler, V. E., & Biggs, J. T. (1978). Protriptyline kinetics. Clinical pharmacology and therapeutics, 23(5), 580-584. [Link]

  • U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation (BMV) Panel Discussion. [Link]

  • Pharmaffiliates. Protriptyline-impurities. [Link]

  • Wen, B., et al. (2008). Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s. Chemico-biological interactions, 173(3), 175-184. [Link]

Sources

Technical Support Center: 10,11-Dihydro-10,11-dihydroxy Protriptyline Stability and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 10,11-Dihydro-10,11-dihydroxy Protriptyline. As a critical metabolite of Protriptyline, understanding its stability is paramount for accurate analytical measurements and the development of robust pharmaceutical formulations.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to address challenges related to its degradation.

A Note on Current Research: Direct and extensive studies on the specific degradation pathways of 10,11-Dihydro-10,11-dihydroxy Protriptyline are not widely available in current scientific literature. Therefore, this guide synthesizes information from studies on the parent compound, Protriptyline, and other structurally related tricyclic antidepressants (TCAs) to provide a comprehensive and scientifically grounded resource.[4][5] The principles and methodologies outlined here are based on established practices for stability testing and forced degradation studies in the pharmaceutical industry.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 10,11-Dihydro-10,11-dihydroxy Protriptyline?

Based on the chemical structure of 10,11-Dihydro-10,11-dihydroxy Protriptyline, which features a dibenzocycloheptene core and a secondary amine side chain, the primary degradation pathways are likely to be oxidation and dehydration. The hydroxyl groups on the dihydrodibenzocycloheptene ring are susceptible to oxidation, potentially leading to the formation of ketone derivatives. Dehydration of the diol could also occur under acidic or high-temperature conditions, leading to the formation of an epoxide or other unsaturated derivatives.

Q2: What are the optimal storage conditions for 10,11-Dihydro-10,11-dihydroxy Protriptyline to minimize degradation?

To minimize degradation, 10,11-Dihydro-10,11-dihydroxy Protriptyline should be stored in a cool, dark, and dry environment. A temperature of 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture. For solutions, it is advisable to use degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing unexpected peaks in my HPLC analysis of a 10,11-Dihydro-10,11-dihydroxy Protriptyline sample. What could be the cause?

Unexpected peaks in your chromatogram could be due to a number of factors, including:

  • Degradation products: If the sample has been stored improperly or for an extended period, it may have degraded.

  • Impurities from synthesis: The unexpected peaks could be impurities from the initial synthesis of the compound.

  • Contamination: The sample, solvent, or HPLC system may be contaminated.

  • Interaction with excipients: If you are analyzing a formulated product, the active pharmaceutical ingredient (API) may be interacting with the excipients.

To identify the source of the unexpected peaks, it is recommended to perform a systematic investigation, including running a blank (solvent only), analyzing a freshly prepared sample, and reviewing the synthesis and storage history of the compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of 10,11-Dihydro-10,11-dihydroxy Protriptyline during sample preparation or analysis. Adsorption to surfaces (glassware, vials, HPLC column).Use silanized glassware and low-adsorption vials. Pre-condition the HPLC column with the sample matrix.
Degradation due to pH, light, or temperature.Ensure the pH of the mobile phase and sample diluent is appropriate. Protect samples from light. Maintain controlled temperature conditions.
Inconsistent peak areas for replicate injections. Incomplete sample dissolution.Ensure the sample is fully dissolved before injection. Use a validated dissolution procedure.
Autosampler injection volume variability.Check the autosampler for proper functioning and perform a calibration if necessary.
Peak tailing or fronting in the chromatogram. Column overload.Reduce the injection volume or sample concentration.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column degradation.Replace the HPLC column with a new one of the same type.

Experimental Protocols

Forced Degradation Study of 10,11-Dihydro-10,11-dihydroxy Protriptyline

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 10,11-Dihydro-10,11-dihydroxy Protriptyline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified period, as recommended by ICH guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent peak.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying 10,11-Dihydro-10,11-dihydroxy Protriptyline in the presence of its degradation products.[9][10]

1. Column Selection:

  • A C18 column is a good starting point for the separation of tricyclic antidepressant metabolites.

2. Mobile Phase Optimization:

  • A gradient elution with a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation.

  • The pH of the buffer should be optimized to ensure good peak shape.

3. Detection:

  • UV detection at a wavelength where the analyte and its potential degradation products have significant absorbance is commonly used. A PDA detector is highly recommended to assess peak purity.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Degradation Products of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Degradation Product Formation Condition Analytical Technique for Identification
10-Keto-11-hydroxy ProtriptylineOxidationLC-MS/MS, NMR
10,11-Diketo ProtriptylineStrong OxidationLC-MS/MS, NMR
Protriptyline-10,11-epoxideDehydration (Acidic/Thermal)LC-MS/MS, NMR
Ring-contracted productsPhotodegradationLC-MS/MS, NMR

Visualizations

Degradation Pathway A 10,11-Dihydro-10,11-dihydroxy Protriptyline B Oxidation A->B D Dehydration A->D C 10-Keto-11-hydroxy Protriptyline B->C E Protriptyline-10,11-epoxide D->E Experimental Workflow cluster_0 Stability Testing cluster_1 Prevention A Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) B Identify Degradation Products (LC-MS/MS, NMR) A->B C Develop & Validate Stability-Indicating Method B->C D Optimize Storage Conditions (Temp, Light, Moisture) C->D Inform E Formulation Development (Excipient Compatibility) D->E F Protective Packaging E->F

Caption: Workflow for stability testing and degradation prevention.

References

  • ResearchGate. (n.d.). Forced degradation study results | Download Table. Retrieved from [Link]

  • IJPPR. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. Retrieved from [Link]

  • Axios Research. (n.d.). 10,11-Dihydro-10,11-Dihydroxy Protriptyline. Retrieved from [Link]

  • ResearchGate. (n.d.). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review | Request PDF. Retrieved from [Link]

  • Baiceanu, A. et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3822. [Link]

  • ResearchGate. (n.d.). Chemical structure of the tricyclic antidepressants. Retrieved from [Link]

  • PubMed. (n.d.). Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. Retrieved from [Link]

  • MDPI. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

  • Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373–409. [Link]

  • PubMed. (n.d.). Do desipramine [10,11-dihydro-5-[3-(methylamino) propyl]-5H-dibenz[b,f]azepine monohydrochloride] and fluoxetine [N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine] ameliorate the extent of colonic damage induced by acetic acid in rats? Retrieved from [Link]

  • PubMed. (n.d.). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. Retrieved from [Link]

  • PubMed. (n.d.). Stability of tricyclic antidepressants in formalin solutions. Retrieved from [Link]

  • OUCI. (n.d.). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

  • ScienceDirect. (n.d.). Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration. Retrieved from [Link]

Sources

Technical Support Center: High-Resolution Separation of Protriptyline & Metabolites

[1]

Topic: Resolving Isomeric Interference of 10,11-Dihydro-10,11-dihydroxy Protriptyline Ticket ID: #PRT-ISO-404 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary: The Isomeric Challenge

You are likely observing peak splitting, shouldering, or inconsistent integration in the quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline (hereafter 10,11-DHP ).[1]

The Root Cause: Protriptyline metabolism involves the formation of an epoxide at the 10,11 bridge, which is hydrolyzed to form the diol.[1] This process creates two chiral centers, resulting in diastereomers (cis and trans isomers).[1]

  • The Problem: Standard C18 chemistries often fail to resolve the cis and trans forms, leading to co-elution.[1]

  • The Risk: Inaccurate pharmacokinetic (PK) modeling due to integration errors or inability to distinguish the specific biological activity of each isomer.[1]

This guide provides a validated workflow to resolve these isomers using Selectivity Modulation (stationary phase change) rather than simple efficiency improvements (gradient/plate count).

Module 1: Diagnostic Workflow (Triage)

Before altering your method, confirm the nature of the interference.[1] Use this logic tree to diagnose the issue.

DiagnosticTreeStartSTART: Peak Anomaly DetectedCheckShapeIs the peak splitting or tailing?Start->CheckShapeCheckMSCheck MS/MS SpectrumCheckShape->CheckMSSplitting/ShoulderDecision3Column Failure(Void/Contamination)CheckShape->Decision3Broad TailingIsobaricAre precursor & product ions identical?CheckMS->IsobaricSourceFragCheck for Glucuronide(Precursor + 176 Da)Isobaric->SourceFragYesDecision1Isomeric Interference(Cis/Trans Diol)Isobaric->Decision1Yes (No Mass Shift)SourceFrag->Decision1Not FoundDecision2In-Source Fragmentation(Glucuronide Artifact)SourceFrag->Decision2Found Parent +176

Figure 1: Diagnostic logic for identifying isomeric interference versus matrix effects or artifacts.

Module 2: Chromatographic Resolution (The Fix)

The most effective way to separate cis and trans isomers of tricyclic antidepressant (TCA) metabolites is to utilize Pi-Pi (π-π) interactions rather than relying solely on hydrophobicity.[1]

The "Biphenyl Switch" Protocol

Standard C18 columns interact primarily through hydrophobic dispersion forces.[1] The 10,11-DHP isomers have nearly identical hydrophobicity but different 3D spatial arrangements.[1]

  • Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.[1]

  • Mechanism: The biphenyl rings on the stationary phase engage in

    
     stacking with the fused benzene rings of the protriptyline backbone.[1] The cis and trans configurations affect how closely the metabolite can approach the stationary phase, maximizing selectivity.[1]
    
Recommended Method Parameters
ParameterStandard Condition (Interference Prone)Optimized Condition (Resolved)
Column Chemistry C18 (Octadecyl)Biphenyl or PFP (Pentafluorophenyl)
Mobile Phase A Water + 0.1% Formic AcidWater + 5mM Ammonium Formate (pH ~3.[1]5)
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Flow Rate 0.5 mL/min0.4 mL/min (Slightly lower for interaction time)
Column Temp 40°C25°C - 30°C (Lower temp improves chiral selectivity)
Step-by-Step Optimization Protocol
  • Preparation: Prepare a neat standard of 10,11-DHP (if available) or a pooled high-concentration patient sample known to contain the metabolite.[1]

  • Column Install: Install a Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm fused-core).[1]

  • Solvent Choice: Use Methanol as the organic modifier.[1] Acetonitrile is a

    
    -electron deficient solvent and can suppress the 
    
    
    interactions required for separation.[1]
  • Gradient Execution:

    • Initial: 10% B (Hold 0.5 min)[1]

    • Ramp: 10% to 40% B over 6 minutes.[1] (Shallow gradients are critical for isomer separation).[1]

    • Wash: 95% B.[1]

  • Evaluation: You should observe two distinct peaks. The trans isomer is typically the major metabolite and often elutes second on Biphenyl phases, but this must be confirmed with reference standards.[1]

Module 3: Mass Spectrometry & Crosstalk

Even with chromatographic separation, mass spectrometry settings can introduce artifacts.[1]

MRM Transition Selection

The 10,11-DHP molecule (


1

Target Transitions:

  • Precursor Ion: 298.2 (

    
    )[1]
    
  • Quantifier Ion: 191.1 (Common tricyclic fragment)[1]

  • Qualifier Ion: 280.2 (Loss of

    
    ) or 262.2 (Loss of 2
    
    
    )[1]

Warning: In-Source Fragmentation If you observe a peak for Protriptyline (264.[1]2) at the exact same retention time as your Diol, you may be seeing "crosstalk" or source fragmentation.[1]

  • Check: Ensure your collision cell flushing is adequate.[1]

  • Verify: Monitor the 298

    
     264 transition. If this is high, the Diol is losing water/oxygen in the collision cell to mimic the parent drug.[1]
    

Module 4: Mechanism of Action (Visualized)

Understanding why the separation works ensures you can troubleshoot future deviations.[1]

SeparationMechanismcluster_0Stationary Phase InteractionBiphenylBiphenyl Ligand(Stationary Phase)InteractionPi-Pi Stacking(Methanol Solvent)Biphenyl->InteractionCisCis-Isomer(Steric Bulk)Cis->InteractionWeak Interaction(Steric Hindrance)TransTrans-Isomer(Planar)Trans->InteractionStrong Interaction(Better Fit)ResultRetention TimeShiftInteraction->ResultTrans elutes LATER(Typical)

Figure 2: The mechanism of selectivity.[1] The planar 'trans' isomer aligns better with biphenyl rings, increasing retention relative to the 'cis' form.[1]

Frequently Asked Questions (FAQs)

Q1: I don't have a Biphenyl column. Can I use Phenyl-Hexyl? A: Yes. Phenyl-Hexyl is a viable alternative.[1] It offers similar

1

1

Q2: Why is the peak ratio of the isomers changing between patient samples? A: This is biologically expected.[1] The formation of cis vs. trans diols is enzymatic.[1] Genetic polymorphisms in cytochrome P450 enzymes (specifically CYP450 oxidations) can alter the metabolic ratio.[1] This confirms the necessity of separating them—integrating them together masks this biological variance.[1]

Q3: I see a "ghost peak" eluting before my Diol peak with the same transition. What is it? A: This is likely the Glucuronide conjugate .[1]

  • Mechanism:[1][2][3] The glucuronide (MW ~473) elutes earlier (more polar).[1] In the hot ESI source, the glucuronide moiety falls off (in-source fragmentation), leaving the Diol ion (m/z 298), which is then detected.[1]

  • Fix: Monitor the Glucuronide transition (474

    
     298) to confirm.[1] If confirmed, ensure chromatographic separation between the Glucuronide and the free Diol.[1]
    

Q4: Can I use high pH (Ammonium Hydroxide) to improve peak shape? A: While TCAs are basic and often peak better at high pH, the Biphenyl column is less stable at pH > 8.[1]0. Furthermore, high pH can sometimes catalyze on-column epimerization of sensitive diols.[1] Stick to acidic pH (Ammonium Formate/Formic Acid) for stability and column longevity.[1]

References

  • Separation of Tricyclic Antidepressant Isomers

    • Title: "Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research."
    • Source: Waters Corporation Application Notes.[1]

    • Relevance: Establishes the baseline difficulty in separating TCA structural isomers and the need for specific column chemistries.
    • URL:

  • Metabolic Pathway Verification

    • Title: "Epoxide metabolites of protriptyline in rat urine."[1][4]

    • Source: National Institutes of Health (PubMed).[1]

    • Relevance: Confirms the existence of the 10,11-epoxide and subsequent diol formation as a major metabolic pathway.[1]

    • URL:[1]

  • Isomeric Separation Mechanisms

    • Title: "Non-Steroidal Drug Interferences in a Quantit
    • Source: National Institutes of Health (PMC).[1]

    • Relevance: Validates the use of Biphenyl columns and Methanol mobile phases for separating isobaric interferences and structural isomers in complex biological m
    • URL:

  • Reference Standard Availability

    • Title: "10,11-Dihydro-10,11-Dihydroxy Protriptyline Reference Standard."[1][4][5]

    • Source: Sriram Chem.[1][5]

    • Relevance: Confirms commercial availability of the specific metabolite for method valid
    • URL:[1]

Technical Support Center: Synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction

10,11-Dihydro-10,11-dihydroxy Protriptyline is a significant metabolite of the tricyclic antidepressant Protriptyline.[1][2] Its synthesis is crucial for various applications, including its use as a reference standard in metabolic studies and as a key intermediate in the development of new chemical entities.[3][4] The most direct and common method for its synthesis is the syn-dihydroxylation of the 10,11-double bond of the dibenzo[a,d][5]annulene ring of Protriptyline. This guide will focus on optimizing this critical transformation.

Reaction Pathway Overview

The conversion of Protriptyline to its diol derivative is an oxidation reaction that proceeds via a concerted mechanism, typically employing a high-oxidation-state transition metal catalyst.

Reaction_Pathway Protriptyline Protriptyline Intermediate Cyclic Osmate Ester Intermediate Protriptyline->Intermediate OsO4 (cat.) NMO Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline Intermediate->Diol Hydrolysis (Work-up)

Caption: General reaction pathway for the catalytic dihydroxylation of Protriptyline.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the dihydroxylation of Protriptyline can stem from several factors. The dibenzosubere_ne system presents some steric hindrance around the double bond, which can affect reaction rates. Here are the key aspects to investigate:

  • Insufficient Reagent Activity:

    • Osmium Tetroxide (OsO₄): Ensure your OsO₄ solution is fresh. OsO₄ is volatile and can degrade over time. It is highly toxic and should be handled with extreme care in a fume hood.[6]

    • N-Methylmorpholine N-oxide (NMO): The co-oxidant, NMO, must be of high purity and anhydrous. The presence of water can affect the catalytic cycle. Consider using freshly opened or properly stored NMO.

  • Suboptimal Reaction Conditions:

    • Solvent System: A common solvent system for Upjohn dihydroxylation is a mixture of acetone and water or tert-butanol and water.[6] The aqueous component is necessary for the hydrolysis of the osmate ester. The ratio of the organic solvent to water can be critical. Too much water can lead to solubility issues with the starting material, while too little can hinder the hydrolysis step.

    • Temperature: Dihydroxylation reactions are typically run at room temperature or slightly below. Running the reaction at elevated temperatures can lead to side reactions and decomposition of the product.

    • Reaction Time: The reaction may be slow due to the sterically hindered nature of the alkene. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Starting Material Purity:

    • Ensure your Protriptyline starting material is pure. Impurities can interfere with the catalyst.

Troubleshooting Table: Low Yield

Potential CauseRecommended ActionScientific Rationale
Inactive OsO₄Use a fresh ampule or solution of OsO₄.OsO₄ is the primary oxidant; its degradation leads to incomplete reaction.
Wet NMOUse anhydrous NMO or dry it before use.Water can interfere with the catalytic cycle and reagent stoichiometry.
Incorrect Solvent RatioTitrate the acetone/water or t-BuOH/water ratio. Start with a 9:1 or 4:1 mixture and adjust.Optimizing solvent polarity is crucial for both starting material solubility and reaction kinetics.
Reaction Temperature Too HighMaintain the reaction temperature at 0-25 °C.Higher temperatures can promote side reactions and product degradation.
Incomplete ReactionIncrease the reaction time and monitor by TLC/LC-MS.Steric hindrance can slow down the formation of the osmate ester.

Q2: I am observing multiple spots on my TLC plate after the reaction, even after a long reaction time. What are these side products and how can I minimize them?

A2: The presence of multiple spots indicates the formation of side products. In the context of dihydroxylation, these are likely to be:

  • Unreacted Starting Material: As discussed above, this can be due to reaction conditions.

  • Over-oxidation Products: While OsO₄ is generally milder than KMnO₄, over-oxidation can still occur, especially if the reaction is left for an extended period or at elevated temperatures. This could lead to the cleavage of the newly formed diol to form dialdehydes.

  • Epoxide Intermediate: Incomplete hydrolysis of the intermediate 10,11-epoxide of protriptyline can result in its presence in the final mixture.[1]

  • N-oxide Formation: The tertiary amine in Protriptyline can be oxidized to the corresponding N-oxide, although this is less common with OsO₄.

Minimization Strategies:

  • Control Reaction Time: Carefully monitor the consumption of the starting material by TLC. Quench the reaction as soon as the starting material is consumed to avoid over-oxidation.

  • Ensure Efficient Hydrolysis: After the oxidation is complete, ensure the hydrolysis of the osmate ester is driven to completion. Adding a mild reducing agent like sodium sulfite or sodium bisulfite can aid in the work-up and cleavage of the osmate ester.

  • Protect the Amine Group: If N-oxidation is a persistent issue, consider protecting the amine group as a carbamate (e.g., Boc) before dihydroxylation, followed by deprotection. However, this adds extra steps to the synthesis.

Side_Reactions Protriptyline Protriptyline Diol Desired Diol Protriptyline->Diol OsO4/NMO Epoxide Epoxide Intermediate Protriptyline->Epoxide Incomplete Hydrolysis N_Oxide Protriptyline N-Oxide Protriptyline->N_Oxide Oxidation of Amine OverOx Over-oxidation (Dialdehyde) Diol->OverOx Excess OsO4 High Temp.

Caption: Potential side reactions in the dihydroxylation of Protriptyline.

Q3: I am having difficulty purifying the final product. What is an effective purification strategy?

A3: 10,11-Dihydro-10,11-dihydroxy Protriptyline is a polar molecule containing both hydroxyl groups and a basic amine. This can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.

  • Column Chromatography:

    • Amine-Treated Silica: Use silica gel that has been pre-treated with an amine, such as triethylamine, to neutralize the acidic silanol groups. This will reduce tailing and improve the separation.[7]

    • Gradient Elution: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) in the mobile phase is highly recommended to prevent peak tailing.[7]

    • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a C18 reversed-phase column if the compound is sufficiently soluble in the mobile phase.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for purification. Try a solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then slowly adding a less polar solvent (e.g., diethyl ether or hexane) until precipitation occurs.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the product back into an organic solvent.

Purification Strategy Flowchart

Purification Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography (Amine-treated Silica) AcidBase->Column Crystallization Crystallization Column->Crystallization Pure Pure Diol Crystallization->Pure

Caption: A suggested workflow for the purification of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry of the dihydroxylation product?

A: The dihydroxylation of the double bond in Protriptyline with osmium tetroxide is a syn-addition, meaning both hydroxyl groups will be on the same face of the seven-membered ring.[6] Since the starting material is achiral, the product will be a meso compound if the dihydroxylation occurs in a way that creates a plane of symmetry, or a racemic mixture of enantiomers if it does not. Given the structure of Protriptyline, the resulting diol is chiral, and therefore a racemic mixture of the (10R, 11R) and (10S, 11S) enantiomers is expected.

Q: Can I use potassium permanganate (KMnO₄) instead of osmium tetroxide?

A: While KMnO₄ can also be used for syn-dihydroxylation, it is a much stronger oxidizing agent than OsO₄.[6] This increases the risk of over-oxidation and cleavage of the diol, leading to lower yields of the desired product. For a substrate like Protriptyline, which has other potentially oxidizable sites, the milder and more selective OsO₄ is highly recommended.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the diol. The disappearance of the alkene protons and the appearance of new signals corresponding to the C-OH protons and the carbons bearing the hydroxyl groups are key indicators.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₉H₂₃NO₂, MW: 297.4 g/mol ).[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. It is advisable to use a commercially available reference standard of 10,11-Dihydro-10,11-dihydroxy Protriptyline for comparison.[3][4]

Experimental Protocols

The following is a representative protocol for the synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline. This should be considered a starting point and may require optimization for your specific setup.

Representative Protocol: Catalytic Dihydroxylation of Protriptyline

  • Dissolution: In a round-bottom flask, dissolve Protriptyline (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Addition of Co-oxidant: Add N-Methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.

  • Addition of Catalyst: To the stirring solution, add a catalytic amount of osmium tetroxide (e.g., 1-2 mol% as a 2.5% solution in t-butanol).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of dichloromethane/methanol/triethylamine 90:9:1).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel pre-treated with triethylamine, using a gradient of methanol in dichloromethane containing 0.5% triethylamine.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Sisenwine, S. F., & Tio, C. O. (1980). Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration. Drug Metabolism and Disposition, 8(1), 44-45.
  • Axios Research. 10,11-Dihydro-10,11-Dihydroxy Protriptyline. [Link]

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. [Link]

  • Wikipedia. (2023, April 3). Sharpless Asymmetric Dihydroxylation. [Link]

  • Wikipedia. Dihydroxylation. [Link]

Sources

Technical Support Center: Navigating the Challenges of Isolating 10,11-Dihydro-10,11-dihydroxy Protriptyline from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges in the isolation and quantification of 10,11-Dihydro-10,11-dihydroxy Protriptyline. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific metabolite of Protriptyline. Here, we will delve into the common hurdles and provide in-depth, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your results.

The isolation of 10,11-Dihydro-10,11-dihydroxy Protriptyline, a polar metabolite of the tricyclic antidepressant Protriptyline, from complex biological matrices such as plasma, urine, and tissue homogenates, presents a unique set of analytical obstacles.[1] Its di-hydroxylated nature significantly increases its polarity compared to the parent compound, demanding tailored extraction and analytical methodologies. This guide will provide a comprehensive, question-and-answer-based approach to address the specific issues you may encounter during your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Sample Preparation & Extraction

Question 1: I am experiencing low recovery of 10,11-Dihydro-10,11-dihydroxy Protriptyline from plasma using a standard liquid-liquid extraction (LLE) protocol with a non-polar solvent. What is causing this and how can I improve my recovery?

Answer:

The primary reason for low recovery with non-polar solvents is the high polarity of the 10,11-Dihydro-10,11-dihydroxy Protriptyline metabolite. Unlike the parent drug, the two hydroxyl groups make it significantly more water-soluble.

Causality: A non-polar solvent like hexane or ethyl acetate will not efficiently partition the polar diol metabolite from the aqueous biological matrix.

Troubleshooting Steps:

  • Solvent System Modification: Employ a more polar extraction solvent or a mixture of solvents. A combination of a polar and a non-polar solvent can be effective. For instance, a mixture of dichloromethane and isopropanol (e.g., in a 9:1 or 8:2 ratio) can enhance the extraction of polar metabolites.[2]

  • pH Adjustment: The extraction efficiency of ionizable compounds is highly dependent on the pH of the aqueous phase. For a basic compound like a protriptyline metabolite, adjusting the pH of the plasma sample to be 1-2 pH units above the pKa of the analyte will ensure it is in its neutral, more organic-soluble form. A pH of 9-10 is a good starting point.[2][3]

  • Salting-Out Effect: The addition of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its partitioning into the organic phase.

  • Consider Solid-Phase Extraction (SPE): For highly polar metabolites, SPE is often a more robust and efficient technique than LLE.[4]

Question 2: My recovery of the diol metabolite is inconsistent when using Solid-Phase Extraction (SPE). What factors should I consider to optimize my SPE protocol?

Answer:

Inconsistent SPE recovery is a common issue and can be attributed to several factors, from the choice of sorbent to the optimization of the wash and elution steps.

Expertise & Experience: The key is to select a sorbent that provides the appropriate retention mechanism for a polar, basic compound and to meticulously optimize each step of the process.

Troubleshooting Protocol:

  • Sorbent Selection:

    • Polymeric Reversed-Phase Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often an excellent choice as they provide good retention for a wide range of compounds, including polar ones.

    • Mixed-Mode Cation Exchange Sorbents: These sorbents offer a dual retention mechanism (reversed-phase and ion exchange) and can be highly selective for basic compounds like the protriptyline metabolite.

  • Sample Pre-treatment: Proper pre-treatment is crucial. For plasma or serum, protein precipitation with acetonitrile or methanol is a common first step.[5] For urine, dilution and pH adjustment are often sufficient.

  • Method Optimization:

    • Conditioning: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer at the loading pH).

    • Loading: Load the sample at a controlled, slow flow rate to ensure adequate interaction between the analyte and the sorbent.

    • Washing: This is a critical step to remove matrix interferences. Use a weak wash solvent that will remove interferences without eluting the analyte. For a mixed-mode cation exchange sorbent, you can use an organic solvent to remove non-polar interferences and an acidic aqueous solution to remove basic interferences that are weaker than the analyte.

    • Elution: The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent. For a mixed-mode cation exchange sorbent, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

Experimental Workflow: Optimized SPE for 10,11-Dihydro-10,11-dihydroxy Protriptyline from Plasma

Caption: Optimized SPE workflow for the extraction of 10,11-Dihydro-10,11-dihydroxy Protriptyline from plasma.

Section 2: Handling Conjugated Metabolites

Question 3: I suspect that a significant portion of the 10,11-Dihydro-10,11-dihydroxy Protriptyline in my urine samples is in a conjugated (glucuronidated) form. How can I accurately measure the total concentration?

Answer:

You are correct to be concerned about conjugation, as Phase II metabolism often results in the formation of glucuronide conjugates, especially for hydroxylated metabolites.[6] To measure the total concentration, you must first cleave the glucuronide moiety through enzymatic hydrolysis.

Authoritative Grounding: The use of β-glucuronidase is the standard and most effective method for the deconjugation of glucuronidated drug metabolites in biological samples.[7]

Protocol for Enzymatic Hydrolysis of Urine Samples:

  • Sample Preparation: To 1 mL of urine, add an appropriate internal standard.

  • Buffer Addition: Add a buffer to maintain the optimal pH for the enzyme. The optimal pH can vary depending on the source of the β-glucuronidase, but it is typically in the range of 4.5-6.8.

  • Enzyme Addition: Add a sufficient activity of β-glucuronidase. The amount of enzyme and incubation time will need to be optimized. Recombinant β-glucuronidases can offer faster hydrolysis times.[7][8]

  • Incubation: Incubate the mixture at the recommended temperature for the enzyme (often 37°C or higher for some preparations) for a period of 1 to 24 hours. The optimal incubation time should be determined experimentally.

  • Termination of Reaction: Stop the reaction by adding a strong acid or by proceeding directly to protein precipitation with an organic solvent.

  • Extraction: Proceed with your optimized SPE or LLE protocol to extract the now deconjugated (free) 10,11-Dihydro-10,11-dihydroxy Protriptyline.

Parameter Recommendation Rationale
Enzyme Source Recombinant E. coliOften provides higher purity and faster reaction times.[7][8]
pH 4.5 - 6.8Ensure optimal enzyme activity.
Temperature 37 - 60°CFollow manufacturer's recommendation.
Incubation Time 1 - 24 hoursNeeds to be optimized for complete hydrolysis.
Section 3: Analytical Challenges

Question 4: I am observing significant signal suppression for 10,11-Dihydro-10,11-dihydroxy Protriptyline during my LC-MS/MS analysis of plasma extracts. What are the likely causes and how can I mitigate this matrix effect?

Answer:

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of biological samples.[9] They occur when co-eluting endogenous components from the matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decrease in signal intensity and inaccurate quantification.[9]

Causality: The high concentration of phospholipids, salts, and other endogenous molecules in plasma extracts can compete with the analyte for ionization, leading to suppression.

Mitigation Strategies:

  • Improved Sample Cleanup: A more rigorous SPE protocol, as described earlier, is the first line of defense. Ensure your wash steps are effective at removing interfering components.

  • Chromatographic Separation: Optimize your HPLC method to achieve chromatographic separation of the analyte from the bulk of the matrix components.

    • Gradient Elution: Employ a gradient elution that starts with a high aqueous composition to allow polar interferences to elute first, followed by a ramp in the organic phase to elute your analyte.

    • Column Chemistry: Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or a hydrophilic interaction liquid chromatography (HILIC) column, which can be beneficial for polar analytes.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS of 10,11-Dihydro-10,11-dihydroxy Protriptyline will co-elute with the analyte and experience the same degree of ion suppression, allowing for an accurate ratio-based quantification.[5][10]

  • Dilution: If the signal is sufficiently strong, a simple dilution of the sample extract can reduce the concentration of interfering matrix components.

Logical Relationship Diagram: Mitigating Matrix Effects

Matrix_Effects ME Matrix Effect (Ion Suppression) SC Improved Sample Cleanup (e.g., optimized SPE) ME->SC CS Chromatographic Separation ME->CS IS Stable Isotope-Labeled Internal Standard ME->IS DI Sample Dilution ME->DI AQ Accurate Quantification SC->AQ CS->AQ IS->AQ DI->AQ

Caption: Strategies to mitigate matrix effects and achieve accurate quantification.

Section 4: Stability and Storage

Question 5: What are the best practices for storing biological samples to ensure the stability of 10,11-Dihydro-10,11-dihydroxy Protriptyline?

Answer:

Ensuring the stability of your analyte from collection to analysis is fundamental for reliable results. Tricyclic antidepressants and their metabolites are generally stable, but proper storage is still critical.

Trustworthiness: Following validated storage procedures is essential for the integrity of your study.

Recommended Storage Conditions:

  • Short-term Storage (up to 24 hours): Samples can be stored at 2-8°C.

  • Long-term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or, ideally, at -80°C.[11]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[11] It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

  • Light Protection: While not extensively reported for this specific metabolite, it is good practice to protect samples from light, as some tricyclic antidepressants can be light-sensitive.

Studies on similar compounds have shown good stability in urine for up to 5 days at -20°C and after three freeze-thaw cycles.[11] However, it is always best practice to perform your own stability studies under your specific laboratory conditions.

References

  • Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1979). The metabolic disposition of protriptyline in rats, dogs, and man. Drug Metabolism and Disposition, 7(1), 1-6.
  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Tybring, G., Nordin, J., & Widén, J. (1998). High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma.
  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., Ekroos, K., Han, X., Ikeda, K., Liebisch, G., Lin, M. K., Loh, T. P., Meikle, P. J., Orešič, M., Quehenberger, O., Shevchenko, A., Torta, F., Wenk, M. R., & Wenk, M. R. (2018). MS-based lipidomics of human plasma: a community-initiated position paper to develop accepted guidelines. Journal of Lipid Research, 59(10), 2001–2017.
  • Axios Research. (n.d.). 10,11-Dihydro-10,11-Dihydroxy Protriptyline. Retrieved January 29, 2026, from [Link]

  • Li, W., & Tse, F. L. S. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 23(3), 468–474.
  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.). Waters. Retrieved January 29, 2026, from [Link]

  • Setapar, S. H. M., Yian, L. N., & Yunus, M. A. C. (2013). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 5(3), 79-85.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Proelss, H. F., & Lohmann, H. J. (1977). Liquid-chromatographic procedure for tricyclic drugs and their metabolites in plasma. Clinical Chemistry, 23(10), 1804–1808.
  • Nielsen, M. K. K., Johansen, S. S., Dalsgaard, P. W., & Linnet, K. (2017).
  • Rostami, S., Amini, M., & Chitsaz, M. (2018). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. DARU Journal of Pharmaceutical Sciences, 26(1), 29–37.
  • LCGC International. (2015, July 1). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent.
  • Sitasuwan, P., Melendez, C., & Lee, L. A. (2016). Variations in enzymatic hydrolysis efficiencies for amitriptyline and cyclobenzaprine in urine. Journal of analytical toxicology, 40(8), 665–670.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved January 29, 2026, from [Link]

  • Ziegler, V. E., Biggs, J. T., Wylie, L. T., Coryell, W. H., Hanifl, K. M., Hawf, D. J., & Rosen, S. H. (1978). Protriptyline kinetics. Clinical Pharmacology and Therapeutics, 23(5), 580-584.
  • Centini, F., Gotti, R., & Gherardi, S. (1995). Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection. Journal of pharmaceutical and biomedical analysis, 13(2), 133–140.
  • Karadaş, M., & Önal, A. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of analytical science and technology, 11(1), 1-13.
  • Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Sitasuwan, P., Melendez, C., & Lee, L. A. (2016). Comparison of β-glucuronidase activity in patient urine samples. Journal of analytical toxicology, 40(8), 665-670.
  • Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. (2024, March 4). Encyclopedia.pub. Retrieved January 29, 2026, from [Link]

  • Spivia, W. R., Raedschelders, K., Gomez, M., & Van Eyk, J. E. (n.d.).
  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Sisenwine, S. F., Tio, C. O., & Ruelius, H. W. (1979). Epoxide metabolites of protriptyline in rat urine. Journal of pharmaceutical sciences, 68(9), 1195–1197.
  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.). Waters. Retrieved January 29, 2026, from [Link]

  • Wang, Y., Li, C., Liu, Y., & Li, Y. (2022). Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. Acta Pharmaceutica Sinica B, 12(4), 1591–1611.
  • Lanchote, V. L., Bonato, P. S., & de Campos, D. R. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Journal of the Brazilian Chemical Society, 19(1), 148–154.
  • Protriptyline. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link]

  • Wolfender, J. L., Nuzillard, J. M., & Renault, J. H. (2018). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Planta medica, 84(12/13), 839–853.
  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. (n.d.). eGrove - University of Mississippi. Retrieved January 29, 2026, from [Link]

  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (n.d.). Washington State Patrol. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 10,11-Dihydro-10,11-dihydroxy Protriptyline Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of drug metabolites is fundamental to therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. 10,11-Dihydro-10,11-dihydroxy Protriptyline, a key metabolite of the tricyclic antidepressant Protriptyline, serves as a critical biomarker for assessing drug metabolism and patient response. However, significant variability in measured concentrations often exists between laboratories, potentially leading to inconsistent clinical interpretations. This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison program for 10,11-Dihydro-10,11-dihydroxy Protriptyline. We offer a comparative analysis of prevalent analytical methodologies, a detailed, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and a robust statistical approach for data analysis. The objective is to equip researchers, clinical chemists, and drug development professionals with the necessary tools to validate and harmonize their analytical methods, thereby ensuring data comparability and enhancing the reliability of clinical decision-making.

The Imperative for Harmonization in Protriptyline Metabolite Analysis

Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression and other conditions.[1][2] Like many TCAs, it undergoes extensive hepatic metabolism, producing several metabolites, including 10,11-Dihydro-10,11-dihydroxy Protriptyline.[3] The concentration of this metabolite in biological matrices such as plasma or urine can provide crucial insights into an individual's metabolic phenotype, adherence to therapy, and potential for adverse effects. Given that therapeutic decisions may be influenced by these measurements, ensuring that results are accurate and reproducible across different analytical sites is of paramount importance.[4]

Inter-laboratory comparison studies, also known as proficiency testing (PT), are the cornerstone of external quality assurance.[5] They allow a laboratory to assess its performance by comparing its results with those of other laboratories analyzing the same, standardized sample.[6] This process is critical for identifying systematic biases, evaluating method robustness, and fostering confidence in the data that underpins clinical research and patient care.

Common Challenges in the Bioanalysis of Polar Metabolites

Quantifying polar metabolites like 10,11-Dihydro-10,11-dihydroxy Protriptyline presents several analytical challenges that can contribute to inter-laboratory variability:

  • Matrix Effects: Co-eluting endogenous components in plasma or urine can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.

  • Analyte Stability: The dihydroxy metabolite may be susceptible to degradation during sample collection, storage, and processing. Establishing and verifying stability under various conditions is a non-trivial but essential task.

  • Low Endogenous Concentrations: Therapeutic concentrations of the parent drug and its metabolites can be in the low nanogram per milliliter (ng/mL) range, demanding highly sensitive analytical methods.[4][7]

  • Lack of Standardization: Laboratories often develop and validate their own "in-house" methods. Differences in sample preparation techniques (e.g., protein precipitation vs. solid-phase extraction), instrumentation, and calibration strategies can be significant sources of discrepancy.[6]

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is a critical determinant of a method's performance. While several methods can be used for TCA analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and specificity.

Methodology Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of the analyte and its fragments.High sensitivity and specificity; high throughput; requires small sample volume.[8][9]High initial instrument cost; susceptible to matrix effects; requires skilled operators.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Excellent chromatographic resolution; well-established technique.Often requires derivatization for polar metabolites, adding complexity and potential for error; lower throughput than LC-MS/MS.[10]
HPLC-UV/Fluor Chromatographic separation followed by detection based on UV absorbance or fluorescence.Lower instrument cost; simpler operation.Lower sensitivity and specificity compared to MS methods; potential for interference from co-eluting compounds.[11]

For an inter-laboratory comparison of 10,11-Dihydro-10,11-dihydroxy Protriptyline, an LC-MS/MS-based method is strongly recommended to ensure the highest level of analytical certainty.

Designing a Robust Inter-Laboratory Comparison Study

A successful proficiency testing scheme requires meticulous planning and coordination, typically managed by a central reference laboratory. The fundamental workflow involves preparing homogenous batches of test material, distributing them to participating laboratories, and then collating and statistically analyzing the returned data.

Workflow for Proficiency Testing

The following diagram illustrates the key stages in conducting an inter-laboratory comparison study.

G cluster_0 Phase 1: Preparation (Reference Lab) cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting (Reference Lab) A Source Certified Reference Material (CRM) of Analyte and Internal Standard B Prepare Homogenous Sample Pools (e.g., Spiked Plasma at Low, Med, High Conc.) A->B C Assess Homogeneity and Stability of PT Samples B->C D Distribute Blinded Samples to Participating Laboratories C->D E Participating Labs Analyze Samples Using Their Validated In-House Method D->E F Labs Submit Results, Method Details, and QC Data to Reference Lab E->F G Statistically Analyze Collated Data (Calculate Z-Scores, Identify Outliers) F->G H Generate Individualized Performance Reports and Overall Study Summary G->H I Provide Recommendations for Method Improvement and Future PT Rounds H->I

Caption: Workflow for an Inter-Laboratory Comparison Study.

Recommended Protocol: Quantification by Solid-Phase Extraction and LC-MS/MS

This section provides a detailed, self-validating protocol that serves as a benchmark for accuracy and robustness. The causality behind key steps is explained to provide a deeper understanding of the method's integrity.

Reagents and Materials
  • Reference Standards: 10,11-Dihydro-10,11-dihydroxy Protriptyline and Protriptyline-d3 (as internal standard). Sourcing high-purity, certified standards is the first step in ensuring analytical accuracy.[12][13][14]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate.

  • Biological Matrix: Pooled human plasma (screened for interferences).

  • SPE Cartridges: Mixed-mode cation exchange cartridges. These are chosen for their ability to selectively retain the basic amine structure of the analyte while allowing for rigorous washing steps to remove matrix components.

Standard and QC Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Serially dilute the primary stocks to create a calibration curve (e.g., 1-200 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare Protriptyline-d3 at a fixed concentration (e.g., 50 ng/mL). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for sample loss and ionization variability.[13]

  • Calibration (CAL) and Quality Control (QC) Samples: Spike blank plasma with appropriate volumes of working standard solutions. QCs should be prepared at a minimum of three levels (low, medium, high).

Sample Extraction: Solid-Phase Extraction (SPE)

This protocol is designed for a 96-well plate format for higher throughput.

  • Pre-treatment: To 200 µL of plasma sample (CAL, QC, or unknown), add 20 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex. The acid precipitates proteins and ensures the analyte is in the correct charge state for binding to the SPE sorbent.

  • Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetate buffer. This removes general polar interferences.

    • Wash 2: 1 mL of methanol. This removes non-polar, lipid-based interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures solvent compatibility with the LC system.

LC-MS/MS Instrumental Parameters

The following table provides a validated starting point for method development.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte ionization (positive mode).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the column.
Gradient 5% B to 95% B over 4 minAllows for separation from early-eluting matrix components and late-eluting lipids.
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC systems.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules; positive mode is suitable for the amine group.
MRM Transitions Analyte: Q1: 298.2 -> Q3: 211.1 (Quantifier), Q3: 71.1 (Qualifier) IS (Protriptyline-d3): Q1: 267.2 -> Q3: 180.1Specific precursor-to-product ion transitions ensure high selectivity and confident identification.
Data Analysis and Acceptance Criteria
  • Calibration Curve: Construct a linear regression curve (analyte/IS peak area ratio vs. concentration) with a weighting factor of 1/x² to account for heteroscedasticity. The correlation coefficient (r²) should be >0.99.

  • QC Acceptance: At least 67% of QC samples must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification).

Data Analysis and Interpretation in an Inter-Laboratory Study

After receiving data from all participating labs, the reference lab must perform a statistical analysis to assess performance. The primary goal is to calculate a consensus mean and then determine how far each laboratory's result deviates from that mean.

Statistical Analysis Workflow

The Z-score is a widely accepted metric for proficiency testing that normalizes the data and allows for a standardized performance assessment.

Caption: Statistical workflow for analyzing inter-laboratory data.

Sample Data and Interpretation

Table 3: Hypothetical Inter-Laboratory Comparison Results (Sample ID: PT-2026-01, High QC) Consensus Mean (x̄) = 155.2 ng/mL; Standard Deviation (s) = 8.5 ng/mL

Laboratory ID Reported Value (ng/mL) Z-Score Performance
Lab-001158.00.33Satisfactory
Lab-002149.5-0.67Satisfactory
Lab-003175.12.34Questionable
Lab-004152.3-0.34Satisfactory
Lab-005134.8-2.40Questionable
Lab-006181.03.04Unsatisfactory

In this hypothetical scenario, Lab-006 shows a clear positive bias that requires investigation. Labs 003 and 005 show potential issues that warrant a review of their methods and QC data.

Best Practices for Ensuring Long-Term Data Comparability

  • Use of Certified Reference Materials (CRMs): Whenever possible, calibration and QC materials should be traceable to a certified reference material.[12] This anchors the measurements to a universally accepted standard.

  • Harmonized Protocols: While forcing all labs to use an identical protocol is often impractical, harmonizing critical steps like the choice of internal standard and sample pre-treatment can significantly reduce variability.

  • Robust Internal Quality Control: Each laboratory must maintain a stringent internal QC program, including the regular analysis of multiple QC levels and adherence to pre-defined acceptance criteria.

  • Regular Participation in PT Schemes: Consistent participation in external proficiency testing programs is the only way to monitor performance over time and against a peer group.[15][16]

Conclusion

References

  • SRIRAMCHEM. 10,11-Dihydro-10,11-Dihydroxy Protriptyline.
  • Yamada, T., et al. (2018).
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protriptyline. LiverTox.
  • Ziegler, V. E., et al. (1978). Protriptyline kinetics. Clinical Pharmacology and Therapeutics.
  • Axios Research. 10,11-Dihydro-10,11-Dihydroxy Protriptyline.
  • National Center for Biotechnology Inform
  • Pharmaffiliates. protriptyline hydrochloride and its Impurities.
  • A2LA.
  • Journal of Analytical Toxicology. (2014). Method validation of a tricyclic antidepressant drug panel in urine by UPLC-MS/MS.
  • American Proficiency Institute. Proficiency Testing.
  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs.
  • Raggi, M. A., et al. (2002). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods.
  • BioPharm International. (2003).
  • Biggs, J. T., & Ziegler, V. E. (1977). Protriptyline plasma levels and antidepressant response. Clinical Pharmacology & Therapeutics.
  • Commonwealth of Pennsylvania Department of Health. Proficiency Testing.
  • Cerilliant. Protriptyline HCl | Certified Solutions Standards.
  • AOCS.
  • Thour, A., & Marwaha, R. (2023). Protriptyline.
  • International Association for Therapeutic Drug Monitoring and Clinical Toxicology. (2021). Official Guideline: Development and Validation of Dried Blood Spot-Based Methods for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring.
  • Washington State Patrol.
  • Veeprho. 10,11-Dihydro-10,11-Dihydroxy Protriptyline | CAS 29785-65-7.
  • American Association of Bioanalysts Medical Laboratory Evalu
  • Bailey, D. N., & Jatlow, P. I. (1976). Gas-chromatographic Analysis for Therapeutic Concentrations of Amitriptyline and Nortriptyline in Plasma, With Use of a Nitrogen Detector. Clinical Chemistry.
  • Drugs.com. Protriptyline Monograph for Professionals.
  • International Journal of Pharmaceutical and Biological Science Archive. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • Routledge. (2004).
  • World Health Organization. (2023).
  • MDPI. (2024). Method-Comparison Validation of a Novel Capillary Blood Collection Kit, True Dose® TD-EPI, for Therapeutic Drug Monitoring of Epirubicin.

Sources

comparing synthetic versus biologically derived 10,11-Dihydro-10,11-dihydroxy Protriptyline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Synthetic versus Biologically Derived 10,11-Dihydro-10,11-dihydroxy Protriptyline for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the characterization of drug metabolites is a critical step in understanding a compound's efficacy, safety, and metabolic fate. The availability of pure metabolite standards is paramount for accurate bioanalysis and toxicological assessments. This guide provides a comprehensive comparison of synthetically produced and biologically derived 10,11-Dihydro-10,11-dihydroxy Protriptyline, a key metabolite of the tricyclic antidepressant Protriptyline. We will delve into the nuances of each derivation method, offering a framework for their comparative evaluation based on established scientific principles and methodologies.

The Significance of Metabolite Standards in Drug Development

The journey of a drug from discovery to clinical application is paved with rigorous testing and analysis. A crucial aspect of this process is the study of its metabolites, which are the byproducts of the body's metabolic processes. Understanding these metabolites is essential for several reasons:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Metabolites can have their own pharmacological activity, sometimes even greater than the parent drug. Their formation and elimination rates are key to determining dosing regimens.

  • Safety and Toxicology: Some metabolites can be reactive and contribute to adverse drug reactions or toxicity. Regulatory agencies require thorough toxicological evaluation of all major human metabolites.

  • Drug-Drug Interactions: A drug's metabolic pathway can be influenced by co-administered drugs, leading to altered efficacy or toxicity.

For these reasons, having access to pure, well-characterized metabolite standards is not just a matter of convenience but a scientific and regulatory necessity. The choice between a synthetic or a biologically derived standard has significant implications for the accuracy and reliability of preclinical and clinical studies.

Derivation Pathways: A Tale of Two Origins

The production of 10,11-Dihydro-10,11-dihydroxy Protriptyline can be approached from two distinct avenues: chemical synthesis and biological generation. Each method presents a unique set of advantages and challenges that can influence the final product's characteristics.

The Synthetic Route: Precision and Control

Chemical synthesis offers a high degree of control over the final product. The process typically involves a multi-step reaction sequence starting from readily available precursors.

Synthetic_Route Protriptyline Protriptyline Epoxidation Epoxidation (e.g., m-CPBA) Protriptyline->Epoxidation Protriptyline-10,11-epoxide Protriptyline-10,11-epoxide Epoxidation->Protriptyline-10,11-epoxide Hydrolysis Acid or Base Catalyzed Hydrolysis Protriptyline-10,11-epoxide->Hydrolysis 10,11-Dihydro-10,11-dihydroxy Protriptyline 10,11-Dihydro-10,11-dihydroxy Protriptyline Hydrolysis->10,11-Dihydro-10,11-dihydroxy Protriptyline

Caption: A generalized synthetic pathway for 10,11-Dihydro-10,11-dihydroxy Protriptyline.

The primary advantage of chemical synthesis lies in its potential for scalability and the ability to produce large quantities of the metabolite. However, the process can introduce impurities, including starting materials, reagents, and byproducts, which must be diligently removed through purification steps.

The Biological Pathway: Mimicking Nature's Machinery

Biologically derived metabolites are typically produced using in vitro systems that replicate the metabolic processes of the human body. This often involves incubating the parent drug, Protriptyline, with human liver microsomes or other enzyme preparations.

Biological_Derivation Protriptyline Protriptyline Incubation Incubation with Human Liver Microsomes + NADPH Protriptyline->Incubation Metabolic_Transformation CYP450-mediated Oxidation Incubation->Metabolic_Transformation 10,11-Dihydro-10,11-dihydroxy Protriptyline 10,11-Dihydro-10,11-dihydroxy Protriptyline Metabolic_Transformation->10,11-Dihydro-10,11-dihydroxy Protriptyline

Caption: The biological derivation of 10,11-Dihydro-10,11-dihydroxy Protriptyline.

The key benefit of this approach is the production of a metabolite that is stereochemically identical to what is formed in vivo. However, the yields are often low, and the purification process can be challenging due to the complex biological matrix.

Head-to-Head Comparison: A Multi-faceted Evaluation

A rigorous comparison of synthetic and biologically derived 10,11-Dihydro-10,11-dihydroxy Protriptyline requires a battery of analytical techniques to assess various quality attributes.

Purity and Impurity Profiling

The purity of a metabolite standard is paramount for its use in quantitative bioanalysis. Impurities can interfere with analytical assays and lead to inaccurate results.

ParameterSyntheticBiologically DerivedAnalytical Technique
Purity Typically >98%Highly variable, often lowerHPLC-UV, LC-MS
Key Impurities Starting materials, reagents, reaction byproductsResidual parent drug, other metabolites, matrix componentsLC-MS/MS, NMR

Experimental Protocol: HPLC-UV Purity Assessment

  • Standard Preparation: Prepare stock solutions of both synthetic and biologically derived metabolites in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject equal volumes of each sample and analyze the chromatograms for the main peak area and any impurity peaks.

  • Calculation: Calculate purity as the percentage of the main peak area relative to the total peak area.

Stereoisomeric Composition

Many drugs and their metabolites are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological properties.

ParameterSyntheticBiologically DerivedAnalytical Technique
Stereoisomeric Ratio Often produced as a racemic mixture (1:1 ratio of enantiomers) unless a stereoselective synthesis is employed.Typically produced as a single enantiomer due to the stereospecificity of metabolic enzymes.Chiral HPLC, Circular Dichroism (CD) Spectroscopy

Experimental Protocol: Chiral HPLC for Enantiomeric Resolution

  • Column Selection: Utilize a chiral stationary phase column suitable for the separation of amine-containing compounds.

  • Mobile Phase Optimization: Develop an appropriate mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a chiral selector additive.

  • Analysis: Inject the synthetic and biologically derived samples and compare the resulting chromatograms to determine the enantiomeric ratio.

Isotopic Labeling

For certain applications, such as in vivo metabolic studies using mass spectrometry, isotopically labeled standards are required.

ParameterSyntheticBiologically Derived
Isotopic Labeling Can be readily incorporated at specific positions using labeled starting materials.Not feasible to produce with specific isotopic labels.

Bioactivity Assessment: The Ultimate Test

While analytical techniques provide crucial information about the chemical properties of the metabolite standards, a bioassay is the ultimate test of their biological equivalence.

Experimental Protocol: In Vitro Bioassay

  • Cell Line Selection: Choose a cell line that expresses the relevant target for the metabolite's potential pharmacological activity.

  • Assay Development: Develop a functional assay to measure the biological response upon treatment with the metabolite (e.g., a receptor binding assay or a second messenger assay).

  • Dose-Response Analysis: Generate dose-response curves for both the synthetic and biologically derived metabolites.

  • Comparison: Compare the EC50 or IC50 values to determine if there are any significant differences in potency.

Conclusion: A Matter of Fit-for-Purpose

The choice between a synthetic and a biologically derived 10,11-Dihydro-10,11-dihydroxy Protriptyline standard is not a matter of one being universally superior to the other. Instead, the decision should be based on the specific application.

  • For quantitative bioanalysis , a high-purity synthetic standard is often preferred due to its well-defined concentration and lack of interfering biological matrix components.

  • For pharmacological and toxicological studies , the biologically derived metabolite is invaluable as it represents the true stereoisomer formed in vivo.

Ultimately, a thorough analytical and biological comparison is essential to ensure that the chosen standard is fit-for-purpose and will yield accurate and reliable data in downstream applications. This rigorous approach to metabolite standard characterization is a cornerstone of robust drug development programs.

References

  • Drug Metabolism and Pharmacokinetics. (Source: National Center for Biotechnology Information) [Link]

  • Guidance for Industry: Safety Testing of Drug Metabolites. (Source: U.S. Food and Drug Administration) [Link]

  • High-Performance Liquid Chromatography (HPLC). (Source: Wikipedia) [Link]

  • Chiral Chromatography. (Source: Wikipedia) [Link]

10,11-Dihydro-10,11-dihydroxy Protriptyline pharmacokinetic comparison with parent drug

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of tricyclic antidepressants (TCAs), protriptyline stands out for its unique stimulating properties.[1] As with many TCAs, its journey through the body is complex, involving extensive hepatic metabolism that gives rise to various metabolites.[2] Among these is 10,11-Dihydro-10,11-dihydroxy protriptyline, a product of oxidation at the 10,11 double bond of the parent molecule.[3] Understanding the pharmacokinetic nuances of such metabolites is paramount for a comprehensive grasp of a drug's overall therapeutic and toxicological profile. This guide offers a comparative analysis of the pharmacokinetics of protriptyline and its dihydroxy metabolite, synthesizing established data for the parent drug with reasoned extrapolations for the metabolite, and provides a detailed experimental protocol for their direct comparison.

The Metabolic Journey: From Parent Drug to Dihydroxy Metabolite

Protriptyline is well-absorbed after oral administration and undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP2D6.[4][5] One of the key metabolic pathways is the hydroxylation of the dibenzocycloheptene ring system, leading to the formation of 10,11-Dihydro-10,11-dihydroxy protriptyline.[3] This transformation significantly increases the polarity of the molecule.

Protriptyline Protriptyline (Parent Drug) Metabolism Hepatic Metabolism (CYP450-mediated oxidation) Protriptyline->Metabolism Oxidation at 10,11-position Excretion Renal Excretion Protriptyline->Excretion Minor pathway Metabolite 10,11-Dihydro-10,11-dihydroxy Protriptyline (Dihydroxy Metabolite) Metabolism->Metabolite Metabolite->Excretion Increased Polarity Facilitates Elimination

Caption: Metabolic conversion of Protriptyline to its dihydroxy metabolite.

Comparative Pharmacokinetic Parameters: A Side-by-Side Analysis

While extensive pharmacokinetic data for protriptyline is available, specific experimental values for its 10,11-dihydroxy metabolite are not readily found in the literature. The following table presents the known parameters for protriptyline alongside projected characteristics for its metabolite, based on the general principles of drug metabolism and elimination. The addition of two hydroxyl groups is expected to increase hydrophilicity, which typically leads to a smaller volume of distribution and more rapid clearance.

Pharmacokinetic ParameterProtriptyline (Parent Drug)10,11-Dihydro-10,11-dihydroxy Protriptyline (Metabolite) - ProjectedRationale for Projection
Bioavailability (Oral) 77-93%[1]LowerIncreased first-pass metabolism due to higher polarity.
Peak Plasma Time (Tmax) 8-12 hours[6]ShorterPotentially faster absorption and/or formation from the parent drug.
Protein Binding 92%[1]LowerIncreased hydrophilicity generally reduces plasma protein binding.
Volume of Distribution (Vd) 15-31.2 L/kg[7]SmallerReduced distribution into tissues due to increased polarity.
Elimination Half-life (t1/2) 54-92 hours[1]ShorterIncreased water solubility facilitates more rapid renal clearance.
Metabolism Hepatic (CYP2D6)[4][5]May undergo further conjugation (e.g., glucuronidation)Hydroxyl groups provide sites for Phase II metabolic reactions.
Excretion Primarily renal as metabolites[4]Primarily renalEnhanced water solubility promotes efficient urinary excretion.

Experimental Protocol for a Comparative Pharmacokinetic Study

To empirically determine and compare the pharmacokinetic profiles of protriptyline and its 10,11-dihydroxy metabolite, a well-designed in vivo study is essential. The following protocol outlines a standard approach using a rat model.

Objective:

To compare the pharmacokinetic parameters of protriptyline and 10,11-Dihydro-10,11-dihydroxy protriptyline following intravenous and oral administration in Sprague-Dawley rats.

Materials:
  • Male Sprague-Dawley rats (250-300g)

  • Protriptyline hydrochloride (reference standard)

  • 10,11-Dihydro-10,11-dihydroxy protriptyline (reference standard)[8]

  • Vehicle for administration (e.g., saline, 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system

Methodology:
  • Animal Acclimatization and Catheterization:

    • House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the study.[9]

    • Surgically implant jugular vein catheters for blood sampling. Allow for a recovery period of at least 48 hours.

  • Drug Administration:

    • Divide rats into four groups (n=6 per group):

      • Group 1: Protriptyline IV (e.g., 2 mg/kg)

      • Group 2: Protriptyline Oral (e.g., 10 mg/kg)

      • Group 3: 10,11-Dihydro-10,11-dihydroxy protriptyline IV (e.g., 2 mg/kg)

      • Group 4: 10,11-Dihydro-10,11-dihydroxy protriptyline Oral (e.g., 10 mg/kg)

    • Administer the respective compounds via the jugular vein catheter (IV groups) or oral gavage (Oral groups).

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) from the jugular vein catheter at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.

    • Immediately place blood samples into heparinized tubes and centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of protriptyline and 10,11-Dihydro-10,11-dihydroxy protriptyline in rat plasma.[10][11]

    • The method should include a suitable internal standard.

    • Sample preparation will likely involve protein precipitation or solid-phase extraction.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters for both compounds from the plasma concentration-time data:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Elimination half-life (t1/2)

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Oral bioavailability (F%)

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis Acclimatization Acclimatization Catheterization Jugular Vein Catheterization Acclimatization->Catheterization Grouping Randomize into 4 Groups (IV & Oral for each compound) Catheterization->Grouping Blood_Sampling Serial Blood Sampling Grouping->Blood_Sampling Plasma_Separation Centrifugation to obtain Plasma Blood_Sampling->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS LC-MS/MS Quantification Storage->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Experimental workflow for the comparative pharmacokinetic study.

Concluding Remarks for the Drug Development Professional

The metabolic conversion of protriptyline to its dihydroxy form represents a critical step in its disposition. The anticipated alterations in the pharmacokinetic profile—most notably a shorter half-life and smaller volume of distribution—underscore the importance of characterizing major metabolites. While the dihydroxy metabolite may exhibit its own pharmacological activity, its likely more rapid elimination suggests its contribution to the overall therapeutic effect may be less sustained than that of the parent drug. The provided experimental protocol offers a robust framework for obtaining the empirical data necessary to confirm these hypotheses and to build a more complete understanding of protriptyline's in vivo behavior. Such data are invaluable for refining dosing regimens, predicting drug-drug interactions, and ensuring the safety and efficacy of this important therapeutic agent.

References

  • Wikipedia. Protriptyline. [Link]

  • Drugs.com. Protriptyline Monograph for Professionals. [Link]

  • National Center for Biotechnology Information. Protriptyline - LiverTox. [Link]

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Prescriber's Guide. Cambridge University Press.
  • Ziegler, V. E., Biggs, J. T., Wylie, L. T., & Coryell, W. H. (1978). Protriptyline kinetics. Clinical Pharmacology & Therapeutics, 23(5), 580-584.
  • GlobalRx. Clinical Profile of Protriptyline Hydrochloride 5mg Tablet. [Link]

  • Bhat, Z. A., & Kumar, D. (2023). Protriptyline. In StatPearls.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4976, Protriptyline. [Link]

  • Medscape. Vivactil (protriptyline) dosing, indications, interactions, adverse effects, and more. [Link]

  • Gomeni, R., & Gomeni, C. (1978). Pharmacokinetic aspects of protriptyline plasma levels. European journal of clinical pharmacology, 13(4), 285-291.
  • Mayo Clinic. Protriptyline (Oral Route) - Side effects & dosage. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, X. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Acta Pharmaceutica Sinica B.
  • Ren, P., Hou, X., Wang, J., & Zhang, X. (2018).
  • Khatoon, A., Setapar, S. H. M., Ahmad, A., & Lee, N. Y. (2014). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 6(6), 333-343.
  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & therapeutics, 85(1), 11-28.
  • Moore, G., & Tiong, J. (2017). Brain Pharmacokinetics and Tissue Distribution In Vivo of Fluvoxamine and Fluoxetine by Fluorine Magnetic Resonance Spectroscopy. Neuropsychopharmacology, 42(1), 221-229.
  • Li, Q., Chen, H., Zhang, M., Wang, Y., & Chen, X. (2021). A phase I study to evaluate the safety, tolerability, and pharmacokinetics of HEC113995PA· H2O, a novel dual-acting serotonergic antidepressant, in healthy subjects. Drug design, development and therapy, 15, 4689.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6603149, Protriptyline Hydrochloride. [Link]

  • Ziegler, V. E., Biggs, J. T., Ardekani, A. B., & Rosen, S. H. (1977). Contribution of desipramine to the antidepressant effect of imipramine.
  • Płotka-Wasylka, J., & Namieśnik, J. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules (Basel, Switzerland), 25(24), 5917.

Sources

validation of 10,11-Dihydro-10,11-dihydroxy Protriptyline as a potential biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for validating 10,11-Dihydro-10,11-dihydroxy Protriptyline as a biomarker, specifically for therapeutic drug monitoring (TDM) and forensic toxicology. It synthesizes metabolic pathway analysis with rigorous LC-MS/MS validation protocols.

A Technical Comparison Guide for Clinical & Forensic Applications

Executive Summary

10,11-Dihydro-10,11-dihydroxy Protriptyline (hereafter referred to as Protriptyline Diol ) is a stable, downstream Phase I metabolite of the tricyclic antidepressant (TCA) Protriptyline. While the parent drug is the primary target for therapeutic monitoring, the Diol metabolite offers unique value as a confirmatory biomarker .

Key Value Proposition:

  • Proof of Ingestion: Unlike the parent drug, which can be externally spiked into urine to simulate compliance, the presence of Protriptyline Diol confirms metabolic processing in vivo.

  • Extended Detection Window: As a polar metabolite, it is excreted in urine in significant quantities, potentially offering a longer detection window than the parent compound in specific matrices.

  • Stability: Formed via the hydrolysis of a reactive epoxide intermediate, the Diol is chemically stable, making it a reliable target for quantitative LC-MS/MS analysis.

Mechanistic Rationale & Metabolic Pathway

The Metabolic Route

Protriptyline undergoes hepatic metabolism involving oxidation and conjugation. The specific pathway relevant to this biomarker involves the oxidation of the 10,11-double bond to form an unstable epoxide, which is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) into the stable trans-diol.

Causality of Experimental Choice:

  • Targeting the Diol vs. Epoxide: The intermediate 10,11-epoxide is reactive and unstable. Validating the epoxide as a biomarker would lead to poor reproducibility due to degradation during sample preparation. The Diol is the mechanistic endpoint of this pathway, ensuring sample stability during extraction and storage.

Pathway Visualization

MetabolicPathway Protriptyline Protriptyline (Parent Drug) CYP CYP450 Isoforms (Oxidation) Protriptyline->CYP Epoxide Protriptyline-10,11-Epoxide (Unstable Intermediate) CYP->Epoxide mEH Microsomal Epoxide Hydrolase (mEH) Epoxide->mEH Diol 10,11-Dihydro-10,11-dihydroxy Protriptyline (Biomarker) mEH->Diol Conjugation Glucuronide Conjugation (Phase II) Diol->Conjugation Minor Pathway

Figure 1: Metabolic biotransformation of Protriptyline to its stable Diol biomarker via the epoxide-hydrolase pathway.

Comparative Performance Analysis

The following table contrasts the performance of the parent drug against the Diol metabolite to justify the inclusion of the metabolite in a validation panel.

FeatureProtriptyline (Parent)10,11-Dihydroxy Protriptyline (Metabolite)Significance for Validation
Primary Utility Therapeutic Monitoring (TDM)Compliance & Forensic ConfirmationDiol proves ingestion; Parent proves exposure.[1]
Matrix Suitability Plasma (Preferred), UrineUrine (Preferred), PlasmaDiol is more polar, favoring urinary excretion.
Half-Life 54–92 hours (Long)Estimated > Parent (Renal elimination)Both allow for extended detection; Diol persists in urine.
Stability HighHighBoth are suitable for standard LC-MS/MS workflows.
Interference Risk High (Structurally similar to other TCAs)Moderate (Unique mass shift +34 Da)Diol MRM transitions are distinct (+34 Da from parent).
Sample Manipulation Susceptible to "Spiking"Immune to "Spiking"Crucial: Diol cannot be bought at a pharmacy and added to urine.

Experimental Validation Protocols

To validate Protriptyline Diol, you must demonstrate that the method is reliable, reproducible, and specific. This protocol is designed for LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) .

Method Development Strategy
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Chromatography: C18 Reverse Phase column (e.g., Waters BEH C18) is standard.

    • Insight: Since the Diol is more polar than the parent, it will elute earlier on a C18 column. Ensure the gradient starts with low organic (e.g., 5% B) to retain the Diol and separate it from the void volume.

Step-by-Step Validation Workflow

Step 1: Reference Standard Preparation

  • Obtain certified reference material for 10,11-Dihydro-10,11-dihydroxy Protriptyline (e.g., from Axios Research or similar vendors).

  • Prepare stock solution (1 mg/mL in Methanol).

  • Self-Validating Check: Verify isotopic purity if using a deuterated internal standard (e.g., Protriptyline-d3, as specific Diol-d3 might be unavailable).

Step 2: Sample Preparation (Solid Phase Extraction - SPE) [2]

  • Rationale: Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate may recover the parent well but lose the polar Diol. SPE is recommended for simultaneous recovery.

  • Protocol:

    • Condition SPE cartridge (Mixed-mode Cation Exchange - MCX) with Methanol and Water.

    • Load 200 µL Urine/Plasma (acidified).

    • Wash with 0.1M HCl (remove neutrals).

    • Wash with Methanol (remove hydrophobic interferences).

    • Elute with 5% Ammonium Hydroxide in Methanol.

    • Evaporate and Reconstitute.

Step 3: Mass Spectrometry Tuning (MRM)

  • Precursor Ion: [M+H]+ = 298.2 m/z (Parent MW 297.4).

  • Product Ions: Identify two transitions.

    • Quantifier: Likely loss of H2O or amine chain.

    • Qualifier: Distinct fragment for confirmation.

  • Note: Protriptyline Parent [M+H]+ is 264.2 m/z. The shift of +34 Da (two -OH groups) confirms the Diol structure.

Validation Metrics (Acceptance Criteria)
ParameterExperimental GoalAcceptance Criteria (FDA/EMA Bioanalytical Guidelines)
Selectivity Distinguish Diol from Parent & MatrixNo interfering peaks >20% of LLOQ at retention time.
Linearity Range of expected concentrationsr² > 0.995; Range typically 1–500 ng/mL.[2]
Accuracy Closeness to true value±15% (±20% at LLOQ).
Precision Repeatability (CV%)<15% ( <20% at LLOQ).
Matrix Effect Ion suppression/enhancementMatrix Factor (MF) normalized to IS should be CV <15%.
Stability Freeze-Thaw, Benchtop, AutosamplerDeviation <15% from nominal concentration.
Analytical Workflow Diagram

ValidationWorkflow Sample Biological Sample (Urine/Plasma) IS_Add Add Internal Standard (Protriptyline-d3) Sample->IS_Add Extraction Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) IS_Add->Extraction LC LC Separation (C18 Column, Gradient Elution) Extraction->LC MS MS/MS Detection (MRM: 298.2 -> Product Ions) LC->MS Data Data Analysis (Quantification & Ratio Check) MS->Data

Figure 2: Analytical workflow for the extraction and quantification of Protriptyline Diol.

References

  • Axios Research. (n.d.). 10,11-Dihydro-10,11-Dihydroxy Protriptyline Reference Standard. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Protriptyline - StatPearls. NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

  • Hucker, H. B., et al. (1975). Epoxide metabolites of protriptyline in rat urine. Drug Metabolism and Disposition.[1][3][4][5] Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Protriptyline Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 29, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.